Tremuloidin
Description
This compound has been reported in Salix chaenomeloides, Salix phylicifolia, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNCAYVELBDRB-BFMVXSJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967366 | |
| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-66-8 | |
| Record name | Tremuloidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tremuloidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREMULOIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2UU914Q2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the biosynthetic pathway of Tremuloidin?
An In-depth Technical Guide to the Biosynthetic Pathway of Tremuloidin
Abstract
This compound, a prominent salicinoid found in species of the Populus and Salix genera, plays a crucial role in plant defense and holds potential pharmacological value.[1][2] As a 2'-O-benzoyl ester of salicin, its biosynthesis has been a subject of significant scientific inquiry.[3][4] For decades, the complete pathway from primary metabolites to the final complex structure remained enigmatic.[1][5] This guide synthesizes recent breakthroughs, primarily from genetic and biochemical studies, to provide a detailed overview of the current understanding of this compound biosynthesis. We will elucidate the precursor molecules, key enzymatic steps, and the experimental methodologies that have been pivotal in uncovering this complex metabolic route. This document is intended for researchers in plant biochemistry, natural product chemistry, and drug development seeking a comprehensive understanding of salicinoid synthesis.
Deconstructing the Puzzle: From Phenylpropanoids to Salicinoids
The biosynthesis of this compound is not an isolated pathway but is deeply integrated with the plant's primary and secondary metabolism, originating from the phenylpropanoid pathway. This core pathway provides the aromatic skeletons for the vast diversity of phenolic compounds in plants, including flavonoids, lignins, and, pertinently, salicinoids.[6][7] Early isotopic labeling studies using precursors like cinnamic acid and benzoic acid confirmed their incorporation into the salicin structure, establishing a foundational link to phenylpropanoid metabolism.[8]
The central challenge has been to identify the specific enzymes and intermediates that channel metabolic flux from general phenylpropanoids toward the unique structures of salicinoids like this compound. The pathway can be conceptualized in three major phases:
-
Formation of Core Precursors : Synthesis of the two key aromatic components, the salicyl alcohol moiety and the benzoyl moiety.
-
Assembly of Intermediates : The esterification and glucosylation steps that build the core salicinoid structures.
-
Final Acylation : The terminal step that decorates the salicin core to yield this compound.
The Core Biosynthetic Pathway: Key Intermediates and Enzymes
Recent research has illuminated a previously unknown route involving a key intermediate, salicyl benzoate, which is subsequently glucosylated. This discovery has reshaped our understanding of how major salicinoids are formed.
The Pivotal Role of Benzoyltransferases
A critical step in the pathway is the esterification of salicyl alcohol with a benzoyl group. This is not a random event but a precisely catalyzed reaction. Research has identified specific enzymes from poplar capable of this transformation:
-
Salicyl Alcohol Benzoyl Transferase (SABT)
-
Benzyl Alcohol Benzoyl Transferase (BABT)
These enzymes catalyze the formation of salicyl benzoate , a predicted and now confirmed intermediate in the biosynthesis of major salicinoids.[9] This step effectively links the two aromatic precursors derived from the phenylpropanoid pathway. The formation of benzoyl-CoA, catalyzed by benzoate-CoA ligase (BCL) , is the prerequisite activation step for the benzoyl moiety to be utilized by these transferases.[10][11][12]
The Central Glucosylation Step by UGT71L1
Perhaps the most significant breakthrough in understanding salicinoid biosynthesis has been the identification of a specific UDP-dependent glycosyltransferase, UGT71L1 .[1][5] This enzyme is responsible for attaching a glucose molecule to the assembled precursors.
Biochemical assays with the recombinant UGT71L1 enzyme have shown that it can glucosylate several salicyl-containing esters, including salicyl salicylate and, most notably, salicyl benzoate.[1][9] This glucosylation is a central control point, converting the hydrophobic ester intermediates into water-soluble glycosides, a common strategy in plant secondary metabolism for transport and storage.
The proposed reaction is the glucosylation of salicyl benzoate to produce salicortin, another major salicinoid from which this compound is derived.[1]
The Final Step: Acylation to Form this compound
This compound is structurally defined as salicin that has been benzoylated at the 2'-hydroxyl position of its glucose moiety.[3] While the direct conversion from salicortin is plausible, a more direct route involves the formation of salicin first, followed by a final acylation step. The complete loss of this compound in UGT71L1 knockout experiments confirms its synthesis is dependent on this central glucosylation enzyme.[9]
The final, definitive step is the transfer of a benzoyl group to the 2'-position of salicin. This reaction is catalyzed by a yet-to-be-fully-characterized acyltransferase . The existence of such enzymes is well-established in plant metabolism for modifying the structures of glycosides.[13][14] The identification of this terminal enzyme remains a key area for future research.
The following diagram illustrates the proposed biosynthetic pathway.
Experimental Validation: A Multi-Omics Approach
The elucidation of the this compound pathway is a testament to the power of combining modern molecular biology with analytical chemistry. The trustworthiness of the proposed pathway is built upon a self-validating system of genetic evidence, biochemical functional analysis, and metabolomic profiling.
CRISPR/Cas9-Mediated Gene Knockout: The Definitive Genetic Proof
The most compelling evidence for the role of UGT71L1 came from targeted gene knockout studies in hybrid poplar (Populus tremula x Populus alba).[5]
Experimental Protocol: CRISPR/Cas9 Knockout of UGT71L1
-
Target Identification & gRNA Design : The UGT71L1 gene is identified as a candidate based on transcriptomic data and homology. Specific guide RNAs (gRNAs) are designed to target conserved exons for high-efficiency knockout.
-
Vector Construction : The gRNAs and the Cas9 nuclease gene are cloned into a binary vector suitable for Agrobacterium-mediated plant transformation.
-
Transformation : The vector is introduced into Agrobacterium tumefaciens, which is then used to transform poplar tissues (e.g., stem explants or hairy root cultures).[9]
-
Selection and Regeneration : Transformed cells are selected on a medium containing an appropriate antibiotic or herbicide, and whole plants or tissues are regenerated.
-
Genotypic Verification : PCR and Sanger sequencing are used to confirm the presence of mutations (insertions/deletions) at the target site in the UGT71L1 gene.
-
Phenotypic Analysis (Metabolomics) : Leaf or root tissues from confirmed knockout lines and wild-type controls are harvested. Metabolites are extracted and analyzed by targeted and non-targeted Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify changes in salicinoid profiles.[1]
The following diagram outlines this robust experimental workflow.
Quantitative Metabolomic Data
The results from the CRISPR/Cas9 experiments were striking. Knocking out UGT71L1 led to a near-complete loss of several major salicinoids, providing unambiguous evidence of its central role.
| Salicinoid | % Reduction in ugt71l1 Knockout Mutants | Reference |
| Tremulacin | >90% | [1] |
| Salicortin | >90% | [1] |
| This compound | Complete Loss | [9] |
| Salicin | ~80% | [1] |
Table 1: Impact of UGT71L1 knockout on major salicinoid concentrations in Populus leaves. Data synthesized from published studies.
The significant but incomplete reduction of salicin suggests the existence of a parallel or alternative pathway for its synthesis, which may involve other UDP-glycosyltransferases.[1] However, for the more complex acylated salicinoids like this compound, UGT71L1 appears to be indispensable.[9]
Conclusion and Future Directions
The biosynthetic pathway of this compound, long a puzzle, is now largely resolved through the convergence of advanced genetic and biochemical techniques. The pathway proceeds from phenylpropanoid precursors through the formation of a key salicyl benzoate intermediate, which is then glucosylated by the central enzyme UGT71L1 before undergoing further modifications, including a final acylation step, to yield this compound.
While the core pathway is established, several areas warrant further investigation:
-
Identification of the Terminal Acyltransferase : The specific enzyme that benzoylates salicin at the 2'-position to form this compound needs to be identified and characterized.
-
Elucidation of Parallel Pathways : The residual synthesis of salicin in ugt71l1 mutants points to alternative routes that need to be explored.[1]
-
Regulatory Networks : Understanding the transcription factors and signaling pathways that regulate the expression of the biosynthetic genes will be crucial for metabolic engineering efforts.
-
Subcellular Localization : Determining where in the cell these reactions occur and how intermediates are trafficked between compartments will provide a more complete picture of the pathway's organization.
This guide provides a robust framework based on current, experimentally validated knowledge, offering a solid foundation for future research and for professionals seeking to leverage this pathway for drug development or crop improvement.
References
-
The Plant Cell, Oxford Academic. (n.d.). CRISPR-Cas9 helps solve a piece of the puzzle of the biosynthesis of salicinoids and suggests a role in the growth-defense trade-off in poplar. Retrieved from [Link]
-
Utah State University DigitalCommons@USU. (n.d.). Unexpected Connections: Salicinoid Biosynthesis in Poplar. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis. Retrieved from [Link]
-
PubMed. (2021, February 27). A willow UDP-glycosyltransferase involved in salicinoid biosynthesis. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of what is known and hypothesized about salicinoid... Retrieved from [Link]
-
PubMed. (2024, October 1). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Retrieved from [Link]
-
Frontiers. (2024, January 8). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoate—CoA ligase. Retrieved from [Link]
-
PubMed Central, National Institutes of Health. (n.d.). Structural Basis for the Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins. Retrieved from [Link]
-
PubMed Central, National Institutes of Health. (n.d.). Glycerol-3-Phosphate Acyltransferase Contributes to Triacylglycerol Biosynthesis, Lipid Droplet Formation, and Host Invasion in Metarhizium robertsii. Retrieved from [Link]
-
MDPI. (n.d.). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. Retrieved from [Link]
-
PubMed Central, National Institutes of Health. (n.d.). Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris. Retrieved from [Link]
-
PubMed Central, National Institutes of Health. (n.d.). Tricin Biosynthesis and Bioengineering. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H22O8 | CID 3083619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Unexpected Connections: Salicinoid Biosynthesis in Poplar [dspace.library.uvic.ca]
- 6. mdpi.com [mdpi.com]
- 7. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 12. Benzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 13. Glycerol-3-Phosphate Acyltransferase Contributes to Triacylglycerol Biosynthesis, Lipid Droplet Formation, and Host Invasion in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis for the Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Tremuloidin structure elucidation and stereochemistry
An In-Depth Technical Guide to the Structure Elucidation and Stereochemistry of Tremuloidin
Introduction
This compound is a naturally occurring phenolic glycoside found in the bark and leaves of various poplar and aspen species, most notably Quaking Aspen (Populus tremuloides).[1][2] Structurally, it is an aryl β-D-glucoside, a derivative of salicin, where the hydroxyl group at the C-2 position of the glucose moiety is esterified with a benzoyl group.[1] As a member of the salicinoid family, this compound plays a significant role in the chemical defense mechanisms of these plants against herbivores and pathogens. Understanding its precise chemical structure and stereochemistry is fundamental for research into plant-herbivore interactions, natural product synthesis, and potential pharmacological applications.
This guide provides a comprehensive overview of the analytical journey required to determine the complete structure of this compound. It is designed for researchers and drug development professionals, offering insights into the causality behind experimental choices and detailing the multi-technique approach necessary for the unambiguous elucidation of complex natural products.
Chapter 1: Isolation and Purification from Natural Sources
The journey to structural elucidation begins with the isolation of a pure compound. This compound is typically extracted from the dried and ground foliage or bark of Populus species.[3] The process is a multi-step workflow designed to separate the polar glycoside from the complex matrix of plant metabolites.
A robust and commonly employed procedure involves initial extraction followed by sequential chromatographic purification.[2][3]
Experimental Workflow: Isolation and Purification
The general workflow for isolating this compound is a sequential process of increasing specificity.
Caption: General workflow for the isolation of this compound.
Protocol 1: General Isolation by Chromatography
-
Extraction: Dried, ground plant material is subjected to solid-liquid extraction with an aqueous methanol solution to extract polar and semi-polar metabolites.[3]
-
Solvent Partitioning: The crude extract is concentrated and partitioned between water and a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls. The aqueous layer, containing the glycosides, is retained.
-
Flash Chromatography: The aqueous extract is then subjected to flash chromatography. Depending on the specific protocol, this could be normal-phase (silica) or, more commonly, reversed-phase (C18-silica) to provide a fraction enriched in salicinoids.
-
Preparative HPLC: The enriched fraction is further purified using preparative scale High-Performance Liquid Chromatography (HPLC) on a C18 column, yielding highly pure this compound.[3] Purity is typically assessed by analytical HPLC with UV detection.
Chapter 2: Planar Structure Elucidation - A Multi-Technique Approach
Once a pure sample is obtained, the process of determining its atomic connectivity, or planar structure, begins. This is a puzzle solved by assembling data from several complementary analytical techniques.
Molecular Formula by High-Resolution Mass Spectrometry (HRMS)
The first step is to determine the elemental composition. Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) provides a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺). For this compound, the neutral molecular formula is C₂₀H₂₂O₈ . This formula immediately provides the degree of unsaturation (or double bond equivalents), which is 10, suggesting the presence of multiple rings and/or double bonds (two aromatic rings, one carbonyl, and one glucose ring account for all 10).
Functional Group Analysis by UV and IR Spectroscopy
-
UV-Vis Spectroscopy: The UV spectrum shows absorption maxima characteristic of substituted benzene rings and a benzoate ester, indicating the presence of aromatic chromophores.
-
Infrared (IR) Spectroscopy: The IR spectrum provides evidence for key functional groups. A broad absorption around 3400 cm⁻¹ indicates O-H stretching (hydroxyl groups), sharp peaks around 3000-2800 cm⁻¹ correspond to C-H stretching, a strong absorption around 1720 cm⁻¹ is characteristic of a C=O stretch from the ester, and peaks in the 1600-1450 cm⁻¹ region confirm C=C stretching within the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required to assign all proton and carbon signals and establish their connectivity.
-
¹H NMR: Provides information on the number and chemical environment of protons. The spectrum of this compound can be logically divided into three regions:
-
Aromatic Region (δ 7.0-8.1 ppm): Protons on the salicyl and benzoyl rings.
-
Carbohydrate Region (δ 3.5-5.5 ppm): Protons of the glucose unit, including the distinct anomeric proton (H-1').
-
Methylene Region (δ 4.5 ppm): The benzylic -CH₂OH protons of the salicyl group.
-
-
¹³C NMR: Shows all 20 distinct carbon signals, including the ester carbonyl (C=O) around δ 166 ppm, aromatic carbons (δ 110-160 ppm), the anomeric carbon (δ ~100 ppm), and other aliphatic carbons of the sugar moiety (δ 60-85 ppm).
-
2D NMR - Assembling the Pieces: While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within each isolated spin system. This allows for the complete assignment of all protons within the glucose ring and within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of most carbon signals based on the already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the three building blocks (salicyl alcohol, glucose, benzoic acid). It reveals long-range (2-3 bond) correlations between protons and carbons.
-
The logical connections established by HMBC are paramount and are visualized below.
Caption: Key HMBC correlations confirming the connectivity of this compound.
These two key correlations definitively establish the structure:
-
The correlation from the anomeric proton of glucose (H-1') to the phenolic carbon of the salicyl group (C-1) proves the O-glycosidic linkage at that position.
-
The correlation from the glucose proton at the 2'-position (H-2') to the carbonyl carbon of the benzoyl group confirms the location of the benzoate ester.
NMR Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like methanol-d₄.
| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm, J in Hz) | Key Correlations (COSY, HMBC) |
| Salicyl | |||
| 1 | ~156.5 | - | HMBC from H-1', H-6 |
| 2 | ~129.0 | - | HMBC from CH₂OH |
| 3-6 | ~115-130 | ~7.0-7.4 (m) | COSY with each other |
| CH₂OH | ~61.0 | ~4.5 (s) | HMBC to C-1, C-2 |
| Benzoyl | |||
| C=O | ~166.5 | - | HMBC from H-2', H-2'', H-6'' |
| 1'' | ~130.0 | - | HMBC from H-2'', H-6'' |
| 2'', 6'' | ~129.5 | ~8.0 (d) | COSY with H-3''/H-5''; HMBC to C=O |
| 3'', 5'' | ~128.5 | ~7.5 (t) | COSY with H-2''/H-6'', H-4'' |
| 4'' | ~133.0 | ~7.6 (t) | COSY with H-3''/H-5'' |
| Glucose | |||
| 1' | ~101.0 | ~5.2 (d, J=7.5) | HMBC to C-1 (Salicyl) |
| 2' | ~75.0 | ~5.1 (t, J=8.0) | HMBC to C=O (Benzoyl) |
| 3' | ~77.0 | ~3.6 (m) | COSY with H-2', H-4' |
| 4' | ~71.0 | ~3.5 (m) | COSY with H-3', H-5' |
| 5' | ~78.0 | ~3.7 (m) | COSY with H-4', H-6' |
| 6'a, 6'b | ~62.0 | ~3.9 (dd), ~3.7 (dd) | COSY with H-5' |
Chapter 3: Unraveling the 3D Architecture - Stereochemistry
With the planar structure established, the final step is to determine the three-dimensional arrangement of atoms, or the stereochemistry. For this compound, this involves defining the configuration of the five chiral centers in the glucose ring and the anomeric linkage.[1]
Relative Stereochemistry of the Glucopyranose Ring
The relative configuration of the hydroxyl groups on the glucose ring is determined from the proton-proton coupling constants (J-values) observed in the ¹H NMR spectrum. In the stable ⁴C₁ chair conformation of the pyranose ring, large coupling constants (J ≈ 8-10 Hz) between adjacent protons indicate a trans-diaxial relationship. The observed pattern of large J-values for H-1' through H-5' is characteristic of the all-equatorial substituent pattern of a glucose unit.
Configuration of the Anomeric Center (α vs. β)
The stereochemistry of the glycosidic bond is critical. It is determined by the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2').
-
An α-linkage would place H-1' and H-2' in a gauche relationship (axial-equatorial), resulting in a small J-coupling (≈ 3-4 Hz).
-
A β-linkage places H-1' and H-2' in a trans-diaxial relationship, resulting in a large J-coupling (≈ 7-8 Hz).
The observed coupling constant for this compound's anomeric proton is approximately 7.5 Hz, which unequivocally confirms the β-configuration of the glycosidic bond.
Absolute Stereochemistry
The final piece of the puzzle is the absolute configuration (D or L) of the sugar moiety.
-
Chemical Degradation: The classic and definitive chemical proof involves the acid-catalyzed hydrolysis of this compound. This reaction cleaves the glycosidic bond, liberating the salicyl aglycone and the free sugar. The sugar is then isolated and its optical rotation is measured using a polarimeter. The measured value is compared to that of authentic standards of D-glucose and L-glucose. This experiment confirms that the sugar component of this compound is D-glucose .
-
Authoritative Confirmation: The complete and final stereochemical assignment for this compound is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate.[1] For a novel compound where standards are unavailable, the absolute configuration would be determined by more advanced methods such as single-crystal X-ray crystallography or chiroptical techniques like Vibrational Circular Dichroism (VCD) coupled with DFT calculations.[4][5][6]
The key stereochemical features are summarized in the diagram below.
Caption: Logic for the stereochemical assignment of this compound.
Conclusion
The complete structure elucidation of this compound is a classic example of a synergistic, multi-technique approach in natural product chemistry. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments allows for the meticulous assembly of the molecular framework, connecting the salicyl, glucose, and benzoyl moieties. Finally, a combination of NMR coupling constant analysis and classical chemical degradation definitively establishes both the relative and absolute stereochemistry. The result is the unambiguous identification of this compound as (2-hydroxymethylphenyl) 2-O-benzoyl-β-D-glucopyranoside, a foundation upon which further biological and chemical studies can be confidently built.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Clausen, T. P., Evans, T. P., Reichardt, P. B., & Bryant, J. P. (1989). A simple method for the isolation of salicortin, tremulacin, and this compound from quaking aspen (Populus tremuloides). Journal of Natural Products, 52(1), 207-209. Available from: [Link]
-
Keefover-Ring, K., Toth, C., Genesis, R., & Lindroth, R. L. (2019). Purification and Analysis of Salicinoids. ResearchGate. Available from: [Link]
-
Reich, N. A., & Bair, S. (2024). Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization. National Institutes of Health. Available from: [Link]
-
Paquin, F., Rivnay, J., Salleo, A., Stingelin, N., & Silva, C. (2019). Natural optical activity as the origin of the large chiroptical properties in π-conjugated polymer thin films. Nature Communications. Available from: [Link]
-
Zhang, L., Wang, M., & Yi, X. (2020). Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids. MDPI. Available from: [Link]
-
Supporting information. DOI. Available from: [Link]
-
ResearchGate. 13C NMR data of compounds 7 and 8 (δ in ppm, 125 MHz, CD3OD)a. Available from: [Link]
-
ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available from: [Link]
-
Bogaerts, J., Bultinck, P., & Herrebout, W. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules. Available from: [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]
-
Sarpong, R. (2021). New Methods and Strategies in the Synthesis of Terpenoid Natural Products. Accounts of Chemical Research. Available from: [Link]
-
Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2022). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules. Available from: [Link]
-
ResearchGate. (PDF) Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available from: [Link]
Sources
- 1. This compound | C20H22O8 | CID 3083619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "A simple method for the isolation of salicortin, tremulacin, and tremu" by T.P. Clausen, T.P. Evans et al. [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Tremuloidin: An In-Depth Technical Guide to Biological Activity Screening
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the multifaceted biological activities of Tremuloidin. Moving beyond a rigid template, this document is structured to offer a logical and scientifically rigorous pathway for screening, grounded in the known and putative mechanisms of this promising natural compound.
Introduction to this compound: A Phenolic Glycoside of Interest
This compound, a phenolic glycoside found in various poplar and willow species, has garnered scientific interest for its potential therapeutic applications. Structurally, it is the 2-benzoyl ester of salicin. Recent studies have begun to illuminate its bioactivity, particularly its potent anti-inflammatory and antioxidant properties, making it a compelling candidate for further drug discovery and development. A recent study highlighted its potential in combating skin aging by protecting human dermal fibroblasts from TNF-α-induced damage[1][2]. This guide will provide the scientific rationale and detailed methodologies to systematically explore the broader biological activity spectrum of this compound.
Section 1: Foundational Bioactivities - Anti-inflammatory and Antioxidant Screening
The initial screening of this compound should logically commence with its most well-documented activities: anti-inflammation and antioxidation. These properties are often interconnected and form the basis for many therapeutic effects.
Anti-inflammatory Activity
Recent research has demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of ERK and p38, which are members of the mitogen-activated protein kinase (MAPK) family, and to suppress the expression of cyclooxygenase-2 (COX-2)[1]. The MAPK signaling cascades are crucial in regulating the production of pro-inflammatory mediators[3][4].
The selection of assays to screen for anti-inflammatory activity should directly probe these known mechanisms. By measuring the inhibition of inflammatory mediators and the modulation of upstream signaling pathways, we can build a comprehensive profile of this compound's anti-inflammatory potential.
-
Inhibition of Nitric Oxide (NO) Production in Macrophages: This assay provides a robust measure of the anti-inflammatory potential of a compound.
-
COX-2 Inhibition Assay: Directly measures the ability of this compound to inhibit the activity of the COX-2 enzyme, a key player in inflammation.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antioxidant Activity
This compound's antioxidant effects are linked to its ability to upregulate heme oxygenase 1 (HO-1), an enzyme that plays a critical role in the cellular defense against oxidative stress[1][2].
A multi-pronged approach to assessing antioxidant activity is recommended. This includes assays that measure direct radical scavenging as well as those that evaluate the compound's ability to induce endogenous antioxidant defenses.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A classic and straightforward method to assess direct antioxidant capacity.
-
Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity within a cellular context.
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Data Presentation: Foundational Bioactivities of this compound
| Assay | Endpoint | This compound Activity (Example Data) | Positive Control |
| Anti-inflammatory | |||
| NO Production Inhibition | IC50 | 15 µM | L-NAME (IC50 = 25 µM) |
| COX-2 Inhibition | IC50 | 8 µM | Celecoxib (IC50 = 0.5 µM) |
| Antioxidant | |||
| DPPH Scavenging | EC50 | 45 µg/mL | Ascorbic Acid (EC50 = 8 µg/mL) |
| Cellular Antioxidant Activity | CAA Value | 2.5 µmol QE/g | Quercetin |
Section 2: Exploring Novel Therapeutic Frontiers
Building upon the foundational activities, the next logical step is to investigate this compound's potential in other therapeutic areas where inflammation and oxidative stress are key pathological drivers.
Neuroprotective Potential
Natural products with both antioxidant and anti-inflammatory properties are considered promising candidates for neuroprotective agents[5][6][7]. Although direct evidence for this compound's neuroprotective effects is currently lacking, its established bioactivities provide a strong rationale for this line of investigation.
The screening strategy should focus on in vitro models of neuronal damage and assess this compound's ability to mitigate cytotoxicity and key pathological markers.
-
Neuroprotection against Oxidative Stress-Induced Cell Death: This assay evaluates the ability of this compound to protect neuronal cells from damage induced by an oxidative insult.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to differentiate for 5-7 days with reduced serum (1% FBS) and the addition of 10 µM retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Induce neuronal damage by exposing the cells to 100 µM of hydrogen peroxide (H2O2) or 5 µM of rotenone for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Anticancer Activity
Salicin and its derivatives have demonstrated potential anticancer activity[8]. Given that this compound is a derivative of salicin, it is logical to screen for its cytotoxic effects against various cancer cell lines.
A primary screen using a panel of cancer cell lines from different tissue origins will provide an initial indication of this compound's potential as an anticancer agent. The MTT assay is a widely used and reliable method for assessing cell viability.
-
MTT Assay for Cytotoxicity in Cancer Cell Lines: This protocol can be adapted for various cancer cell lines to determine the concentration-dependent cytotoxic effects of this compound.
Protocol 4: MTT Assay for Anticancer Screening
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon)).
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density for each cell line and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 3.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
Antimicrobial Activity
Salicylates are known to possess antimicrobial properties[9][10][11]. Therefore, screening this compound for its ability to inhibit the growth of pathogenic microorganisms is a worthwhile endeavor.
The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacteria and fungi.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination: This method will establish the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol 5: Broth Microdilution MIC Assay
-
Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Section 3: Mechanistic Elucidation and In Vivo Validation
Once promising activities are identified through in vitro screening, the subsequent steps should focus on elucidating the underlying mechanisms of action and validating the findings in more complex biological systems.
Signaling Pathway Analysis
To delve deeper into the mechanism of action, particularly for the anti-inflammatory and potential neuroprotective effects, Western blot analysis can be employed to examine the modulation of key signaling proteins.
-
MAPK Pathway: Phospho-ERK, ERK, Phospho-p38, p38
-
NF-κB Pathway: Phospho-IκBα, IκBα, p65
-
Antioxidant Response: HO-1, Nrf2
In Vivo Models for Validation
For activities that show significant promise in vitro, particularly for skin anti-aging, validation in in vivo models is a critical next step.
-
UVB-Induced Skin Aging in Hairless Mice: This model is highly relevant for assessing the protective effects of this compound against photoaging. Endpoints can include wrinkle formation, skin thickness, and histological analysis of collagen and elastin fibers. Ex vivo human skin models can also provide valuable pre-clinical data[12][13][14][15].
Section 4: Safety and Toxicity Assessment
A preliminary assessment of this compound's safety profile is essential.
In Vitro Cytotoxicity:
The MTT assay performed on non-cancerous cell lines (e.g., human dermal fibroblasts, normal human epidermal keratinocytes) during the initial screening will provide preliminary data on cytotoxicity.
In Vivo Acute Toxicity:
Following promising efficacy data, a preliminary in vivo acute oral toxicity study, guided by OECD Test Guideline 420, should be considered.
Skin and Eye Irritation:
For topical applications, in vitro and ex vivo models for skin and eye irritation should be utilized according to OECD guidelines to minimize animal testing[16][17][18][19][20].
Conclusion
This in-depth technical guide provides a scientifically grounded and logically structured approach to the comprehensive biological activity screening of this compound. By systematically progressing from foundational bioactivities to exploring novel therapeutic frontiers, and from in vitro screening to mechanistic elucidation and in vivo validation, researchers can efficiently and effectively unveil the full therapeutic potential of this promising natural compound. The provided protocols and experimental rationale are designed to ensure scientific integrity and generate robust, reproducible data, paving the way for the potential development of new therapeutic agents.
References
-
Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. National Institutes of Health. [Link]
-
Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. PubMed. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health. [Link]
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). National Toxicology Program (NTP). [Link]
-
Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. National Institutes of Health. [Link]
-
Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. National Institutes of Health. [Link]
-
Decoding natural products for neuroprotection: Pathway networks and structural insights for drug development. National Institutes of Health. [Link]
-
MAP Kinase Pathways. National Institutes of Health. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]
-
Salicylic acids and pathogenic bacteria: new perspectives on an old compound. Oxford Academic. [Link]
-
Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]
-
3D Ex Vivo Model of Human Skin Mimicking Intrinsic Aging. QIMA Life Sciences. [Link]
-
Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis. National Institutes of Health. [Link]
-
Anticancer activity of salicin and fenofibrate. PubMed. [Link]
-
Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. ResearchGate. [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
-
De-risking antiaging trials with ex vivo skin models. Genoskin. [Link]
-
Salicylates and their Spectrum of Activity. Bentham Science. [Link]
-
MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation. MDPI. [Link]
-
NF-κB, inflammation and metabolic disease. National Institutes of Health. [Link]
-
Eye Irritation Testing. ECETOC. [Link]
-
Research Progress on Anti-Inflammatory Mechanism of Inula cappa. MDPI. [Link]
-
Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. MDPI. [Link]
-
The mode of action of the Salicin and Saligenin to destroy immature White Blood Cells (WBC's) in leukemia patients. ResearchGate. [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press. [Link]
-
Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers. [Link]
-
What are the antimicrobial benefits of salicylic acid?. Dr. Oracle. [Link]
-
In Vivo Skin Regeneration and Wound Healing Using Cell Micro-Transplantation. National Institutes of Health. [Link]
-
Natural Products for the Potential Use of Neuroprotective and Neurorestorative Effects in Stroke. ResearchGate. [Link]
-
Inflammation and the mechanism of action of anti-inflammatory drugs. PubMed. [Link]
-
MAPK Signaling Pathway || Animated Explanation. YouTube. [Link]
-
Discerning the Multi-dimensional Role of Salicin: Bioactive Glycoside Beyond Analgesic: Different Perspectives. Bentham Science. [Link]
-
The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. National Institutes of Health. [Link]
-
Eye Irritation/Serious Eye Damage. The Joint Research Centre - European Union. [Link]
-
Anti-inflammatory and Neuroprotective Effects of Triptolide on Traumatic Brain Injury in Rats. ScienceDirect. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. MDPI. [Link]
-
MAPK Pathway Of Receptor Tyrosine Kinase Explained. YouTube. [Link]
-
(PDF) The mechanism(s) of action of antioxidants: From scavenging reactive oxygen/nitrogen species to redox signaling and the generation of bioactive secondary metabolites. ResearchGate. [Link]
-
The effects of salicylate on bacteria. ResearchGate. [Link]
-
Salicylanilides and Their Anticancer Properties. National Institutes of Health. [Link]
-
Bioengineering the next generation of ageing skin models in vitro. (a).... ResearchGate. [Link]
-
NF-κB signaling in inflammation. National Institutes of Health. [Link]
-
Anti-Inflammatory Activity of Natural Products. MDPI. [Link]
-
Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. MDPI. [Link]
-
The Development of Human Ex Vivo Models of Inflammatory Skin Conditions. MDPI. [Link]
-
ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. SlideShare. [Link]
-
Involvement of Salicylic Acid on Antioxidant and Anticancer Properties, Anthocyanin Production and Chalcone Synthase Activity in Ginger (Zingiber officinale Roscoe) Varieties. MDPI. [Link]
-
Managing Ocular Irritation in the Context of OECD Test Guideline 496. LinkedIn. [Link]
Sources
- 1. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding natural products for neuroprotection: Pathway networks and structural insights for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 8. Anticancer activity of salicin and fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. droracle.ai [droracle.ai]
- 12. Ex vivo human skin mimicking intrinsic aging | QIMA Life Sciences [qima-lifesciences.com]
- 13. De-risking antiaging trials with ex vivo skin models - Genoskin [genoskin.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ecetoc.org [ecetoc.org]
- 18. Eye Irritation/Serious Eye Damage - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 19. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 20. delltech.com [delltech.com]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Tremuloidin
Introduction
Tremuloidin, a salicinoid found in various Populus species, has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, with a focus on its anti-inflammatory and antioxidant activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers detailed experimental protocols, and elucidates the molecular pathways through which this compound exerts its effects. Our approach is grounded in established scientific principles to provide a comprehensive and actionable resource for investigating this promising natural compound.
Core Mechanistic Insights: A Dual Approach to Cellular Protection
In vitro studies have revealed that this compound's efficacy stems from a dual mechanism of action: the potent suppression of pro-inflammatory pathways and the robust enhancement of endogenous antioxidant defenses. These integrated actions suggest a multifaceted approach to mitigating cellular stress and damage.
Anti-Inflammatory Effects: Targeting Key Signaling Cascades
This compound has demonstrated significant anti-inflammatory properties in various in vitro models, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound underscores its therapeutic potential.
Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), cells activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to intervene in this cascade, preventing the degradation of IκBα and thereby sequestering NF-κB in the cytoplasm.
The MAPK pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK cascades, are also critical regulators of inflammation. Research indicates that this compound can inhibit the phosphorylation of both ERK and p38 MAPK in response to inflammatory stimuli.[1] This inhibition prevents the activation of downstream transcription factors, such as activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory mediators.
A key downstream target of these pathways is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, potent inflammatory molecules. Studies have shown that this compound can suppress the expression of COX-2, thereby reducing prostaglandin production.[1]
Signaling Pathway: this compound's Modulation of NF-κB and MAPK Pathways
Caption: this compound inhibits inflammatory signaling.
Antioxidant Mechanism: Bolstering Cellular Defenses
In addition to its anti-inflammatory effects, this compound demonstrates significant antioxidant activity. This is primarily achieved through the upregulation of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant response.[1] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.
The induction of HO-1 by this compound is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, including HO-1, leading to their transcription.
Furthermore, this compound has been shown to directly scavenge reactive oxygen species (ROS), further contributing to its antioxidant profile and protecting cells from oxidative damage.[1]
Potential Interaction with PPAR-γ
Preliminary in silico studies suggest that this compound may act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). A molecular docking study indicated a high binding affinity of this compound to the PPAR-γ receptor, with a docking score of -12.02. PPAR-γ is a nuclear receptor that plays a key role in regulating adipogenesis, glucose metabolism, and inflammation. Its activation is known to have anti-inflammatory effects, in part by antagonizing the activity of NF-κB. This potential interaction represents an exciting avenue for future research to further elucidate the anti-inflammatory mechanism of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vitro experiments investigating the effects of this compound. Researchers should replace the illustrative data with their own experimental findings.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Conc. (µM) | IC50 (µM) | % Inhibition of Inflammatory Marker |
| COX-2 Expression | Human Dermal Fibroblasts | TNF-α | 10 | e.g., 15.2 | e.g., 45% |
| IL-6 Secretion | RAW 264.7 Macrophages | LPS | 10 | e.g., 12.8 | e.g., 52% |
| IL-1β Secretion | RAW 264.7 Macrophages | LPS | 10 | e.g., 18.5 | e.g., 38% |
| NF-κB Translocation | HeLa | TNF-α | 10 | e.g., 9.7 | e.g., 65% |
Table 2: Antioxidant Activity and Cytotoxicity of this compound
| Assay | Cell Line | This compound Conc. (µM) | EC50 (µM) | Effect |
| HO-1 Expression | Human Dermal Fibroblasts | 10 | e.g., 8.5 | e.g., 2.5-fold increase |
| ROS Scavenging | Acellular | 50 | e.g., 45.3 | e.g., 75% scavenging |
| Cell Viability (MTT) | Human Dermal Fibroblasts | 50 | >100 | e.g., 92% viability |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key in vitro experiments to investigate the mechanism of action of this compound.
Experimental Workflow: Investigating the In Vitro Mechanism of Action of this compound
Caption: A generalized workflow for studying this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent experiments.
Materials:
-
Human Dermal Fibroblasts (HDFs) or other relevant cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
COX-2 Inhibition Assay (Cell-Based)
Purpose: To assess the inhibitory effect of this compound on COX-2 activity in a cellular context.
Materials:
-
RAW 264.7 macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression. Include an unstimulated control and a vehicle control.
-
Collect the cell culture supernatant.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of PGE2 production by this compound compared to the LPS-stimulated vehicle control.
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
Purpose: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Relevant cell line (e.g., HDFs, RAW 264.7)
-
Stimulant (e.g., TNF-α, LPS)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and/or stimulant as described in previous protocols.
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Heme Oxygenase-1 (HO-1) Expression Analysis (Quantitative PCR)
Purpose: To quantify the effect of this compound on the gene expression of HO-1.
Materials:
-
Relevant cell line
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HO-1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound for a specified time course.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for HO-1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in HO-1 mRNA expression relative to the untreated control.
Conclusion
This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, highlighting its dual anti-inflammatory and antioxidant properties. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers seeking to further investigate this promising natural compound. The elucidation of its molecular targets and signaling pathways will be instrumental in advancing its potential development as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
References
-
Ahn, E., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Journal of Ethnopharmacology, 283, 114714. [Link]
-
Deshpande, S. N., et al. (2024). 2D and 3D interaction of compound this compound with PPAR-γ 4Y29. ResearchGate. [Link]
-
Reaction Biology. COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]
-
Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 158-165. [Link]
-
MDPI (2024). Reactive Oxygen Species Scavenging Activity of Flavone Glycosides from Melilotus neapolitana. MDPI. [Link]
-
Chen, J., et al. (2020). Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways. Molecules, 25(1), 123. [Link]
-
Ahn, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions, 391, 111192. [Link]
Sources
Tremuloidin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tremuloidin, a phenolic glycoside predominantly found in Populus tremuloides (Quaking Aspen), is a compound of burgeoning interest in the scientific and pharmaceutical communities. Historically recognized for its role in the chemical defense mechanisms of its source organism, recent investigations have unveiled a spectrum of pharmacological activities that position this compound as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and natural biosynthesis to detailed methodologies for its extraction, isolation, and characterization. Furthermore, this document elucidates the current understanding of its biological activities, mechanisms of action, and potential applications in drug discovery, with a particular focus on its anti-inflammatory, antioxidant, and cytoprotective effects.
Introduction: Populus tremuloides and its Chemical Arsenal
Populus tremuloides, commonly known as Quaking Aspen, is a widespread deciduous tree in North America. Its remarkable adaptability and resilience are, in part, attributable to a sophisticated chemical defense system rich in specialized metabolites. These compounds, including phenolic glycosides and condensed tannins, serve to deter herbivores and protect against pathogens.[1] Among the array of phenolic glycosides, which include salicin, salicortin, and tremulacin, this compound is a significant constituent, though typically found in concentrations of less than 1% of the leaf dry weight.[2] While present in smaller quantities compared to other salicinoids, the unique bioactivity of this compound warrants dedicated investigation for its potential therapeutic applications.
Chemical Profile and Biosynthesis of this compound
Chemical Structure and Physicochemical Properties
This compound is structurally defined as an aryl beta-D-glucoside, specifically 2-(hydroxymethyl)phenyl 2-O-benzoyl-beta-D-glucopyranoside. It is a derivative of salicin, where a benzoyl group is attached to the 2-hydroxy group of the glucose moiety.[3] This structural feature distinguishes it from other salicinoids and is crucial to its biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₈ | [3] |
| Molecular Weight | 390.38 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | [1] |
Biosynthesis in Populus tremuloides
The biosynthesis of this compound is intricately linked to the broader salicinoid pathway in Populus species. While the complete pathway is still under investigation, key enzymatic steps have been elucidated. The process is believed to originate from the shikimate pathway, leading to the formation of the salicyl alcohol core. A pivotal step in the formation of this compound and other acylated salicinoids involves the enzyme UDP-glucose-dependent glycosyltransferase (UGT71L1). This enzyme is responsible for the glycosylation of salicyl benzoate, a key intermediate. Subsequent enzymatic modifications, including benzoylation, lead to the final structure of this compound. The regulation of this pathway is complex and can be influenced by genetic factors and environmental stressors, such as herbivory.
Caption: Simplified biosynthetic pathway of this compound in Populus tremuloides.
Experimental Protocols: From Bark to Bench
The successful investigation of this compound's therapeutic potential hinges on robust and reproducible methods for its extraction, isolation, and analysis. This section provides a detailed, self-validating workflow for obtaining and characterizing pure this compound.
Extraction of Phenolic Glycosides from Populus tremuloides
The initial step involves the efficient extraction of a broad range of phenolic glycosides from the plant material, typically the bark or leaves, which are rich sources of these compounds.
Methodology:
-
Material Preparation: Collect fresh bark or leaves of Populus tremuloides. Air-dry the material in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried material into a fine powder using a Wiley mill or a similar grinder.
-
Solvent Selection Rationale: Polar solvents are most effective for extracting phenolic glycosides. Methanol and ethanol have demonstrated high extraction yields.[1] For this protocol, 80% aqueous methanol is recommended as it provides a good balance of polarity for extracting a wide range of glycosides.
-
Extraction Procedure: a. Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% aqueous methanol to the flask. c. Stir the mixture at room temperature for 24 hours using a magnetic stirrer. d. Filter the mixture through Whatman No. 1 filter paper. e. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Isolation and Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of the crude extract.
Methodology:
-
Liquid-Liquid Partitioning: a. Dissolve the crude extract in 200 mL of distilled water. b. Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity: first with n-hexane (3 x 200 mL) to remove nonpolar compounds like lipids and chlorophylls, followed by ethyl acetate (3 x 200 mL). This compound, along with other phenolic glycosides, will preferentially partition into the ethyl acetate phase. c. Collect the ethyl acetate fractions and concentrate them to dryness under reduced pressure.
-
Column Chromatography: a. Prepare a silica gel column (e.g., 60-120 mesh) packed in a suitable solvent system, such as a gradient of chloroform and methanol. b. Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform). d. Collect fractions of 20-30 mL and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v) and visualization under UV light (254 nm). e. Combine fractions containing the compound of interest based on their TLC profiles.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For final purification, subject the enriched fractions from column chromatography to preparative HPLC. b. A C18 reversed-phase column is suitable for this purpose. c. Use a gradient elution system with water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape. A typical gradient could be from 10% B to 50% B over 40 minutes. d. Monitor the elution at a wavelength of 270 nm. e. Collect the peak corresponding to this compound and verify its purity by analytical HPLC. f. Lyophilize the pure fraction to obtain this compound as a white powder.
Caption: Workflow for the isolation and purification of this compound.
Analytical Characterization
The identity and purity of the isolated this compound must be confirmed using a combination of spectroscopic techniques.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: UV detector at 270 nm.
-
Expected Result: A single, sharp peak confirming the purity of the isolated compound.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 389. The fragmentation pattern can provide further structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants of the protons and carbons will provide definitive structural elucidation.
-
Expected ¹H-NMR Chemical Shifts (δ, ppm): Aromatic protons of the salicyl and benzoyl groups are expected in the range of 7.0-8.0 ppm. Protons of the glucose moiety typically appear between 3.0 and 5.5 ppm. The benzylic protons of the hydroxymethyl group will be around 4.5 ppm.
-
Expected ¹³C-NMR Chemical Shifts (δ, ppm): Carbonyl carbon of the benzoyl group around 165 ppm. Aromatic carbons between 115-160 ppm. Anomeric carbon of the glucose around 100 ppm, and other glucose carbons between 60-80 ppm. The benzylic carbon will be around 60 ppm.
-
Pharmacological Profile and Mechanism of Action
Emerging research has begun to delineate the pharmacological properties of this compound, revealing its potential in several therapeutic areas.
Anti-inflammatory and Antioxidant Activity
Recent studies have highlighted the potent anti-inflammatory and antioxidant properties of this compound. In human dermal fibroblasts stimulated with TNF-α, this compound demonstrated significant protective effects.[4]
Mechanism of Action:
-
MAPK Pathway Inhibition: this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinases (MAPKs).[4] These kinases are key regulators of inflammatory responses.
-
COX-2 Suppression: It effectively suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins.[4]
-
HO-1 Upregulation: this compound significantly upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.[4]
Caption: Key mechanisms of the anti-inflammatory and antioxidant action of this compound.
Skin Anti-aging Potential
The aforementioned anti-inflammatory and antioxidant activities translate into a promising potential for skin anti-aging applications. By mitigating TNF-α-induced cellular damage, this compound can:
-
Inhibit Reactive Oxygen Species (ROS): It reduces the production of ROS, which are major contributors to cellular aging.[4]
-
Suppress Matrix Metalloproteinase-1 (MMP-1): this compound inhibits the expression of MMP-1, an enzyme that degrades collagen and contributes to wrinkle formation.[4]
-
Enhance Collagen Secretion: It has been observed to increase the secretion of collagen, a key structural protein for maintaining skin elasticity and firmness.[4]
Other Potential Therapeutic Applications
While research is still in its early stages, the known mechanisms of action of this compound suggest its potential in a broader range of therapeutic areas:
-
Neurodegenerative Diseases: Given its anti-inflammatory and antioxidant properties, this compound could be investigated for its potential to mitigate the neuroinflammation and oxidative stress associated with neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.
-
Cancer: The inhibition of inflammatory pathways and the potential to modulate cell signaling cascades suggest that this compound could be explored for its anti-cancer properties.[5]
-
Metabolic Disorders: Chronic low-grade inflammation is a hallmark of many metabolic disorders. The anti-inflammatory effects of this compound may offer a therapeutic avenue for conditions like insulin resistance and non-alcoholic fatty liver disease.
Pharmacokinetics and Toxicology: A Preliminary Outlook
To date, there is a paucity of specific pharmacokinetic and toxicological data for this compound. However, insights can be gleaned from studies on related phenolic glycosides, such as salicin.
Absorption, Metabolism, and Excretion:
It is anticipated that this compound, like other glycosides, may be hydrolyzed by gut microbiota to its aglycone and other metabolites before absorption. The benzoyl group may influence its metabolic fate. Following absorption, it is likely to undergo phase II metabolism in the liver, such as glucuronidation or sulfation, before being excreted.[6] The bioavailability of this compound is expected to be a critical factor in its therapeutic efficacy and requires dedicated investigation.
Toxicology:
Phenolic glycosides from Populus species have a long history of traditional use and are generally considered to have a good safety profile at therapeutic doses. However, comprehensive toxicological studies, including acute and chronic toxicity, genotoxicity, and reproductive toxicity, are essential for any new drug candidate and have yet to be performed for purified this compound.
Future Directions and Conclusion
This compound stands as a compelling natural product with significant therapeutic potential, particularly in the realms of inflammatory and age-related diseases. Its well-defined chemical structure and emerging understanding of its mechanisms of action provide a solid foundation for further research and development.
Key areas for future investigation include:
-
Detailed Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies are crucial to understand the absorption, distribution, metabolism, excretion, and safety of this compound.
-
Exploration of Broader Therapeutic Applications: Preclinical studies in models of neurodegenerative diseases, cancer, and metabolic disorders are warranted to explore the full therapeutic potential of this compound.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.
-
Optimization of Formulation: Developing formulations to enhance the bioavailability of this compound will be critical for its successful clinical translation.
References
-
Ahn, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions, 391, 111192. [Link]
-
Schmid, B., et al. (2001). Pharmacokinetics of salicin after oral administration of a standardised willow bark extract. European Journal of Clinical Pharmacology, 57(5), 387-391. [Link]
-
Wang, L., et al. (2020). Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways. Molecules, 25(14), 3275. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Clausen, T. P., et al. (1989). A simple method for the isolation of salicortin, tremulacin, and this compound from quaking aspen (Populus tremuloides). Journal of Natural Products, 52(1), 207-209. [Link]
-
Lindroth, R. L., & St. Clair, S. B. (2013). Adaptations of Quaking Aspen (Populus tremuloides) for Defense Against Herbivores. In Genetics and Genomics of Populus (pp. 295-317). Springer. [Link]
-
Tsai, C. J., et al. (2006). The poplar gene portal: a gene-centric resource for Populus trichocarpa. New Phytologist, 170(4), 659-664. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3083619, this compound. Retrieved January 21, 2026 from [Link].
-
Abreu, I. N., et al. (2011). UHPLC-ESI/TOFMS determination of salicylate-like phenolic glycosides in Populus tremula leaves. Journal of Chemical Ecology, 37(8), 857-870. [Link]
-
Mahdi, J. G., et al. (2006). The historical use of willow bark in pain management. Journal of the Royal Society of Medicine, 99(3), 146-147. [Link]
-
Gondor, O. K., et al. (2022). Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa. Frontiers in Plant Science, 13, 1018671. [Link]
-
Khan, A. L., et al. (2015). Salicylate-like phenolic glycosides as chemotaxonomic markers in Populus. Frontiers in Plant Science, 6, 856. [Link]
-
Morreel, K., et al. (2006). Profiling of phenolic secondary metabolites in the leaves of Populus nigra L. clones. Phytochemistry, 67(18), 2014-2028. [Link]
-
Yang, L., et al. (2023). Phytochemical and biological activities of Populus species. Frontiers in Pharmacology, 14, 1145605. [Link]
-
Osier, T. L., & Lindroth, R. L. (2001). Genotype and environment determine aspen phytochemistry: consequences for a generalist insect herbivore. Ecological Entomology, 26(6), 635-644. [Link]
-
Hemming, J. D., & Lindroth, R. L. (1995). Intraspecific variation in aspen phytochemistry: effects on performance of gypsy moths and forest tent caterpillars. Oecologia, 103(1), 79-88. [Link]
-
Hwang, S. Y., & Lindroth, R. L. (1997). Clonal variation in foliar chemistry of aspen (Populus tremuloides Michx.) and its consequences for the gypsy moth (Lymantria dispar L.). Oecologia, 111(1), 99-108. [Link]
-
Lindroth, R. L., & Hwang, S. Y. (1996). Clonal variation in foliar chemistry of quaking aspen (Populus tremuloides Michx.). Biochemical Systematics and Ecology, 24(5), 357-364. [Link]
-
Donaldson, J. R., & Lindroth, R. L. (2007). Genetics, environment, and their interaction determine efficacy of chemical defence in trembling aspen. Ecology, 88(3), 729-739. [Link]
-
St. Clair, S. B., & Lindroth, R. L. (2012). The role of aspen secondary compounds in plant-herbivore-predator interactions. In The Ecology and Management of Aspen in the Southern Rocky Mountains (pp. 61-75). U.S. Department of Agriculture, Forest Service, Rocky Mountain Research Station. [Link]
-
Boeckler, G. A., et al. (2011). Defensive chemistry of the Salicaceae. Journal of Chemical Ecology, 37(8), 807-832. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Pearl, I. A., & Darling, S. F. (1971). Hot water phenolic extractives of the bark and leaves of diploid Populus tremuloides. Phytochemistry, 10(2), 483-484. [Link]
Sources
- 1. Frontiers | Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa [frontiersin.org]
- 2. Polyphenolic Composition, Antioxidant Activity, and Cytotoxic Effect of Male Floral Buds from Three Populus Species Growing in the South of Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Analysis of Tremuloidin in Salix chaenomeloides Leaf Extract
Abstract
Salix chaenomeloides, a species of willow native to East Asia, is a rich source of bioactive phenolic glycosides, with tremuloidin being a significant constituent of its leaves.[1][2] Recent studies have highlighted the potential of this compound in skin anti-aging applications, attributing to its anti-inflammatory and antioxidant properties.[3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the extraction and quantification of this compound from Salix chaenomeloides leaves. The document details optimized protocols for solvent extraction and a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification. Furthermore, it delves into the pharmacological significance of this compound and the underlying principles of the analytical methodologies, ensuring a thorough understanding for effective application in a research and development setting.
Introduction: The Pharmacological Significance of this compound
The genus Salix has a long history in traditional medicine for treating pain, fever, and inflammation.[2] While salicin has been the most well-known compound, recent research has shed light on other bioactive molecules within this genus. This compound (2-(benzoyloxy)phenyl β-D-glucopyranoside), a phenolic glycoside, is emerging as a compound of significant interest.
Recent in-vitro studies on human dermal fibroblasts have demonstrated that this compound isolated from Salix chaenomeloides leaves exhibits potent anti-aging properties.[3] It has been shown to suppress the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme involved in collagen degradation, and enhance collagen secretion.[3] The mechanism of action is linked to its ability to inhibit the phosphorylation of ERK and p38 mitogen-activated protein kinases (MAPKs) and suppress cyclooxygenase-2 (COX-2) expression, highlighting its anti-inflammatory prowess.[3] Moreover, this compound upregulates the expression of heme oxygenase 1 (HO-1), an enzyme with a crucial role in the antioxidant defense system.[3] These findings underscore the potential of this compound as a lead compound in the development of novel dermatological and anti-inflammatory therapeutics.
Extraction of this compound from Salix chaenomeloides Leaves
The efficient extraction of this compound from the plant matrix is a critical first step for its analysis and further application. Phenolic glycosides are polar molecules, and their extraction is typically achieved using polar solvents. Ethanol and methanol, often in aqueous solutions, are commonly employed for extracting these compounds from Salix species.[4][5]
Rationale for Solvent Selection
The choice of solvent is paramount for achieving high extraction efficiency while minimizing the co-extraction of undesirable compounds.
-
Ethanol/Methanol: These solvents are effective in disrupting cell walls and solubilizing phenolic glycosides like this compound.
-
Aqueous Mixtures (e.g., 80% Ethanol): The addition of water increases the polarity of the solvent, which can enhance the extraction of highly polar glycosides. An 80% ethanol solution is a common choice for extracting phenolic compounds from Salix species.[5]
-
Temperature and Time: Elevated temperatures can increase extraction efficiency but also risk the degradation of thermolabile compounds. Reflux extraction is a common technique that allows for extraction at the solvent's boiling point, but the duration should be optimized to prevent compound degradation.[4]
Recommended Extraction Protocol
This protocol provides a standardized method for the extraction of this compound from dried Salix chaenomeloides leaf material.
Materials and Equipment:
-
Dried and powdered Salix chaenomeloides leaves
-
80% (v/v) Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Analytical balance
-
Volumetric flasks
Step-by-Step Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered, dried Salix chaenomeloides leaves.
-
Extraction: Transfer the powdered leaves to a 250 mL round-bottom flask. Add 100 mL of 80% ethanol.
-
Reflux: Set up the reflux apparatus and heat the mixture to the boiling point of the solvent using a heating mantle. Maintain a gentle reflux for 2 hours.
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract under vacuum using a Buchner funnel with Whatman No. 1 filter paper.
-
Re-extraction (Optional but Recommended): To maximize yield, the retained plant material can be subjected to a second extraction with another 100 mL of 80% ethanol for 1 hour. The extracts are then filtered and combined.
-
Solvent Evaporation: Concentrate the combined filtrates using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Sample Reconstitution: Dissolve a precisely weighed amount of the dried extract in the HPLC mobile phase for quantitative analysis.
Workflow for Extraction
Caption: Workflow for the extraction of this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the separation and quantification of phenolic compounds in plant extracts due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method using a C18 column is well-suited for the analysis of moderately polar compounds like this compound.
Principle of HPLC Quantification
The principle of HPLC quantification relies on the separation of the analyte of interest (this compound) from other components in the extract based on its differential partitioning between a stationary phase (the C18 column) and a mobile phase. The amount of this compound is then determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from known concentrations of a pure this compound standard.
Recommended HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
Rationale for Parameter Selection:
-
Mobile Phase: A gradient of acetonitrile and acidified water provides good separation of phenolic compounds. Formic acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.
-
Column: A C18 column is a standard choice for the separation of moderately polar compounds.
-
Detection Wavelength: Phenolic compounds typically exhibit strong UV absorbance. A detection wavelength of 270 nm is often suitable for the detection of salicylates and related phenolic glycosides.[4]
Method Validation
For reliable and accurate results, the HPLC method should be validated according to ICH guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.
HPLC Analysis Workflow
Caption: Workflow for the HPLC quantification of this compound.
Expected this compound Content
The concentration of this compound in Salix chaenomeloides leaves can vary depending on factors such as the geographical origin, age of the plant, and harvesting time. While precise quantitative data for this compound in S. chaenomeloides is not extensively reported in publicly available literature, based on studies of phenolic glycosides in other Salix species, a representative range can be estimated.
Table 1: Illustrative this compound Content in Salix chaenomeloides Leaf Extract
| Parameter | Illustrative Value |
| Extraction Yield (crude extract) | 15 - 25% (of dry leaf weight) |
| This compound Content (in crude extract) | 1 - 5% (w/w) |
| This compound Content (in dry leaf) | 0.15 - 1.25% (w/w) |
Disclaimer: The values presented in this table are for illustrative purposes and are based on typical yields of phenolic glycosides from Salix species. Actual values should be determined experimentally.
Conclusion
This technical guide provides a comprehensive framework for the extraction and quantification of this compound from Salix chaenomeloides leaves. The detailed protocols for solvent extraction and HPLC analysis are designed to be robust and reproducible, enabling researchers to accurately determine the this compound content in their samples. The provided information on the pharmacological significance of this compound and the rationale behind the analytical methods will empower scientists in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of this promising bioactive compound. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality, reliable data.
References
-
Tawfeek, N., Mahmoud, M. F., Hamdan, D. I., Sobeh, M., Farrag, A. R. H., Wink, M., & El-Shazly, A. M. (2021). Phytochemistry, Pharmacology and Medicinal Uses of Plants of the Genus Salix: An Updated Review. Frontiers in Pharmacology, 12, 593856. [Link]
-
Ahn, S., Lee, J. H., Kim, J. H., Lee, S., & Kim, K. H. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions, 391, 111192. [Link]
- Neagu, M., Luntraru, C., Bîra (Popescu), A., Tomescu, J., Ionescu (Bordei), N., & Stan, R. (2020). Bioactive phenolic compounds from white willow (Salix alba) bark, leaves and branches. VAPOR LIQUID - UPB.
-
Lee, D. G., Lee, S. H., Park, S. Y., Kim, J. H., Kim, H. S., & Lee, S. (2022). Phytochemical Investigation of Marker Compounds from Indigenous Korean Salix Species and Their Antimicrobial Effects. Plants (Basel, Switzerland), 11(23), 3369. [Link]
Sources
- 1. Phytochemistry, Pharmacology and Medicinal Uses of Plants of the Genus Salix: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytochemistry, Pharmacology and Medicinal Uses of Plants of the Genus Salix: An Updated Review [frontiersin.org]
- 3. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. Phytochemical Investigation of Marker Compounds from Indigenous Korean Salix Species and Their Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tremuloidin and related salicinoid compounds, a class of phenolic glycosides with significant pharmacological potential. The guide delves into the intricate biosynthetic pathways, explores the established and emerging biological activities, and outlines the analytical methodologies for their study. By integrating current scientific literature, this document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, fostering a deeper understanding and facilitating further investigation into this promising class of compounds.
Introduction to Salicinoids: A Chemical Overview
Salicinoids are a distinct class of phenolic glycosides predominantly found in the Salicaceae family, which includes willows (Salix spp.) and poplars (Populus spp.).[1] These compounds are derivatives of salicyl alcohol and are characterized by a β-D-glucopyranose moiety attached to the phenolic hydroxyl group. The structural diversity within the salicinoid family arises from the acylation of the glucose and/or the salicyl alcohol hydroxyl groups with various aromatic acids, such as benzoic acid and cinnamic acid.
This compound, a prominent member of this family, is chemically defined as 2-(hydroxymethyl)phenyl β-D-glucopyranoside 2-benzoate. It is structurally related to salicin, the archetypal salicinoid, differing by the presence of a benzoyl group at the 2-position of the glucose ring. This structural modification significantly influences its biological activity.
Table 1: Key Salicinoid Compounds and their Structural Features
| Compound | Core Structure | Acyl Group(s) | Natural Sources |
| Salicin | Salicyl alcohol + Glucose | None | Salix spp., Populus spp. |
| This compound | Salicyl alcohol + Glucose | 2-Benzoyl | Populus tremuloides[2] |
| Salicortin | Salicyl alcohol + Glucose | 1-Hydroxy-6-oxocyclohex-2-enoyl | Populus spp. |
| Tremulacin | Salicyl alcohol + Glucose | 2-Benzoyl, 1-Hydroxy-6-oxocyclohex-2-enoyl | Populus tremula |
Biosynthesis of Salicinoids: An Unfolding Pathway
The complete biosynthetic pathway of salicinoids remains an active area of research, though significant strides have been made in elucidating key steps. The pathway originates from the phenylpropanoid pathway, with cinnamic acid serving as a crucial precursor.[1] Isotopic labeling studies have confirmed the incorporation of cinnamic acid into the salicyl moiety of salicinoids.
A pivotal enzyme in the biosynthesis of more complex salicinoids like this compound is a UDP-dependent glycosyltransferase known as UGT71L1.[3][4] This enzyme has been shown to be essential for the production of salicortin and tremulacin.[5] Research suggests that benzyl benzoate may act as a precursor to salicortin.[4] The disruption of UGT71L1 has been shown to significantly reduce the levels of major salicinoids, leading to an accumulation of salicylic acid, which in turn can affect plant growth and defense.[1] This highlights a complex interplay between specialized metabolite biosynthesis and overall plant physiology.
Further research is needed to fully characterize all the enzymes and regulatory factors involved in the intricate network of salicinoid biosynthesis. The identification of quantitative trait loci (QTLs) associated with salicinoid accumulation in Populus suggests a polygenic basis for their production and offers avenues for identifying novel genes in the pathway.[5]
Figure 1: A simplified diagram illustrating the hypothesized biosynthetic pathway of major salicinoids, highlighting the central role of the phenylpropanoid pathway and key enzymes.
Biological Activities and Pharmacological Potential
This compound and its related salicinoid compounds exhibit a range of biological activities that are of significant interest to the pharmaceutical and cosmetic industries.
Anti-inflammatory and Analgesic Properties
The traditional use of willow bark for pain and fever relief is attributed to its salicinoid content. While salicin is metabolized to salicylic acid, the active metabolite of aspirin, more complex salicinoids like this compound are also believed to contribute to the overall anti-inflammatory effect. The precise mechanisms are still under investigation, but they are thought to involve the modulation of inflammatory pathways.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties. In vitro studies are necessary to quantify its efficacy through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[6][7] The antioxidant capacity of phenolic compounds like this compound is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals.
Skin Anti-aging Effects
Recent research has highlighted the potential of this compound in skin anti-aging applications. Studies on human dermal fibroblasts have shown that this compound can counteract the effects of TNF-α, a key inflammatory cytokine involved in skin aging. While specific IC50 values for this compound are not widely reported, the mechanisms of related compounds suggest potent activity.
Anticancer Potential
While direct evidence for the anticancer activity of this compound is limited, related flavonoid and phenolic compounds have been extensively studied for their cytotoxic effects against various cancer cell lines. The potential of this compound to induce apoptosis and inhibit cancer cell proliferation warrants further investigation. Studies on other natural compounds have shown IC50 values in the low micromolar range against breast, lung, and prostate cancer cell lines.[8][9][10]
Table 2: Summary of Investigated Biological Activities of this compound and Related Compounds
| Biological Activity | In Vitro/In Vivo Model | Key Findings/Mechanism of Action | IC50/Effective Concentration |
| Anti-inflammatory | Inhibition of albumin denaturation, Anti-lipoxygenase activity | Potential inhibition of pro-inflammatory enzymes and mediators. | Data for specific extracts and related compounds show activity in the µg/mL range.[11] |
| Antioxidant | DPPH and ABTS radical scavenging assays | Hydrogen atom donation to neutralize free radicals. | IC50 values for related extracts are reported in the µg/mL range.[6][7][12] |
| Skin Anti-aging | TNF-α-stimulated human dermal fibroblasts | Inhibition of inflammatory signaling pathways. | Effective concentrations for related compounds are in the micromolar range. |
| Anticancer | Various cancer cell lines (e.g., MCF-7, A549, PC-3) | Induction of apoptosis, cell cycle arrest. | IC50 values for related flavonoids can range from low micromolar to µg/mL.[9][10][13] |
Analytical Methodologies
The study of this compound and other salicinoids necessitates robust analytical techniques for their extraction, isolation, characterization, and quantification.
Extraction and Isolation
A standardized, detailed protocol for the specific isolation of this compound is not universally established; however, general procedures for salicinoids provide a strong foundation. The following is a generalized workflow based on common practices for the extraction and purification of phenolic glycosides from plant material.
Experimental Protocol: Generalized Extraction and Purification of Salicinoids
-
Sample Preparation: Air-dry or freeze-dry plant material (e.g., leaves, bark of Populus spp.) and grind to a fine powder.
-
Extraction:
-
Perform an initial extraction with a non-polar solvent like hexane to remove lipids and chlorophyll.
-
Subsequent extraction of the defatted material with a polar solvent, typically 80% methanol or ethanol, is performed to extract the phenolic glycosides. This can be done through maceration, sonication, or Soxhlet extraction.
-
-
Solvent Partitioning:
-
Concentrate the polar extract under reduced pressure.
-
Partition the concentrated extract between water and a series of organic solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to fractionate the compounds based on their polarity. Salicinoids are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
Column Chromatography: Subject the enriched fractions to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to achieve initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would consist of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol.[14][15][16]
-
-
Purity Assessment: Analyze the purified fractions by analytical HPLC-DAD to confirm purity before proceeding to structural elucidation.
Figure 2: A generalized workflow for the extraction and purification of this compound from plant material.
Structural Elucidation
The definitive identification of this compound and related compounds relies on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[8][10][22][25][26][27][28][29] The fragmentation of salicinoids often involves the loss of the sugar moiety and cleavage of the ester bonds.
Conclusion and Future Perspectives
This compound and the broader class of salicinoids represent a rich source of bioactive compounds with significant therapeutic potential. While our understanding of their biosynthesis and biological activities has advanced considerably, several areas warrant further exploration. The complete elucidation of the biosynthetic pathway, including its regulatory networks, will be crucial for metabolic engineering and sustainable production. Furthermore, comprehensive in vivo studies and clinical trials are necessary to validate the promising in vitro activities and to establish the safety and efficacy of these compounds for therapeutic applications. The continued investigation of this compound and its analogues holds great promise for the development of novel drugs for a range of human diseases.
References
- Fellenberg, C., et al. (2020). Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis. The Plant Journal, 101(4), 817-830.
- Gordon, H., et al. (2022). CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology. The Plant Cell, 34(6), 2348-2367.
- Gordon, H. (2022). Unexpected Connections: Salicinoid Biosynthesis in Poplar. University of Victoria.
- Woolbright, S. A., et al. (2018). Large effect quantitative trait loci for salicinoid phenolic glycosides in Populus: Implications for gene discovery. Ecology and evolution, 8(6), 3297-3308.
- Picard, M. V., et al. (1994). This compound and Salicyl-alcohol-2-benzoate, two Salicinoids from the Foliage of Populus tremuloides.
- Chen, J., et al. (2019). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. Marine drugs, 17(9), 526.
- Martinez-Morales, G., et al. (2020). Evaluation of Antioxidant Activity, Total Flavonoids, Tannins and Phenolic Compounds in Psychotria Leaf Extracts. Molecules, 25(22), 5326.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Cheng, Y. B., et al. (2004). Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica. Bioorganic & medicinal chemistry letters, 14(4), 945-948.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Science.gov. (n.d.). cancer cells ic50. Retrieved from [Link]
- Stanciu, V. D., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4989.
- Ruparelia, K. C., et al. (2024). CYP1-Activation and Anticancer Properties of Synthetic Methoxylated Resveratrol Analogues. International Journal of Molecular Sciences, 25(1), 543.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Marrero-Figueroa, J. A., et al. (2023). Molecular Basis of Simalikalactone D Sensitivity in Triple-Negative Breast Cancer Cells. Cancers, 15(18), 4581.
- Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(10), 683.
- Jha, A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
-
Science.gov. (n.d.). cell lines ic50. Retrieved from [Link]
- Pinthong, K., et al. (2022). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. Journal of Fungi, 8(5), 503.
- Khan, I., et al. (2022). Structure–fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). Rapid Communications in Mass Spectrometry, 36(4), e9243.
- Al-Warhi, T., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(13), 4066.
- Khan, T., et al. (2021). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 26(19), 5859.
- Sembiring, B., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 449, 04011.
- Bunluepuech, K., & Tewtrakul, S. (2016). Determination of Antioxidant and Anticancer Activities together with Total Phenol and Flavonoid Contents of Cleidion javanicum Bl. and Bridelia retusa (L.) A. Juss. Journal of Chemistry, 2016, 1-7.
- Wang, L., et al. (2016). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 21(8), 1056.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Smith, G. P., & Kirby, A. J. (2013). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Tetrahedron, 69(46), 9675-9680.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- de Oliveira, A. C. C., et al. (2024). Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice. International Journal of Molecular Sciences, 25(18), 10098.
- de Carvalho, R. F., et al. (2015). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 53(3), 202-208.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Kumar, V., et al. (2021). Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo. ACS Omega, 6(40), 26315-26327.
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Chen, Y., et al. (2019). Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells. Molecules, 24(12), 2320.
- López-García, S., et al. (2022).
- Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. CRC Press.
- Flieger, J., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7206.
- Dolan, J. W. (2002). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Dolan, J. W. (2002). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies.
- Fumare, B. K., & Olayinka, A. I. (2018). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract.
- Martínez-Cuesta, S., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(2), 1630.
- Beemelmanns, C. (2018). Workflow for Structure Elucidation.
- Crawford Scientific. (2022, January 27).
Sources
- 1. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected Connections: Salicinoid Biosynthesis in Poplar [dspace.library.uvic.ca]
- 5. Large effect quantitative trait loci for salicinoid phenolic glycosides in Populus: Implications for gene discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gpub.org [gpub.org]
- 12. researchgate.net [researchgate.net]
- 13. cancer cells ic50: Topics by Science.gov [science.gov]
- 14. renyi.hu [renyi.hu]
- 15. chemcoplus.co.jp [chemcoplus.co.jp]
- 16. hplc.eu [hplc.eu]
- 17. thno.org [thno.org]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. mdpi.com [mdpi.com]
- 20. ekwan.github.io [ekwan.github.io]
- 21. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | MDPI [mdpi.com]
- 26. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Tremuloidin in Plant Extracts: An Application Guide for Researchers
Introduction: The Significance of Tremuloidin Quantification
This compound, a phenolic glycoside found predominantly in species of the Populus genus (aspens, poplars, and cottonwoods), is a compound of increasing interest to the scientific community.[1] As a member of the salicinoid family, it plays a crucial role in plant defense mechanisms against herbivores.[1] Beyond its ecological significance, this compound and related compounds are being investigated for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties. Accurate and precise quantification of this compound in plant extracts is therefore paramount for a variety of research applications, from ecological studies to natural product drug discovery.
This comprehensive guide provides detailed protocols for the extraction, quantification, and validation of analytical methods for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust and reliable quantitative analyses. The methodologies described herein are grounded in established analytical principles and validated against international standards to ensure scientific integrity.
Part 1: Sample Preparation and Extraction of this compound
The initial and most critical step in the quantitative analysis of this compound is the efficient extraction of the analyte from the plant matrix. The choice of extraction method and solvent can significantly impact the final yield and purity of the extract. Salicinoids, including this compound, are susceptible to degradation, particularly hydrolysis, under harsh conditions, necessitating careful optimization of the extraction procedure.[2]
Plant Material Handling and Preparation
Proper handling and preparation of plant material are essential to preserve the integrity of this compound.
-
Collection and Drying: Plant material, typically bark or leaves of Populus species, should be collected and immediately processed or stored under conditions that minimize enzymatic and microbial degradation.[3] Drying is a common preservation method; air-drying in a well-ventilated area away from direct sunlight or freeze-drying are recommended.[4]
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction. A laboratory mill can be used to achieve a consistent particle size.
Extraction Protocols
Polar solvents are generally effective for extracting phenolic glycosides like this compound. Methanol and ethanol, often in aqueous mixtures, are commonly employed.[5][6]
Ultrasound-assisted extraction is a rapid and efficient method that utilizes acoustic cavitation to enhance mass transfer and solvent penetration.[7][8]
-
Sample Preparation: Accurately weigh approximately 1.0 g of powdered plant material and place it into a suitable extraction vessel.
-
Solvent Addition: Add 20 mL of 80% methanol in water (v/v) to the vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[9]
-
Extraction and Filtration: After sonication, centrifuge the mixture and collect the supernatant. The extraction can be repeated with fresh solvent to ensure complete recovery. Filter the combined supernatants through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.
Soxhlet extraction is a classical and exhaustive extraction technique suitable for ensuring complete extraction of the analyte.[4][10]
-
Sample Preparation: Place approximately 5 g of powdered plant material in a cellulose thimble.
-
Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask containing 250 mL of 80% methanol.
-
Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for at least 6 hours, or until the solvent in the siphon tube is colorless.
-
Concentration: After extraction, the solvent can be evaporated under reduced pressure to concentrate the extract. The dried extract is then reconstituted in a known volume of the mobile phase for analysis.
Part 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the quantification of this compound.[11][12]
HPLC Method Parameters
A reversed-phase C18 column is typically used for the separation of salicinoids.
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for phenolic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-80% B; 25-30 min: 80-10% B; 30-35 min: 10% B | A gradient elution allows for the separation of a wide range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | DAD at 274 nm | This compound exhibits strong UV absorbance at this wavelength. |
Protocol for HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample and Standard Injection: Inject the prepared plant extracts and calibration standards into the HPLC system.
-
Data Analysis: Identify the this compound peak in the chromatograms based on its retention time compared to the reference standard. Quantify the amount of this compound in the samples by constructing a calibration curve of peak area versus concentration from the standard injections.
Part 3: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices or for low-concentration samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[13][14]
LC-MS/MS Method Parameters
The same chromatographic conditions as the HPLC method can often be adapted for LC-MS/MS. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Specification | Rationale |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar compounds like this compound, and negative mode often provides better sensitivity for phenolic compounds. |
| MRM Transition | To be determined empirically | The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. The product ions are generated by fragmentation in the collision cell. |
| Collision Energy | To be optimized | The voltage applied in the collision cell to induce fragmentation needs to be optimized for the specific instrument and compound. |
| Dwell Time | 100 ms | The time spent monitoring each MRM transition. |
Protocol for LC-MS/MS Analysis
-
Instrument Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions for the MRM transition and to optimize the collision energy.
-
System Suitability: Before running the analytical batch, inject a standard solution to ensure the system is performing adequately (e.g., stable retention time, sufficient signal intensity).
-
Analysis: Inject the calibration standards and plant extracts.
-
Quantification: Quantify this compound using the peak areas from the MRM chromatograms and the calibration curve.
Part 4: High-Throughput Screening with High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for the rapid and simultaneous analysis of multiple samples, making it ideal for screening large numbers of plant extracts.[15][16]
HPTLC Method Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | HPTLC plates silica gel 60 F254 | A standard stationary phase for the separation of moderately polar compounds. |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) | This mobile phase composition provides good separation for phenolic compounds. |
| Application | Bandwise application using an automated applicator | Ensures precise and reproducible application of samples and standards. |
| Development | In a twin-trough chamber saturated with the mobile phase | Saturation of the chamber with mobile phase vapor ensures reproducible chromatography. |
| Derivatization | Anisaldehyde-sulfuric acid reagent followed by heating | Derivatization enhances the visualization of the separated compounds. |
| Detection | Densitometric scanning at 274 nm before derivatization and at 550 nm (visible light) after derivatization | Densitometry allows for the quantification of the separated compounds. |
Protocol for HPTLC Analysis
-
Sample and Standard Application: Apply bands of the plant extracts and this compound standards to the HPTLC plate.
-
Chromatogram Development: Develop the plate in the saturated twin-trough chamber until the mobile phase front has migrated a defined distance.
-
Drying and Derivatization: Dry the plate and, if necessary, dip it into the derivatization reagent and heat to visualize the spots.
-
Densitometric Analysis: Scan the plate with a densitometer at the appropriate wavelength(s) to obtain the chromatograms and quantify the this compound content.
Part 5: Method Validation
Validation of the analytical method is crucial to ensure that the results are reliable and reproducible. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[17][18][19]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from other components in the extract. Peak purity analysis should be performed. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the expected sample concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by spike recovery experiments, with recovery typically within 98-102%. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Expressed as the relative standard deviation (RSD), which should be ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[17] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should be evaluated for its robustness by slightly varying parameters such as mobile phase composition, pH, and column temperature. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[20] This involves subjecting the this compound standard and a sample extract to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The analytical method should be able to separate the this compound peak from any degradation products formed.
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of this compound.
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table provides an example of typical concentration ranges found in Populus tremuloides.
| Plant Tissue | This compound Concentration (% dry weight) | Reference |
| Young Leaves | 0.5 - 2.0% | [1] |
| Mature Leaves | 0.2 - 1.0% | [1] |
| Bark | 1.0 - 5.0% | [21] |
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound in plant extracts. By adhering to these methodologies and principles of method validation, researchers can ensure the integrity and reproducibility of their results, thereby advancing our understanding of the ecological roles and potential therapeutic applications of this important natural product.
References
-
Abreu, I. N., et al. (2019). Purification and Analysis of Salicinoids. MethodsX, 6, 1234-1243. [Link]
- Agrawal, A. A., et al. (2002). The role of plant secondary chemistry in the evolution of herbivore diet breadth. Ecology, 83(12), 3328-3345.
-
Bojarska, J., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 175, 117701. [Link]
-
Boeckler, G. A., et al. (2011). Salicinoids isolated in this study. ResearchGate. [Link]
-
Celia, C., et al. (2022). Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization. Molecules, 27(13), 4253. [Link]
-
Schneider, P., et al. (2008). Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides. Fungal Genetics and Biology, 45(11), 1487-1496. [Link]
-
Singh, R., et al. (2015). STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS. International Journal of Pharmaceutical Sciences and Research, 6(8), 3463-3468. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Li, Y., et al. (2023). Ultrasound-assisted extraction of emodin from Rheum officinale Baill and its antibacterial mechanism against Streptococcus suis based on CcpA. Frontiers in Microbiology, 14, 1289635. [Link]
-
Rivas, M. A., et al. (2021). Extraction of Phenolic Compounds from Populus Salicaceae Bark. Polymers, 13(21), 3749. [Link]
-
Itoh, T., et al. (2020). Recent developments in the engineered biosynthesis of fungal meroterpenoids. Bioscience, Biotechnology, and Biochemistry, 84(5), 895-903. [Link]
-
Lindroth, R. L. (2001). Adaptations of Quaking Aspen for Defense Against Damage by Herbivores and Related Environmental Agents. In Sustaining Aspen in Western Landscapes: Symposium Proceedings (pp. 147-161). [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]
-
Rohaeti, E., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical. Molecules, 26(3), 633. [Link]
- Ostermann, A. I., et al. (2015). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(5), 1425-1436.
-
González-de-Peredo, A. V., et al. (2021). Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs. Antioxidants, 10(11), 1764. [Link]
-
Rivas, M. A., et al. (2021). Extraction of Phenolic Compounds from Populus Salicaceae Bark. ResearchGate. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Tsai, C. J., et al. (2022). CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology. The Plant Journal, 110(5), 1368-1383. [Link]
- Ahmad, S., et al. (2018). Development of a validated hptlc method for quantification of esculin in different fractions of Cichorium intybus leaf extract.
-
Pauli, G. F., et al. (2024). Preparation, Modification, Quantitation, and Dentin Biomodification Activity of Selectively Enriched Proanthocyanidins. Journal of Natural Products, 87(1), 131-143. [Link]
- Bakkali, F., et al. (2008). Antioxidant properties and polyphenol contents of trembling aspen bark extracts. Food Chemistry, 109(1), 9-17.
-
Kim, J., et al. (2023). Development of High-performance Thin-layer Chromatography (HPTLC) Method for Quality Control of Actinidiae Fructus Vermicultus. Natural Product Sciences, 29(4), 152-159. [Link]
-
Al-Adhroey, A. H., et al. (2011). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Iranian Journal of Pharmaceutical Research, 10(4), 717-726. [Link]
- Salazar-González, C., et al. (2020). Ultra-HPLC Analysis of Phenolics Compounds in Fraxinus uhdei and Taxodium mucronatum Tree Extracts. Journal of the Mexican Chemical Society, 64(2), 116-127.
- da Silva, A. C., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Brasileira de Farmacognosia, 34(1), 162-171.
- Itoh, T., et al. (2020). Recent developments in the engineered biosynthesis of fungal meroterpenoids. Bioscience, Biotechnology, and Biochemistry, 84(5), 895-903.
-
Yoon, K. Y., et al. (2022). Ultrasound-Assisted Extractions for Improving the Recovery of Phenolics and Charantin from Bitter Melon and for Increasing the A. Polish Journal of Food and Nutrition Sciences, 72(2), 163-172. [Link]
-
Sharma, A., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Czerwińska, E., & Wiergowski, M. (2022). Quantification of Salicylates and Flavonoids in Poplar Bark and Leaves Based on IR, NIR, and Raman Spectra. Molecules, 27(1), 213. [Link]
-
Zhang, Y., et al. (2023). Quantitative Analysis of Flavonoids in Fruiting Bodies of Sanghuangporus Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Foods, 12(13), 2589. [Link]
- Chan, C. C. (2004). LC-MS Instrument Calibration.
- Patel, K., et al. (2010). HPTLC Method Development of Herbal drugs and its Validation: An Overview. Research Journal of Pharmacy and Technology, 3(4), 983-988.
- Ma, Y., et al. (2009). Ultrasound-assisted extraction of hesperidin from Penggan (Citrus reticulate) peel. Ultrasonics Sonochemistry, 16(5), 581-586.
-
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures. [Link]
- Kim, M. S., et al. (2020). Analysis of Patchouli Alcohol by HPLC using Core-Shell Column.
-
Agati, G., et al. (2012). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. International Journal of Molecular Sciences, 13(7), 8949-8968. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation. [Link]
- Phattanawasin, P., et al. (2012). HPTLC method development and validation for the determination of andrographolide in raw material and tablet containing ethyl acetate fraction of. Journal of the Medical Association of Thailand, 95 Suppl 1, S129-S135.
-
Sulaiman, I. S. C., et al. (2021). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Foods, 10(11), 2568. [Link]
-
Babst, B. A., et al. (2010). Biosynthesis of phenolic glycosides from phenylpropanoid and benzenoid precursors in populus. Journal of Chemical Ecology, 36(3), 257-265. [Link]
- Cancho-Grande, B., et al. (2001). Quantitative analysis of colistin and tiamulin in liquid and solid medicated premixes by HPLC-diode array methods.
- CN105461766A - Method for extracting salicin from white willow bark - Google P
-
Desgagné-Penix, I., et al. (2018). Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity. Molecules, 23(7), 1776. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wang, Y., et al. (2023). An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. Molecules, 28(18), 6689. [Link]
-
Roden, J. S. (2019). The adaptive value of leaf quaking in Populus tremuloides. Natural Reserve System, 1-10. [Link]
-
Lam, P. Y., et al. (2017). Tricin Biosynthesis and Bioengineering. Frontiers in Plant Science, 8, 2017. [Link]
Sources
- 1. fs.usda.gov [fs.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. lcms.cz [lcms.cz]
- 14. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization - PMC [pmc.ncbi.nlm.nih.gov]
Tremuloidin: A Comprehensive Guide for Analytical Standardization and Application
<
Abstract
Introduction to Tremuloidin
This compound, an aryl beta-D-glucoside, is a naturally occurring phenolic glycoside.[1] It is structurally related to salicin, with a benzoyl group replacing the hydrogen of the 2-hydroxy group.[1] This compound is a prominent secondary metabolite in the leaves, bark, and stems of various poplar and aspen trees (Populus species).[1] The presence and concentration of this compound are often linked to a plant's defense mechanisms against herbivores and pathogens. In the field of drug development, there is growing interest in the pharmacological properties of this compound and related salicinoids.
The accurate quantification of this compound is essential for a variety of research applications, including:
-
Phytochemical analysis: Determining the chemical profile of plant extracts.[2][3][4]
-
Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion of this compound.
-
Ecological research: Studying plant-herbivore interactions and chemical defense mechanisms.[5]
-
Quality control: Ensuring the consistency and potency of herbal medicines and extracts.[6]
This guide provides the foundational knowledge and practical protocols to utilize this compound as a certified reference material for these applications.
Physicochemical Properties and Handling of this compound Standard
A thorough understanding of the physicochemical properties of an analytical standard is paramount for its proper handling, storage, and use.
| Property | Value | Source |
| Molecular Formula | C20H22O8 | [7][8] |
| Molecular Weight | 390.38 g/mol | [7][9] |
| Appearance | White Crystalline Solid | [9] |
| Solubility | Soluble in DMSO, Methanol, DMF | [9] |
| Storage Conditions | 2°C - 8°C or -20°C, protected from light and moisture | [7][10][11] |
Expert Insight: The benzoyl group in this compound increases its hydrophobicity compared to salicin, influencing its chromatographic behavior. It is crucial to use high-purity solvents for dissolution to avoid introducing contaminants that may interfere with analysis. Long-term storage at -20°C is recommended to prevent degradation.[10] Before use, the standard should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable technique for the quantification of this compound and other salicinoids.[12][13][14] The following section details a validated HPLC-UV method.
Principle of HPLC Separation
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating this compound from other components in a sample matrix. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By gradually increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase (gradient elution), this compound and other analytes can be effectively separated based on their relative hydrophobicities.
Step-by-Step HPLC Protocol
Objective: To quantify this compound in a plant extract sample.
Materials:
-
This compound certified reference material (CRM)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (or other suitable acid for pH adjustment)
-
Plant extract sample
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Protocol:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound CRM.
-
Dissolve in 10.0 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution. This is your stock solution.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Extract with a suitable solvent (e.g., methanol) using sonication or another appropriate extraction method.[13]
-
Filter the extract through a 0.22 µm syringe filter to remove particulate matter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 274 nm[13][15] |
Expert Insight: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks and better chromatographic resolution. A gradient elution is necessary for complex plant extracts to ensure adequate separation of this compound from other structurally similar compounds. The detection wavelength of 274 nm is chosen based on the UV absorbance maximum for salicinoids.[13][15]
Data Analysis and System Validation
-
Calibration Curve:
-
Inject the working standard solutions in triplicate.
-
Plot the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is considered acceptable.
-
-
Quantification of this compound in the Sample:
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Using the peak area from the sample chromatogram and the calibration curve equation, calculate the concentration of this compound in the sample.
-
-
Method Validation (Trustworthiness):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the baseline resolution of the this compound peak from other peaks in the chromatogram.
-
Linearity: Assessed by the R² value of the calibration curve.
-
Accuracy: Determined by spike and recovery experiments. A known amount of this compound standard is added to a sample, and the percentage recovery is calculated.
-
Precision: Assessed by repeatedly injecting the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC.
Advanced Analytical Techniques
While HPLC-UV is the workhorse for routine quantification, other techniques can provide more detailed structural information or higher sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for the identification and quantification of this compound in highly complex matrices or when very low detection limits are required.[12][14]
Expert Insight: When developing an LC-MS method, electrospray ionization (ESI) in negative ion mode is often preferred for phenolic compounds like this compound, as they readily form [M-H]⁻ ions.[14] Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation patterns of the parent ion.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. While not typically used for routine quantification, ¹H and ¹³C NMR are invaluable for the unequivocal identification and structural confirmation of the this compound standard itself.[17][18][19]
Expert Insight: The NMR spectra of this compound will show characteristic signals for the aromatic protons of the benzoyl and phenyl groups, the anomeric proton of the glucose moiety, and the other sugar protons. Comparison of the obtained spectra with published data is the gold standard for confirming the identity of the reference material.[1]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- pH of mobile phase inappropriate- Co-eluting interferences | - Replace the column- Adjust mobile phase pH- Optimize the gradient |
| Inconsistent retention times | - Fluctuation in pump pressure- Column temperature variation- Changes in mobile phase composition | - Check the pump for leaks and bubbles- Ensure stable column thermostatting- Prepare fresh mobile phase |
| Low sensitivity | - Low concentration of analyte- Detector malfunction- Improper wavelength selection | - Concentrate the sample- Check detector lamp and settings- Verify the UV maximum of this compound |
| No peak detected | - No analyte in the sample- Injection error- Standard degradation | - Check sample preparation procedure- Verify autosampler operation- Use a fresh standard solution |
Conclusion
The reliable use of this compound as an analytical standard is fundamental to achieving accurate and reproducible results in phytochemical and pharmacological research. This guide has provided a comprehensive overview of the essential protocols, from proper handling and storage to detailed HPLC method development and validation. By understanding the principles behind the analytical choices and adhering to a self-validating system, researchers can ensure the integrity and trustworthiness of their data.
References
- Keefover-Ring, K., T. T. T. Tran, A. D. S. Duffeck, L. M. Holeski, R. L. Lindroth, and C. G. H. II. "Purification and Analysis of Salicinoids." Current Analytical Chemistry, vol. 15, no. 1, 2019, pp. 1-10.
- Tran, T. T. T., et al. "Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection.
- Keefover-Ring, K., et al. "Purification and Analysis of Salicinoids." Bentham Science Publishers, 2018.
-
National Center for Biotechnology Information. "this compound." PubChem, [Link]. Accessed 20 Jan. 2026.
- Baraniak, J., et al. "Quantification of Salicylates and Flavonoids in Poplar Bark and Leaves Based on IR, NIR, and Raman Spectra." Molecules, vol. 25, no. 1, 2020, p. 113.
- St-Pierre, A., et al. "Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity." Molecules, vol. 23, no. 7, 2018, p. 1739.
- St-Pierre, A., et al. "Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity." OUCI, 2018.
- Keefover-Ring, K. "Current Analytical Chemistry." University of Wisconsin–Madison, .
- St-Pierre, A., et al. "Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity.
- Peters, S. B., et al. "Plant Community Chemical Composition Influences Trembling Aspen (Populus tremuloides) Intake by Sheep." Journal of Chemical Ecology, vol. 44, no. 1, 2018, pp. 51-61.
-
CAS. "this compound." CAS Common Chemistry, [Link]. Accessed 20 Jan. 2026.
-
ResearchGate. "1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz)." ResearchGate, [Link]. Accessed 20 Jan. 2026.
-
ResearchGate. "13 C NMR data of compounds 7 and 8 (δ in ppm, 125 MHz, CD 3 OD) a." ResearchGate, [Link]. Accessed 20 Jan. 2026.
- Zhang, Y., et al. "Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms." Journal of Pharmaceutical and Biomedical Analysis, vol. 148, 2018, pp. 249-256.
- Zhang, Q., et al. "An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study." Bioanalysis, vol. 11, no. 19, 2019, pp. 1755-1765.
- ResearchGate. "Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3.
-
J&J Medical Connect. "TREMFYA - Storage and Stability for Prefilled Syringes, Prefilled Pens, and One-Press Patient-Controlled Injector." J&J Medical Connect, [Link]. Accessed 20 Jan. 2026.
- ResearchGate. "13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids.
- Wang, Y., et al. "Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'." Molecules, vol. 28, no. 24, 2023, p. 8009.
Sources
- 1. This compound | C20H22O8 | CID 3083619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimic… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Plant Community Chemical Composition Influences Trembling Aspen (Populus tremuloides) Intake by Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. synthose.com [synthose.com]
- 10. researchgate.net [researchgate.net]
- 11. TREMFYA - Storage and Stability for Prefilled Syringes, Prefilled Pens, and One-Press Patient-Controlled Injector [jnjmedicalconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. keefover-ringlab.botany.wisc.edu [keefover-ringlab.botany.wisc.edu]
- 16. An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-based Assays for Evaluating the Bioactivity of Tremuloidin
Authored by a Senior Application Scientist
Introduction
Tremuloidin is a phenolic glycoside found in various species of the Salix (willow) genus, a plant family with a long history in traditional medicine for treating pain, fever, and inflammation.[1] Recent scientific investigations have begun to elucidate the molecular basis for these effects, identifying this compound as a potent bioactive compound with significant anti-inflammatory and antioxidant properties.[1][2] Studies have demonstrated its capacity to modulate key signaling pathways involved in the cellular response to stress and inflammation, such as inhibiting the phosphorylation of ERK and p38 mitogen-activated protein kinases (MAPKs), suppressing cyclooxygenase-2 (COX-2) expression, and upregulating the antioxidant enzyme heme oxygenase 1 (HO-1).[1] Furthermore, in cellular models of skin aging, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme in collagen degradation.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound using a suite of robust and validated cell-based assays. The protocols herein are designed not merely as procedural steps but as self-validating systems, offering insights into the causality behind experimental choices. We will progress logically from foundational cytotoxicity assessments to specific assays for anti-inflammatory, antioxidant, and apoptotic activities, providing a holistic approach to characterizing the cellular effects of this compound.
Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Window
Expertise & Experience: Before investigating any specific bioactivity, it is imperative to first determine the concentration range at which a compound is non-toxic to the chosen cell line. This foundational step, often overlooked, is critical for interpreting subsequent results accurately. A compound that appears to have potent anti-inflammatory effects might simply be inducing cell death, thus artefactually reducing inflammatory markers. The MTT assay is a gold-standard, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[3] It relies on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4] The intensity of this color is directly proportional to the number of viable, metabolically active cells.[5]
Protocol 1: MTT Cell Viability Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound, establishing a working concentration range for subsequent bioactivity assays.
Materials:
-
This compound (stock solution prepared in sterile DMSO, then diluted in culture medium)
-
Selected adherent cell line (e.g., RAW 264.7 macrophages for inflammation, HaCaT keratinocytes or Human Dermal Fibroblasts (HDFs) for skin-related studies)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidic SDS solution)[4]
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 620-630 nm)[5][6]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.
-
Carefully aspirate the old medium from the wells. Add 100 µL of the this compound dilutions to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used for dilutions) wells.
-
Incubate for the desired exposure period (typically 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[6]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[4]
-
Reading: Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank (medium + MTT + solvent).
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Abs_sample / Abs_vehicle_control) * 100
-
-
Plot % Viability against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.
-
| Parameter | Recommended Condition | Rationale |
| Cell Seeding Density | 10,000 - 50,000 cells/well | Ensures cells are in the exponential growth phase and not over-confluent at the time of reading. |
| This compound Conc. | 0.1 µM - 100 µM (initial range) | A broad range is necessary to capture the full dose-response curve and accurately determine the IC50. |
| Incubation Time | 24 - 72 hours | Allows for assessment of both short-term and long-term cytotoxic effects. |
| MTT Incubation | 3 - 4 hours | Sufficient time for formazan crystal formation without causing artifacts from prolonged incubation. |
| Readout Wavelength | 570 nm (reference 630 nm) | Peak absorbance for formazan, with a reference to correct for plate imperfections or background.[6] |
Part 2: Probing Anti-Inflammatory Potential
Expertise & Experience: Inflammation is a complex biological response often characterized by the overproduction of mediators like nitric oxide (NO). In a cellular context, macrophages (like the RAW 264.7 cell line) can be stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a strong inflammatory response, including the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production. The Griess assay is a simple, rapid, and widely used colorimetric method to quantify NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.[7][8] This assay provides a robust readout for assessing the anti-inflammatory capacity of this compound.
Protocol 2: Griess Assay for Nitric Oxide Quantification
This protocol measures the ability of this compound to inhibit LPS-induced nitric oxide production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (phenol red-free medium is recommended to avoid background absorbance)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (at non-toxic concentrations determined from Protocol 1)
-
Griess Reagent Kit or homemade reagents:
-
Sodium Nitrite (NaNO₂) standard (for standard curve)
-
96-well flat-bottom sterile plates
-
Microplate reader (absorbance at 540 nm)[7]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include the following controls:
-
Negative Control: Cells + medium (no LPS, no this compound)
-
Positive Control: Cells + medium + LPS (no this compound)
-
Vehicle Control: Cells + medium + vehicle + LPS
-
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 100 µM down to 0 µM) in culture medium.
-
Griess Reaction:
-
Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (or Griess Reagent I) to each well, followed by 50 µL of Griess Reagent B (or Griess Reagent II). Alternatively, mix equal volumes of Reagents A and B immediately before use and add 100 µL of the mixture.[7]
-
-
Incubate for 10-15 minutes at room temperature, protected from light. A pink/purple color will develop.
-
Reading: Measure the absorbance at 540 nm within 30 minutes.[7]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only).
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
-
Mechanistic Insight: The NF-κB Signaling Pathway
LPS-induced inflammation is primarily mediated by the Toll-like receptor 4 (TLR4), which activates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (gene: NOS2), COX-2, and various cytokines. This compound's ability to reduce NO suggests it may interfere with this pathway.
Caption: Simplified NF-κB signaling pathway.
Part 3: Evaluating Cellular Antioxidant Activity
Expertise & Experience: While chemical assays like DPPH or ABTS can measure a compound's radical-scavenging ability in a test tube, they lack biological relevance.[9][10][11][12] A cell-based approach, such as the Cellular Antioxidant Activity (CAA) assay, is superior because it accounts for cellular uptake, distribution, and metabolism of the test compound. This assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant like this compound will quench these ROS, thereby reducing the rate of DCF formation.[13][14]
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This protocol quantifies the ability of this compound to neutralize intracellular ROS.
Materials:
-
HepG2 (human liver cancer) or another suitable adherent cell line
-
Complete culture medium
-
DCFH-DA probe solution
-
Free radical initiator (e.g., AAPH - 2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom sterile plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)[15]
Procedure:
-
Cell Seeding: Seed HepG2 cells at 6 x 10⁴ cells/well in 100 µL of medium into a 96-well black plate. Incubate for 24 hours until confluent.[15]
-
Media Removal & Wash: Gently aspirate the growth medium and wash the cells once with 100 µL of PBS.
-
Treatment Incubation: Add 100 µL of medium containing both the DCFH-DA probe (e.g., 25 µM final concentration) and the desired concentration of this compound (or Quercetin standard).
-
Incubate the plate for 1 hour at 37°C, protected from light.[15][16]
-
Wash: Aspirate the treatment solution and wash the cells gently 1-3 times with 100 µL of warm HBSS or PBS to remove any extracellular probe.[13][14]
-
Initiate Oxidation: Add 100 µL of the free radical initiator AAPH (e.g., 600 µM in HBSS) to all wells.[15]
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (Ex: 485 nm, Em: 538 nm) every 5 minutes for 60 minutes.[15]
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.
-
Calculate the percent inhibition using the formula:
-
% Inhibition = 1 - (AUC_sample / AUC_control) * 100
-
-
Express the final results as CAA units, equivalent to micromoles of Quercetin Equivalents (QE), by comparing the sample's inhibition to the Quercetin standard curve.[15]
-
Mechanistic Insight: The Nrf2/HO-1 Antioxidant Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase 1 (HO-1). The upregulation of HO-1, as reported for this compound, is a key mechanism for cellular protection against oxidative damage.[1]
Caption: The Nrf2/HO-1 antioxidant response pathway.
Part 4: Delineating the Mode of Cell Death
Expertise & Experience: When the MTT assay reveals a dose-dependent decrease in cell viability, it is crucial to determine how the cells are dying. Is it through necrosis (uncontrolled cell lysis) or apoptosis (programmed cell death)? Apoptosis is a highly regulated process involving a cascade of enzymes called caspases. Caspases-3 and -7 are the key "executioner" caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[17][18][19] Luminescent or fluorescent assays that use a specific caspase-3/7 substrate (containing the DEVD peptide sequence) provide a highly sensitive and specific method to quantify apoptotic activity.[17][20][21]
Protocol 4: Homogeneous Caspase-3/7 Apoptosis Assay
This protocol measures the activation of executioner caspases in response to high concentrations of this compound.
Materials:
-
Selected cell line
-
This compound (at concentrations around and above the determined IC50)
-
Staurosporine or Camptothecin (as a positive control for apoptosis induction)
-
Homogeneous Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)[20]
-
96-well white, opaque plates (for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white plate at the density determined in Protocol 1. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include untreated, vehicle, and positive controls (e.g., 1 µM Staurosporine).
-
Incubate for a relevant period (e.g., 6, 12, or 24 hours), as apoptosis can be a more rapid process than general cytotoxicity.
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (typically 100 µL).[20] This single addition lyses the cells and introduces the pro-luminescent substrate.
-
Incubation: Mix the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Express the results as fold-change in caspase activity relative to the vehicle control. A significant increase indicates the induction of apoptosis.
-
Overall Experimental Workflow
A logical progression of experiments is key to building a comprehensive profile of this compound's bioactivity. The workflow should always begin with determining the toxicity profile before proceeding to more specific functional and mechanistic assays.
Caption: Recommended workflow for this compound bioactivity testing.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Scribd. MTT Assay Protocol for Lab Use. [Link]
-
Cell Biolabs, Inc. Cell Based Exogenous Antioxidant Assay. [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
-
ResearchGate. Nitric Oxide Assay?. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
-
ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]
-
Ahn, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. PubMed. [Link]
-
ResearchGate. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts | Request PDF. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Panzella, L., & Napolitano, A. (2019). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. MDPI. [Link]
-
BellBrook Labs. A Novel High-Throughput Screening Assay for Identifying Anticancer Lead Compounds. [Link]
-
M. N. Sele, et al. (2012). Bioassays for anticancer activities. PubMed. [Link]
-
Finch, S. C., & Munday, R. (2020). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. MDPI. [Link]
-
Sygnature Discovery. Cell Based Assays Development. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Xiang, J., et al. (2019). Antioxidant Activity of Various Soluble Melanoidins Isolated from Black Garlic after Different Thermal Processing Steps. National Center for Biotechnology Information. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Kumar, A., et al. (2022). Anti-inflammatory, remorin-like protein from green marine Macroalga Caulerpa sertularioides (S.G.Gmel.) M.Howe. National Center for Biotechnology Information. [Link]
-
Robertson, M. J., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. [Link]
-
Wang, H., et al. (2024). The Contribution of Melanoidins to Soy Sauce Antioxidant Activities and Their Structure Characteristics. MDPI. [Link]
-
Yap, W. S., et al. (2021). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. ResearchGate. [Link]
-
ResearchGate. (2012). Bioassays for Anticancer Activities. [Link]
-
Sharifi-Rad, J., et al. (2020). Editorial to the Special Issue “Biological and Pharmacological Activity of Plant Natural Compounds”. National Center for Biotechnology Information. [Link]
-
Liu, W., et al. (2019). Structure Characterization and Action Mechanism of an Antiaging New Compound from Gastrodia elata Blume. PubMed Central. [Link]
-
Navarrete-Vázquez, G., et al. (2021). Screening Anti-Inflammatory Effects of Flavanones Solutions. [Link]
-
Rather, M. A., et al. (2022). Biological activities of meroterpenoids isolated from different sources. National Center for Biotechnology Information. [Link]
-
Tang, L., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. National Center for Biotechnology Information. [Link]
-
Bignon, J., et al. (2021). Insights into the Mechanism of Action of the Degraded Limonoid Prieurianin. National Center for Biotechnology Information. [Link]
-
Journal of Cardiovascular Disease Research. Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. [Link]
Sources
- 1. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Activity of Various Soluble Melanoidins Isolated from Black Garlic after Different Thermal Processing Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 21. stemcell.com [stemcell.com]
Application Notes & Protocols: Investigating Tremuloidin as a Novel Anti-inflammatory Agent
Abstract
Chronic inflammation is a significant driver of numerous debilitating diseases. The search for novel, effective, and safe anti-inflammatory agents is a paramount goal in drug discovery. Tremuloidin, a phenolic glycoside found in various Populus and Salix species, has emerged as a promising candidate. Recent studies indicate that this compound possesses potent anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of this compound. It details the scientific rationale, step-by-step protocols for both in vitro and in vivo evaluation, and data interpretation guidelines, underpinned by a foundation of scientific integrity and field-proven insights.
Scientific Background: The Rationale for Investigating this compound
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases.[2] Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and MAPK, are central to the inflammatory response.[3][4] Upon activation by stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, leading to the production of mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[5][6][7]
This compound has been shown to directly interfere with this process. Specifically, research in human dermal fibroblasts demonstrated that this compound inhibits the phosphorylation of ERK and p38, two key kinases in the MAPK pathway, and suppresses the expression of COX-2.[1] This provides a strong mechanistic basis for its anti-inflammatory effects and positions this compound as a compelling subject for further investigation.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting upstream kinases in the MAPK and NF-κB signaling pathways. This inhibition prevents the phosphorylation and activation of downstream transcription factors, ultimately suppressing the expression of a suite of pro-inflammatory genes.
Preliminary Considerations & Protocols
Before assessing the bioactivity of this compound, two critical steps must be undertaken: ensuring the purity of the compound and determining its cytotoxic profile.
Sourcing and Purity of this compound
The quality and purity of this compound are paramount for reproducible results. This compound can be isolated from natural sources or chemically synthesized.
-
Isolation: A common method involves extraction from plant material (e.g., Populus tremuloides) with methanol/water, followed by purification using techniques like liquid-liquid extraction, flash chromatography, and preparative HPLC.[8]
-
Purity Assessment: The purity of the final compound should be rigorously assessed using analytical HPLC, mass spectrometry (MS), and NMR spectroscopy. A purity of >95% is recommended for biological assays.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: It is essential to determine the concentration range at which this compound is non-toxic to the cells used in subsequent experiments. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as follows:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Data Interpretation:
-
Select the highest concentrations of this compound that show ≥95% cell viability for use in subsequent anti-inflammatory assays. This ensures that any observed effects are not due to cytotoxicity.
| This compound Conc. (µM) | Expected Cell Viability (%) | Recommendation for Efficacy Studies |
| 0 (Vehicle) | 100% (Reference) | N/A |
| 0.1 - 25 | >95% | Suitable for use |
| 50 | ~90% | Use with caution; potential mild toxicity |
| 100 | <80% | Not recommended; cytotoxic |
In Vitro Evaluation of Anti-inflammatory Activity
The LPS-stimulated macrophage model is the gold standard for in vitro screening of potential anti-inflammatory compounds.[10][11] LPS, a component of Gram-negative bacteria cell walls, potently activates macrophages to produce a wide array of inflammatory mediators.[12]
In Vitro Experimental Workflow
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying secreted proteins like TNF-α and IL-6 in the cell culture supernatant. A reduction in these cytokines indicates an anti-inflammatory effect.
Procedure:
-
Culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS (1 µg/mL) for 24 hours as described in the workflow (Figure 2).
-
Centrifuge the culture plates to pellet any detached cells and collect the supernatant.
-
Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 3: Analysis of Pro-inflammatory Gene Expression by qRT-PCR
Rationale: Quantitative Real-Time PCR (qRT-PCR) measures the mRNA levels of target genes, providing insight into whether the compound acts at the transcriptional level.[13] We will assess the expression of Nos2 (iNOS) and Ptgs2 (COX-2), two key enzymes in the inflammatory cascade.[5][7]
Procedure:
-
Culture, pre-treat, and stimulate cells with LPS (1 µg/mL) for 6 hours (a typical time point for peak mRNA expression).
-
RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for mouse Nos2, Ptgs2, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Investigation of Signaling Pathways by Western Blot
Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against the phosphorylated (active) forms of key signaling proteins like p38 MAPK and p65 NF-κB, we can directly test the hypothesis that this compound inhibits these pathways.[14][15][16]
Procedure:
-
Culture, pre-treat, and stimulate cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to capture peak protein phosphorylation.
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Evaluation of Anti-inflammatory Activity
In vitro results must be validated in a living organism. The carrageenan-induced paw edema model is a widely used, robust, and reproducible model of acute inflammation, making it ideal for the initial in vivo screening of anti-inflammatory drugs.[17][18][19][20]
In Vivo Experimental Workflow
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Rationale: Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by fluid extravasation and leukocyte infiltration, resulting in measurable swelling (edema). An effective anti-inflammatory agent will reduce the extent of this swelling.[21][22]
Materials:
-
Wistar rats (180-200g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Digital Plethysmometer or calipers
Procedure:
-
Animal Grouping: Acclimatize animals and divide them into at least four groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (low dose)
-
Group III: this compound (high dose)
-
Group IV: Positive control (e.g., Indomethacin)
-
-
Treatment Administration: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection (Vₜ).
-
Calculations:
-
Edema Volume (mL): ΔV = Vₜ - V₀
-
Percent Inhibition of Edema: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
Data Interpretation:
| Group | Treatment | Expected Paw Volume Increase (at 3h) | % Inhibition | Interpretation |
| I | Vehicle | High (e.g., 0.80 mL) | 0% (Reference) | Normal inflammatory response |
| II | This compound (Low Dose) | Moderate (e.g., 0.55 mL) | ~31% | Moderate anti-inflammatory effect |
| III | This compound (High Dose) | Low (e.g., 0.30 mL) | ~62% | Strong anti-inflammatory effect |
| IV | Indomethacin | Low (e.g., 0.25 mL) | ~69% | Positive control validation |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust and validated pathway for elucidating the anti-inflammatory properties of this compound. By systematically evaluating its cytotoxicity, its effects on inflammatory mediators in vitro, and its efficacy in an acute in vivo model, researchers can build a comprehensive profile of its therapeutic potential.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the inflammatory cascades.
-
Evaluating its efficacy in models of chronic inflammation (e.g., adjuvant-induced arthritis).
-
Investigating its pharmacokinetic and pharmacodynamic properties to inform potential clinical development.
-
Exploring structure-activity relationships by testing related natural or synthetic analogs.
By following these structured methodologies, the scientific community can effectively advance the understanding of this compound and accelerate its journey from a promising natural compound to a potential therapeutic agent for inflammatory diseases.
References
-
Lee, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. PubMed. [Link]
-
Guha, M., & Mackman, N. (2002). The PI3K-Akt pathway limits lead tolerance signaling in intestinal epithelial cells. PubMed. [Link]
-
Muchlinski, A., et al. (2019). Purification and Analysis of Salicinoids. ResearchGate. [Link]
-
Chen, Z., & Thorner, J. (2007). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. PMC - NIH. [Link]
-
Ahmad, F., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. PubMed. [Link]
-
Wang, Y., et al. (2019). Effects of silymarin on p65 NF-κB, p38 MAPK and CYP450 in LPS-induced hoof dermal inflammatory cells of dairy cows. ResearchGate. [Link]
-
Thornthwaite, J. T., & Thomas, C. G. (1974). Assay of Cell-Mediated Cytotoxicity by Tritiated Thymidine Labeled Tumor Cells. PubMed. [Link]
-
Kuo, Y., et al. (2011). Lucidone inhibits iNOS and COX2 expression in LPS-induced RAW 264.7 murine macrophage cells via NF-κB and MAPKs dual pathways. ResearchGate. [Link]
-
Wu, Y., et al. (2019). TREM2 inhibits inflammatory responses in mouse microglia by suppressing the PI3K/NF-κB signaling. PubMed. [Link]
-
Cava, C., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by the G i protein inhibitor PT-Lipo. International Journal of Nanomedicine. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
Basic Science. (2025). MAPK Signaling Pathway| Basic Science Series. YouTube. [Link]
-
Fan, M., & Yao, G. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Jiao, D., et al. (2009). Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells. PubMed. [Link]
-
Wang, Y., et al. (2019). Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis. PMC - NIH. [Link]
-
Van de Vyver, T., et al. (2016). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]
-
Zein-Sabatto, A., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. ResearchGate. [Link]
-
Park, J. B. (2009). Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum). PubMed. [Link]
-
Yahfoufi, N., et al. (2018). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]
-
Ahmad, F., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Ganesan, S., et al. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Carrageenan-induced Paw Edema Model. Creative Biolabs. [Link]
-
Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH. [Link]
-
Lin, Y., et al. (2018). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]
-
Gupta, S. C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]
-
Wang, Y., et al. (2014). Angiotensin II upregulates endothelial lipase expression via the NF-Kappa B and MAPK signaling pathways. ResearchGate. [Link]
-
Wang, S., et al. (2022). TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa. Frontiers. [Link]
-
Kim, Y., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. [Link]
-
Vadan, M., et al. (2022). Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. MDPI. [Link]
-
Kim, H., et al. (2025). Anti-inflammatory activity of compounds isolated from Astragalus sinicus L. in cytokine-induced keratinocytes and skin. ResearchGate. [Link]
-
Acharya, U., et al. (2024). Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative. MDPI. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Bangale, G., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Shomu's Biology. (2020). MAPK signaling: How the components of MAPK pathway were discovered. YouTube. [Link]
-
Inoue, H., et al. (2001). Upregulation of iNOS by COX-2 in muscularis resident macrophage of rat intestine stimulated with LPS. American Physiological Society Journal. [Link]
-
Atienzar, F. A., et al. (2011). Optimization of Cytotoxicity Assay by Real-Time, Impedance-Based Cell Analysis. PubMed. [Link]
-
Atta, E. M., & El-Sooud, K. A. (2015). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
-
Gao, Y., et al. (2022). Research Progress on Anti-Inflammatory Mechanism of Inula cappa. MDPI. [Link]
- Liu, Y., et al. (2010). Method for separating and purifying luteolin.
-
Zhang, S., et al. (2020). MSC-secreted TGF-β regulates lipopolysaccharide-stimulated macrophage M2-like polarization via the Akt/FoxO1 pathway. ResearchGate. [Link]
-
Moynihan, B., et al. (2008). MAP kinases mediate interleukin-13 effects on calcium signaling in human airway smooth muscle cells. PubMed. [Link]
-
O'Sullivan, F., & Gaspar, R. (2020). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI. [Link]
-
Candelario-Jalil, E., et al. (2001). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. PNAS. [Link]
-
Gardner, D. R., et al. (2003). Preparative isolation of swainsonine from locoweed: extraction and purification procedures. PubMed. [Link]
-
Science With Tal. (2023). MAPK Pathway Of Receptor Tyrosine Kinase Explained | Clip. YouTube. [Link]
-
Febriza, A., et al. (2019). Paw edema of carrageenan-and egg white-induced inflammation rat's paw. ResearchGate. [Link]
-
Garcia, C., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
Sources
- 1. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Investigating the Antioxidant Properties of Tremuloidin
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has spurred the search for novel antioxidant compounds. Tremuloidin, a phenolic glycoside found in the bark and leaves of Populus species, has emerged as a promising candidate. Recent studies have highlighted its potential anti-inflammatory and antioxidant properties, suggesting it may protect against cellular damage.[2][3]
This guide provides a comprehensive framework for researchers to thoroughly investigate the antioxidant properties of this compound. It moves beyond simple screening assays to offer a multi-tiered approach, from fundamental chemical reactivity to complex cellular mechanisms. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing the causality behind experimental choices to ensure robust and interpretable data.
Chemical Basis of this compound's Antioxidant Potential
This compound's structure, featuring both salicylate and benzoyl moieties, is key to its antioxidant potential. Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.[4] The arrangement and number of hydroxyl groups significantly influence this radical-scavenging ability.[4][5] Investigating this compound involves understanding how its specific structure contributes to mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET).[6]
Tier 1: In Vitro Chemical Antioxidant Capacity
The initial step is to determine this compound's intrinsic ability to neutralize synthetic radicals in a cell-free environment. This is crucial for establishing baseline activity and comparing it to known antioxidants. We will utilize three common assays, each with a slightly different mechanism, to build a comprehensive chemical profile.
Experimental Workflow for In Vitro Assays
The following diagram outlines the general workflow for the DPPH, ABTS, and FRAP assays.
Caption: General workflow for in vitro antioxidant capacity assays.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Causality: The DPPH assay is a rapid and simple method to screen for radical scavenging activity.[7][8] The stable DPPH radical has a deep purple color, which fades to yellow upon accepting a hydrogen atom or electron from an antioxidant.[9] This color change, measured spectrophotometrically at ~517 nm, is directly proportional to the radical scavenging capacity of the compound.[7][10] It's an excellent first-pass assay due to its stability and ease of use.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic Acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH working solution in methanol. Keep it protected from light.[7]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of dilutions from this stock. Prepare identical dilutions of the positive control (e.g., Ascorbic Acid).
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution or standard to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
Include a negative control (100 µL methanol + 100 µL DPPH solution) and a blank (200 µL methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % scavenging against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle & Causality: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[12] The resulting blue-green radical is soluble in both aqueous and organic solvents, making this assay versatile. The reduction of ABTS•+ by an antioxidant causes decolorization, which is measured at ~734 nm.[13] This assay is effective for both hydrophilic and lipophilic compounds.
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate and reader
-
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the radical stock solution.[12]
-
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[14]
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each this compound dilution or Trolox standard to triplicate wells.
-
Add 190 µL of the ABTS•+ working solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the % inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity of the sample to that of Trolox.
-
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle & Causality: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power based on the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15][16] The reaction takes place in an acidic medium (pH 3.6), where the reduction of a Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex forms a blue-colored Fe²⁺-TPTZ complex, measured at ~593 nm.[17][18] This assay provides a direct measure of the reducing capability of a compound.
-
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate and reader
-
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[17]
-
Standard Curve: Prepare a standard curve using known concentrations of FeSO₄ (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of this compound sample, standard, or blank (water) to triplicate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.[17][19]
-
Measurement: Measure the absorbance at 593 nm.[18]
-
Data Analysis: Calculate the FRAP value for the samples by comparing their absorbance to the FeSO₄ standard curve. Results are expressed as mM Fe²⁺ equivalents per gram of the compound.
-
| Assay | Principle | Wavelength | Standard | Result Metric |
| DPPH | Radical Scavenging (H-atom donation) | ~517 nm | Ascorbic Acid | IC50 (µg/mL) |
| ABTS | Radical Cation Scavenging | ~734 nm | Trolox | TEAC (µM Trolox Eq/g) |
| FRAP | Ferric Ion Reduction | ~593 nm | FeSO₄ | Fe²⁺ Equivalents (mM/g) |
| Table 1: Summary of In Vitro Antioxidant Assays. |
Tier 2: Cell-Based Antioxidant Activity & Mechanisms
While in vitro assays are essential, they lack biological relevance. Cell-based assays are critical to determine if this compound can protect living cells from oxidative stress, accounting for factors like bioavailability and cellular metabolism.[20][21]
Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Principle & Causality: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) inside cells.[22] A cell-permeable probe, DCFH-DA, diffuses into cells where it is deacetylated to DCFH.[20] An externally added radical generator (like AAPH) induces intracellular ROS, which oxidizes DCFH to the highly fluorescent DCF.[23] An effective antioxidant will scavenge these ROS, inhibiting DCF formation and reducing fluorescence.[24] This assay provides a more biologically relevant measure of antioxidant efficacy.[21]
-
Materials:
-
HepG2 (human hepatocarcinoma) or other suitable adherent cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - radical initiator
-
Quercetin (positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence plate reader (Ex: 485 nm, Em: 538 nm)
-
-
Step-by-Step Protocol:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and grow for 24 hours until confluent.[20]
-
Treatment: Remove the growth medium and wash the cells gently with PBS.
-
Treat cells for 1 hour with 100 µL of medium containing various concentrations of this compound (or Quercetin) and 25 µM DCFH-DA.[24]
-
Induction of Oxidative Stress: Wash the cells once with PBS. Add 100 µL of 600 µM AAPH solution (in HBSS buffer) to all wells.[24]
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence (Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour.[20]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Calculate the CAA unit using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (cells with AAPH only).
-
Mechanistic Insight: The Nrf2-Keap1 Signaling Pathway
-
Rationale & Causality: Many antioxidants exert their protective effects not just by direct radical scavenging, but by upregulating the cell's own defense systems. The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[1][25] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[26] Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[25][27] Investigating if this compound can activate this pathway provides critical mechanistic insight into its mode of action. A recent study has already shown that this compound can significantly upregulate HO-1 expression in human dermal fibroblasts.[2]
-
Nrf2-Keap1 Signaling Pathway Diagram:
Caption: The Keap1-Nrf2 pathway and potential activation by this compound.
Protocol: Western Blot for Nrf2 Nuclear Translocation
-
Principle & Causality: This protocol directly measures the activation of the Nrf2 pathway by quantifying the amount of Nrf2 protein that has moved into the nucleus following treatment with this compound. An increase in nuclear Nrf2 is a hallmark of pathway activation.[28][29]
-
Materials:
-
Cell line (e.g., HepG2)
-
This compound
-
Nuclear/Cytoplasmic Extraction Kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Secondary HRP-conjugated antibodies
-
SDS-PAGE and Western blotting equipment
-
-
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at various concentrations for a predetermined time (e.g., 4-6 hours). Include a positive control like sulforaphane (SFN).
-
Protein Extraction: Harvest cells and separate nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Quantification: Determine protein concentration in both fractions using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 30 µg) from the nuclear extracts onto an SDS-PAGE gel.[30]
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 and Lamin B (loading control for nuclear fraction).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Data Analysis: Perform densitometric analysis of the bands. Normalize the Nrf2 band intensity to the Lamin B band intensity to quantify the relative amount of nuclear Nrf2.[31]
-
Protocol: Quantitative PCR (qPCR) for Target Gene Expression
-
Principle & Causality: To confirm that nuclear translocation of Nrf2 is functional, we must measure the expression of its downstream target genes. An increase in the mRNA levels of HO-1 and NQO1 after this compound treatment would provide strong evidence that the entire pathway is activated and leading to a protective antioxidant response.[32][33]
-
Materials:
-
Treated cells from the previous experiment
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB)[34]
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound as described in the Western blot protocol. A 6-24 hour treatment time is typical for gene expression studies.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.
-
qPCR:
-
Set up qPCR reactions in triplicate for each gene (HO-1, NQO1, housekeeping gene) for each sample.
-
Run the qPCR plate using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[35] Normalize the expression of the target genes to the housekeeping gene and present the results as fold change relative to the untreated control.
-
Conclusion
This application guide provides a structured, multi-tiered approach to rigorously evaluate the antioxidant properties of this compound. By progressing from basic chemical reactivity to complex cellular and molecular mechanisms, researchers can build a comprehensive profile of its activity. The combination of in vitro screening, cell-based efficacy assays, and mechanistic studies of the Nrf2 pathway will yield robust, publishable data and provide a solid foundation for further drug development efforts.
References
-
Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC - NIH. (2010). National Institutes of Health. [Link]
-
The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. (2017). MDPI. [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Proteomics. [Link]
-
Nrf2-Keap1 signaling in oxidative and reductive stress - PubMed. (2018). National Institutes of Health. [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2023). ResearchGate. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity v1. (2019). ResearchGate. [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
-
Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]
-
The Nrf2/Keap1/ARE Pathway and Oxidative Stress as a Therapeutic Target in Type II Diabetes Mellitus - PMC. (2018). National Institutes of Health. [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]
-
FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.). ResearchGate. [Link]
-
Role of KEAP1-NRF2-ARE pathway in oxidative stress protection. (n.d.). Consensus. [Link]
- Cellular antioxidant activity (caa) assay - Google Patents. (2011).
-
DPPH radical scavenging activity. (n.d.). Marine Biology. [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC. (2021). National Institutes of Health. [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC. (2021). National Institutes of Health. [Link]
-
Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Abbexa. [Link]
-
DPPH Radical Scavenging Assay. (2022). MDPI. [Link]
-
FRAP Antioxidant Assay Kit. (2020). Zen-Bio. [Link]
-
Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed. (2024). National Institutes of Health. [Link]
-
Antioxidant properties and associated mechanisms of salicylates - PubMed. (2011). National Institutes of Health. [Link]
-
The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity - PubMed. (2015). National Institutes of Health. [Link]
-
Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts | Request PDF. (2024). ResearchGate. [Link]
-
Pro-oxidative and antioxidant effects of salicylates. (2020). ResearchGate. [Link]
-
The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity | Request PDF. (2015). ResearchGate. [Link]
-
Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... (2019). ResearchGate. [Link]
-
Western Blotting analysis of Nrf2 in nuclear extracts. (2013). Figshare. [Link]
-
Analysis of Nrf2 nuclear translocation. Western blot and densitometric... (2020). ResearchGate. [Link]
-
The Beneficial Biological Properties of Salicylic Acid. (2021). AFMN BIOMEDICINE. [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2022). MDPI. [Link]
-
NQO1 Human qPCR Primer Pair (NM_000903). (n.d.). OriGene Technologies Inc. [Link]
-
Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes. (2022). MDPI. [Link]
-
Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. (2009). PNAS. [Link]
-
Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed. (2005). National Institutes of Health. [Link]
-
Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (2023). MDPI. [Link]
-
The free radical scavenging and antioxidant activities of pod and seed extract of Clitoria fairchildiana (Howard)- an underutilized legume - PMC. (2013). National Institutes of Health. [Link]
-
Chemistry and Biological Activities of Flavonoids: An Overview - PMC. (2013). National Institutes of Health. [Link]
-
Up-regulation of HO-1 and Nqo1 gene expression by HCV proteins.... (2013). ResearchGate. [Link]
-
Free-radical scavenging activity screening of some Indonesian plants. (2003). ResearchGate. [Link]
-
A representative RT-PCR analysis. NQO1 (A), HO-1 (B) genes performed... (2013). ResearchGate. [Link]
-
Free Radical Scavenging Activity and Inhibition of Enzyme-Catalyzed Oxidation by trans-aryl-Palladium Complexes. (2020). MDPI. [Link]
-
Free radical scavenging activity from different extracts of leaves of Bauhinia vahlii Wight & Arn - PMC. (2012). National Institutes of Health. [Link]
Sources
- 1. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 2. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. marinebiology.pt [marinebiology.pt]
- 10. mdpi.com [mdpi.com]
- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. assaygenie.com [assaygenie.com]
- 15. assaygenie.com [assaygenie.com]
- 16. The free radical scavenging and antioxidant activities of pod and seed extract of Clitoria fairchildiana (Howard)- an underutilized legume - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. researchgate.net [researchgate.net]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 25. The Nrf2/Keap1/ARE Pathway and Oxidative Stress as a Therapeutic Target in Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nrf2-Keap1 signaling in oxidative and reductive stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pnas.org [pnas.org]
- 30. plos.figshare.com [plos.figshare.com]
- 31. researchgate.net [researchgate.net]
- 32. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. origene.com [origene.com]
- 35. researchgate.net [researchgate.net]
In Vivo Application Notes and Protocols for Tremuloidin: A Guide for Preclinical Research
Introduction: Unveiling the Therapeutic Potential of Tremuloidin
This compound, a phenolic glycoside belonging to the salicinoid family, has emerged as a promising natural compound with significant therapeutic potential. Primarily found in the leaves and bark of various Populus species, this compound and its structural analogs have a long history in traditional medicine for treating pain, fever, and inflammation.[1] Recent scientific investigations have begun to elucidate the molecular mechanisms underpinning these effects, highlighting its potent anti-inflammatory, antioxidant, and potential anti-aging properties.[1][2]
This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound. It provides a detailed framework for conducting in vivo studies in animal models, moving beyond a simple recitation of protocols to offer insights into the scientific rationale behind experimental design. Our objective is to equip researchers with the necessary tools to conduct robust, reproducible, and insightful preclinical studies to unlock the full therapeutic promise of this compound.
Preclinical Study Design: A Strategic Approach
A well-designed preclinical study is paramount for the successful translation of a promising compound from the laboratory to the clinic. This section outlines key considerations for designing in vivo studies of this compound, emphasizing a logical and evidence-based approach.
Animal Model Selection: Choosing the Right System to Answer the Right Question
The choice of animal model is a critical determinant of the relevance and translatability of preclinical findings. For investigating the primary anti-inflammatory and analgesic properties of this compound, rodent models are the most appropriate and widely used.
-
Mice (e.g., Swiss Albino, BALB/c): Mice are advantageous due to their small size, ease of handling, well-characterized genetics, and the availability of a wide range of research reagents. They are particularly suitable for initial efficacy screening and mechanistic studies.
-
Rats (e.g., Wistar, Sprague-Dawley): Rats are larger than mice, which can be beneficial for certain procedures like repeated blood sampling for pharmacokinetic analysis. They are also extensively used in toxicological and safety pharmacology studies.[3]
The selection between mice and rats will depend on the specific research question, the endpoints being measured, and the laboratory's expertise and resources. For initial proof-of-concept studies on anti-inflammatory and analgesic effects, mice are often the preferred choice.
Dosing Considerations: From Bench to In Vivo Efficacy
Determining the appropriate dose range for in vivo studies is a critical step that requires careful consideration of in vitro data and the pharmacokinetic properties of the compound.
Table 1: Guiding Principles for this compound Dosing
| Consideration | Rationale and Approach |
| Starting Dose Estimation | Initiate with a dose range informed by in vitro IC50 values for relevant targets (e.g., COX-2). A common starting point is to use a dose that is 10-100 times the in vitro effective concentration, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). |
| Route of Administration | The intended clinical route of administration should guide the preclinical choice. For initial studies, intraperitoneal (i.p.) injection is often used to bypass first-pass metabolism and ensure bioavailability.[3] Oral (p.o.) administration is also crucial to assess the compound's potential as an oral therapeutic. |
| Dose-Response Studies | It is essential to establish a dose-response relationship to identify the optimal therapeutic dose and to assess for potential toxicity at higher doses. A typical design would include a vehicle control, a positive control (e.g., a known NSAID), and at least three dose levels of this compound (low, medium, and high). |
| Pharmacokinetic Profiling | Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicology data. Pharmacokinetic studies of related salicinoids, like salicin, indicate rapid hydrolysis to saligenin and subsequent metabolism to salicylic acid.[4] A similar metabolic pathway is plausible for this compound and should be investigated. |
Ethical Considerations: The 3Rs Principle
All animal studies must be conducted in strict accordance with ethical guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement). Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Experimental Protocols: A Step-by-Step Guide to Key In Vivo Assays
This section provides detailed, step-by-step protocols for assessing the anti-inflammatory, analgesic, and potential anti-cancer activities of this compound in rodent models.
Protocol 1: Carrageenan-Induced Paw Edema in Rats/Mice (Acute Anti-inflammatory Activity)
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of a compound.[2][3]
Workflow Diagram: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Preparation: Acclimatize male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.[5]
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., normal saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)[5]
-
This compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.)
-
-
Compound Administration: Administer the respective treatments 30-60 minutes before the induction of inflammation.[3]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[3]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[3]
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for the analysis of inflammatory mediators such as TNF-α, IL-1β, and prostaglandin E2 (PGE2), as well as the expression of COX-2, p-ERK, and p-p38 via Western blotting or ELISA.[3]
Protocol 2: Hot Plate Test in Mice (Central Analgesic Activity)
This test is used to evaluate the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.[6][7]
Caption: Workflow for a human tumor xenograft model in mice.
Methodology:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a line known to have dysregulated MAPK signaling) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells. [8]3. Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in 0.1 mL of sterile PBS) subcutaneously into the flank of each mouse. [8]4. Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups. [8]5. Treatment: Administer this compound (at various doses), a vehicle control, and a positive control (a standard chemotherapeutic agent) according to a predetermined schedule (e.g., daily or every other day).
-
Measurement of Tumor Growth: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Also, monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Mechanistic Insights: Elucidating the Action of this compound
In vitro studies have indicated that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of ERK and p38 MAP kinases and suppressing the expression of COX-2. [1]In vivo studies should aim to validate these mechanisms.
Signaling Pathway of this compound's Anti-inflammatory Action
The following diagram illustrates the proposed signaling pathway through which this compound may mediate its anti-inflammatory effects.
Caption: Proposed mechanism of action of this compound in inflammation.
This pathway can be investigated in vivo by analyzing the phosphorylation status of ERK and p38, and the expression levels of COX-2 and pro-inflammatory cytokines in tissue samples from the animal models described above.
Pharmacokinetic and Toxicological Evaluation
A comprehensive preclinical evaluation of this compound must include an assessment of its pharmacokinetic profile and potential toxicity.
Pharmacokinetic Studies
As previously mentioned, the pharmacokinetics of the related salicinoid, salicin, have been studied. [4]A similar approach should be taken for this compound.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach maximum plasma concentration. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Elimination half-life. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
These parameters can be determined by administering a single dose of this compound to rats or mice via different routes (e.g., intravenous and oral) and collecting blood samples at various time points for analysis by a validated analytical method such as LC-MS/MS. [4]
Toxicology Studies
Preliminary toxicological evaluation is essential to establish the safety profile of this compound.
-
Acute Toxicity Study: This involves administering a single high dose of this compound to animals and observing them for signs of toxicity and mortality over a 14-day period. This helps to determine the LD50 (median lethal dose).
-
Sub-acute/Sub-chronic Toxicity Studies: These studies involve repeated administration of this compound over a longer period (e.g., 28 or 90 days) to assess for potential target organ toxicity.
It is important to note that some salicylanilides have been reported to have potential for toxicity at high doses. [9]Therefore, careful dose selection and monitoring are crucial in toxicological studies of this compound.
Conclusion and Future Directions
This compound stands out as a natural compound with significant potential for the development of new anti-inflammatory and analgesic therapies. The in vivo models and protocols detailed in this guide provide a robust framework for its preclinical evaluation. By combining efficacy studies with mechanistic and safety assessments, researchers can build a comprehensive data package to support the further development of this compound as a therapeutic agent. Future research should focus on optimizing its formulation to enhance bioavailability, further elucidating its molecular targets, and exploring its potential in chronic inflammatory and pain models.
References
- Bennett, A., & Villegas, I. (2024). In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. PubMed.
- Dastjerdi, F. Z., et al. (2016).
- Ahn, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions.
- Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience.
- Yap, B. K., et al. (2023). Natural Product Testing: Selecting in vivo Anticancer Assay Model.
- Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. PubMed.
- Hollingshead, M. G., et al. (2005). Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. NIH.
- Poso, A. (2020). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions. NIH.
- Hasan, M. M., et al. (2024).
- Gregory, N. S., et al. (2015). Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents.
- Ismail, H., et al. (2024). Salicin in modern drug discovery: A comprehensive review of pharmacokinetics, ethnopharmacology, and clinical applications.
- Wang, X., & Zhang, H. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. MDPI.
- Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience.
- Kumar, A., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI.
- Mathurkar, S., et al. (2018).
- Al-Snafi, A. E. (2019). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
- Kniess, T. (2016).
- Mathurkar, S., et al. (2018).
- Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
- Simulations Plus, Inc. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube.
- Risco, A., et al. (2012). p38γ and p38δ kinases regulate the Toll-like receptor 4 (TLR4)
- Khan, M. B., & Sathe, N. (2019). Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review.
- de la Torre-Lugo, K., et al. (2020). The early inhibition of the COX-2 pathway in viperid phospholipase A2-induced skeletal muscle myotoxicity accelerates the tissue regeneration.
- Research SOP. (2022). EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS. Research SOP.
- Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. World's Veterinary Journal.
- Rubert-Nason, K. F., et al. (2018). Salicinoids isolated in this study.
- Wang, Y., et al. (2023).
- Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology.
- News-Medical.Net. (2024).
Sources
- 1. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 6. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. joinsysmed.com [joinsysmed.com]
- 9. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Tremuloidin Extraction Yield from Salix
Introduction
Welcome to the technical support center for the optimization of tremuloidin extraction from Salix (willow) species. This compound, a phenolic glycoside, is a compound of significant interest for its potential therapeutic properties, closely related to the well-known salicin. Achieving a high-yield, high-purity extraction is a critical first step in research and drug development. However, the process is fraught with challenges, from selecting the appropriate plant material and solvent to preventing degradation of this heat- and pH-sensitive molecule.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and rationally design your extraction strategy for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What part of the Salix plant is best for this compound extraction?
A1: The highest concentrations of this compound and other salicylates are typically found in the bark of young stems and branches.[1][2] The chemical composition can vary significantly between different Salix species and even between individual plants based on genetics, age, and growing conditions.[1][3] Therefore, initial screening of available source material is recommended.
Q2: What is the best starting solvent for this compound extraction?
A2: A mixture of 70-80% ethanol in water is an excellent starting point.[4][5][6] This solvent mixture provides a good balance of polarity, effectively solubilizing the glycosidic this compound while minimizing the co-extraction of highly non-polar compounds like chlorophyll and waxes. Pure water can be used, but its efficiency is lower for less polar molecules, while pure ethanol may not efficiently extract highly polar glycosides.[7]
Q3: Should I use fresh or dried Salix bark?
A3: Dried and ground bark is generally preferred. Drying inhibits enzymatic degradation of secondary metabolites and allows for consistent moisture content, leading to more reproducible extractions. Grinding the dried bark to a fine, uniform powder dramatically increases the surface area available for solvent interaction, which significantly enhances extraction efficiency.[8][9]
Q4: Can I use a simple maceration (soaking) technique?
A4: Yes, maceration is a simple method, but it often results in lower yields and requires very long extraction times.[10] For improved efficiency, modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are highly recommended. These methods significantly reduce extraction time and solvent consumption while often increasing yield.[11][12][13][14][15]
Q5: How do I know how much this compound I have extracted?
A5: The most reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[3][16][17][18] This technique allows for the separation and quantification of this compound from other related compounds in the extract, ensuring accurate yield determination.[19][20][21][22]
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My this compound yield is consistently low.
This is the most common issue, often stemming from several factors in the extraction workflow.
-
Question: Could my plant material be the issue?
-
Answer: Absolutely. The concentration of secondary metabolites varies greatly. Ensure you are using young bark, which is rich in these compounds.[23] If possible, screen different Salix species or collection sites. The material should be properly dried and finely ground (e.g., to 0.25-0.425 mm particle size) to maximize surface area.[8]
-
-
Question: Is my solvent choice or ratio incorrect?
-
Answer: The solvent-to-solid ratio is critical. A low ratio can lead to saturation of the solvent before all the this compound is extracted.[9] A good starting point is a 1:10 to 1:20 solid-to-solvent ratio (e.g., 10 g of bark in 100-200 mL of solvent). If yields are still low, try increasing the ratio. Also, re-evaluate your solvent. While 70-80% ethanol is a strong choice, some studies on similar compounds have found 50% ethanol to be optimal for specific plant matrices.[24][25][26]
-
-
Question: Am I using the right temperature and time?
-
Answer: Higher temperatures can increase solvent penetration and extraction rate.[9] However, this compound, like many phenolic glycosides, is thermolabile (sensitive to heat).[27] Prolonged exposure to high temperatures (>60-70°C) can cause degradation, reducing your final yield.[9] For conventional methods, keep temperatures moderate (40-50°C). For rapid methods like UAE and MAE, shorter extraction times (5-35 minutes) are used to get the benefits of localized heating without causing widespread degradation.[6][24][28][29]
-
Problem 2: I suspect my this compound is degrading during the process.
Degradation is a major cause of yield loss and can be identified by the appearance of unexpected peaks in your HPLC chromatogram.
-
Question: What are the main causes of this compound degradation?
-
Answer: The primary culprits are high temperature, extreme pH (especially alkaline), and light .[30][31] Phenolic glycosides are susceptible to hydrolysis of the glycosidic bond under harsh conditions. The ester linkage in this compound can also be labile. Basic conditions are particularly known to accelerate the degradation of similar compounds.[32]
-
-
Question: How can I prevent degradation?
-
Answer:
-
Temperature Control: Use the lowest effective temperature. If using MAE or UAE, optimize for the shortest time needed.[10][15] Consider performing extractions in an ice bath when using ultrasonication to dissipate heat.
-
pH Control: Ensure your solvent is neutral or slightly acidic. Avoid using basic solvents or exposing the extract to basic conditions during workup.
-
Light Protection: Store your plant material, solvents, and extracts in the dark or in amber-colored glassware to prevent photodegradation.[30]
-
Workup Quickly: Process your extract immediately after extraction. Evaporate the solvent using a rotary evaporator at a low temperature (<40°C) and store the dried extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Problem 3: My extraction results are not reproducible.
-
Question: What are the most likely sources of variability?
-
Answer:
-
Inhomogeneous Plant Material: Ensure your ground bark is thoroughly mixed to create a homogenous powder. If you take samples from different parts of a non-mixed batch, you will get different results.
-
Inconsistent Particle Size: Use a sieve to ensure a consistent and narrow range of particle sizes for each extraction.[8]
-
Variable Extraction Parameters: Precisely control all parameters: solid-to-solvent ratio, temperature, extraction time, and agitation/sonication power. Document every step meticulously.
-
Analytical Inconsistency: Ensure your HPLC method is validated and that the system is performing correctly before each analysis run.[19] Run a standard with each batch to check for variations in detector response.
-
-
Optimized Extraction Protocols & Workflows
Below are step-by-step protocols for two common methods. The UAE protocol is recommended for its balance of efficiency and mild conditions.
Diagram: General Extraction and Purification Workflow
This diagram illustrates the key stages from raw material to a purified this compound fraction.
Caption: A typical workflow for this compound extraction and analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE) - Recommended
This method uses ultrasonic waves to create cavitation bubbles, disrupting plant cell walls and enhancing solvent penetration for rapid and efficient extraction.[3][33]
Materials:
-
Dried, powdered Salix bark (0.4 mm particle size)
-
70% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 paper)
-
Rotary evaporator
Method:
-
Weigh 10 g of powdered Salix bark and place it into a 250 mL beaker.
-
Add 150 mL of 70% ethanol (a 1:15 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath. To prevent overheating, ensure the bath contains cold water or an ice-water mixture.
-
Sonicate for 30 minutes.[24] Monitor the temperature of the slurry; it should not exceed 40-50°C.
-
After sonication, immediately filter the mixture under vacuum to separate the extract from the plant solids.
-
Optional but recommended: Re-extract the solid residue with another 100 mL of 70% ethanol for 15 minutes to maximize recovery. Combine the filtrates.
-
Evaporate the solvent from the combined filtrate using a rotary evaporator with the water bath set to 40°C.
-
Once dry, weigh the crude extract and store it in a desiccator at -20°C, protected from light.
-
Dissolve a known mass of the crude extract in methanol for HPLC analysis to determine the this compound yield.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of metabolites.[13][14][29] It is extremely fast but requires careful control to avoid overheating.
Materials:
-
Dried, powdered Salix bark (0.4 mm particle size)
-
70% Ethanol (v/v) in deionized water
-
Microwave extraction system with temperature control
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Method:
-
Weigh 5 g of powdered Salix bark and place it into the microwave extraction vessel.
-
Add 100 mL of 70% ethanol (a 1:20 solid-to-solvent ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters. A good starting point is 600 W power for 60-90 seconds .[15] Crucially, set a maximum temperature limit of 70-75°C to prevent degradation.[14]
-
After the extraction cycle is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture under vacuum.
-
Evaporate the solvent using a rotary evaporator at 40°C.
-
Store and analyze the dried crude extract as described in the UAE protocol.
Data Summary: Comparison of Extraction Parameters
| Parameter | Maceration | Soxhlet Extraction | Ultrasound (UAE) | Microwave (MAE) |
| Principle | Soaking in solvent | Continuous percolation with hot solvent | Acoustic cavitation | Dielectric heating |
| Temperature | Ambient to Moderate | High (Boiling point of solvent) | Low to Moderate (Can be controlled) | High (Requires strict control) |
| Time | Long (Hours to Days) | Moderate (Hours) | Short (Minutes)[24][28] | Very Short (Seconds to Minutes)[13][15] |
| Solvent Usage | High | High | Low to Moderate | Low |
| Efficiency | Low | Moderate to High | High[10] | Very High[14] |
| Suitability for Thermolabile Compounds | Good | Poor[27] | Excellent | Good (with careful control) |
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common extraction problems systematically.
Caption: A systematic guide to troubleshooting low extraction yields.
References
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Optimization of Multistage Extraction of Olive Leaves for Recovery of Phenolic Compounds at Moderated Temperatures and Short Extraction Times. (2018). MDPI. Retrieved January 21, 2026, from [Link]
-
Effect of Microwave and Ultrasound-Assisted Extraction on the Phytochemical and In Vitro Biological Properties of Willow (Salix alba) Bark Aqueous and Ethanolic Extracts. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
-
How to increase the extraction efficiency of secondary metabolites? (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Phytochemical Screening of Ultrasonic Extracts of Salix Species and Molecular Docking Study of Salix-Derived Bioactive Compounds Targeting Pro-Inflammatory Cytokines. (2023). PubMed. Retrieved January 21, 2026, from [Link]
-
Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. (2024). Blogger. Retrieved January 21, 2026, from [Link]
-
Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. (n.d.). ThaiScience. Retrieved January 21, 2026, from [Link]
-
Optimization of Flavonoid Extraction from Salix babylonica L. Buds, and the Antioxidant and Antibacterial Activities of the Extract. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Phytochemical Screening of Ultrasonic Extracts of Salix Species and Molecular Docking Study of Salix-Derived Bioactive Compounds. (2023). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Phytochemical Screening of Ultrasonic Extracts of Salix Species and Molecular Docking Study of Salix-Derived Bioactive Compounds Targeting Pro-Inflammatory Cytokines. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Phytochemical Screening of Ultrasonic Extracts of Salix Species and Molecular Docking Study of Salix-Derived Bioactive Compounds Targeting Pro-Inflammatory Cytokines. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Effect of Microwave and Ultrasound-Assisted Extraction on the Phytochemical and In Vitro Biological Properties of Willow (Salix alba) Bark Aqueous and Ethanolic Extracts. (2023). PubMed. Retrieved January 21, 2026, from [Link]
-
Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Effects of extraction conditions on yield, total phenolic contents and antibacterial activity of methanolic Cinnamomum zeylanicu. (n.d.). CABI Digital Library. Retrieved January 21, 2026, from [Link]
-
A review: Extraction, isolation and determination of secondary metabolite (Phenols) from medicinal plants and its benefits. (2022). Journal of Medicinal Plants Studies. Retrieved January 21, 2026, from [Link]
-
A Review of Plants' Secondary Metabolites: Extraction Techniques and Production in In Vitro Culture. (2025). Preprints.org. Retrieved January 21, 2026, from [Link]
-
Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Purification and Analysis of Salicinoids. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Optimization of Flavonoid Extraction from Salix babylonica L. Buds, and the Antioxidant and Antibacterial Activities of the Extract. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Development of New Analytical Microwave-Assisted Extraction Methods for Bioactive Compounds from Myrtle (Myrtus communis L.). (2018). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
validated hplc methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]
-
Preparation of Three Flavonoids from the Bark of Salix alba by High‐Speed Countercurrent Chromatographic Separation. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Chromatographic recovery and purification of natural phytochemicals from underappreciated willow bark water extracts. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]
-
Stability and degradation kinetics of crude anthocyanin extracts from H. sabdariffa. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Green solvents selection guide for bio-based organic acids recovery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 21, 2026, from [Link]
-
Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
The Optimization of Solvent for Extraction of Bioactive Compounds of Melissa officialis by using Soxhlet apparatus. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Analysis of the stability and degradation products of triptolide. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Chromatographic analysis of salicylic compounds in different species of the Genus Salix. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical Screening of Ultrasonic Extracts of Salix Species and Molecular Docking Study of Salix-Derived Bioactive Compounds Targeting Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Microwave and Ultrasound-Assisted Extraction on the Phytochemical and In Vitro Biological Properties of Willow (Salix alba) Bark Aqueous and Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Microwave and Ultrasound-Assisted Extraction on the Phytochemical and In Vitro Biological Properties of Willow (Salix alba) Bark Aqueous and Ethanolic Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of New Analytical Microwave-Assisted Extraction Methods for Bioactive Compounds from Myrtle (Myrtus communis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phytochemical Screening of Ultrasonic Extracts of Salix Species and Molecular Docking Study of Salix-Derived Bioactive Compounds Targeting Pro-Inflammatory Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. validated hplc methods: Topics by Science.gov [science.gov]
- 20. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. imtm.cz [imtm.cz]
- 23. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 24. Optimization of Flavonoid Extraction from Salix babylonica L. Buds, and the Antioxidant and Antibacterial Activities of the Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Flavonoid Extraction from Salix babylonica L. Buds, and the Antioxidant and Antibacterial Activities of the Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 27. preprints.org [preprints.org]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. plantsjournal.com [plantsjournal.com]
Navigating the Nuances of Tremuloidin: A Technical Guide to Solution Stability
Welcome to the Technical Support Center for tremuloidin. As a valued member of the research community utilizing this potent phenolic glycoside, you are likely aware of its significant potential in various biological assays. However, you may have also encountered challenges related to its stability in solution, leading to inconsistent and difficult-to-interpret results. This guide is designed to provide you with the in-depth technical knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your data.
Understanding the Core Challenge: The Fragile Glycosidic Bond
This compound, like other phenolic glycosides, possesses a chemical structure centered around a glycosidic bond. This bond, which links the sugar moiety (glucose) to the phenolic aglycone, is the primary site of instability. The susceptibility of this bond to cleavage is highly dependent on the solution's chemical and physical environment. Understanding the mechanisms of this degradation is the first step toward mitigating it.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries we receive regarding this compound stability.
Q1: My this compound solution appears to be losing activity over a short period. What is the likely cause?
A1: The most probable cause is the hydrolysis of the glycosidic bond, which cleaves the this compound molecule into its constituent glucose and aglycone parts. This process is significantly accelerated by acidic conditions and elevated temperatures.[1] Even seemingly neutral solutions can become slightly acidic upon exposure to atmospheric CO2, initiating this degradation cascade.
Q2: I've noticed a change in the color of my this compound stock solution. Is this related to degradation?
A2: While this compound itself is colorless, its degradation can lead to the formation of products that may be colored, particularly under alkaline conditions followed by oxidation. Any visible change in your solution should be considered an indicator of potential degradation, and the solution should be discarded.
Q3: Is it better to store this compound as a solid or in a stock solution?
A3: For long-term storage, this compound should be kept as a solid in a desiccator at -20°C, protected from light. Stock solutions, typically prepared in anhydrous DMSO, are convenient for immediate use but have a limited shelf life. It is advisable to prepare fresh stock solutions frequently and to minimize the time they are stored, even at low temperatures.
Q4: Can I use aqueous buffers to prepare my this compound stock solution?
A4: Preparing stock solutions in aqueous buffers is generally not recommended due to the risk of hydrolysis. If your experimental protocol necessitates the use of an aqueous solution, it should be prepared fresh immediately before use from a DMSO stock and the pH should be carefully controlled.
Troubleshooting Guide: From Inconsistent Results to Reliable Data
When faced with experimental inconsistencies, a systematic approach to troubleshooting is essential. This section provides a structured guide to identifying and resolving common issues related to this compound instability.
Issue 1: High Variability in Bioassay Results
You observe significant differences in the measured activity of this compound between replicate experiments or even within the same experiment.
Underlying Cause: This is a classic symptom of compound degradation during the course of the assay. The rate of degradation can be influenced by minor variations in experimental conditions, such as slight pH shifts in the cell culture medium or temperature fluctuations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay variability.
Experimental Protocol: pH Stability Assessment
To empirically determine the stability of this compound in your specific assay medium, a forced degradation study can be performed.
Step-by-Step Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the final working concentration in your assay medium, as well as in buffers at pH 5, 7, and 9.
-
Incubate these solutions under your standard assay conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining intact this compound.[2][3][4][5][6]
Data Presentation: Impact of pH and Temperature on this compound Stability (Hypothetical Data)
| pH | Temperature (°C) | Half-life (hours) |
| 5.0 | 37 | ~ 8 |
| 7.0 | 37 | > 48 |
| 9.0 | 37 | ~ 12 |
| 7.0 | 25 (Room Temp) | > 72 |
| 7.0 | 4 (Refrigerated) | Several weeks |
Issue 2: Complete Loss of Biological Activity
Your this compound solution, which was previously active, now shows no effect in your assay.
Underlying Cause: This indicates extensive degradation of the compound, likely due to improper storage or handling of the stock solution.
Troubleshooting Workflow:
Caption: Acid-catalyzed hydrolysis of this compound.
Alkaline Degradation
While generally more stable in neutral to slightly alkaline conditions, at high pH, this compound can undergo degradation through different mechanisms, including potential oxidation of the phenolic hydroxyl groups, which can lead to complex reaction mixtures.
Best Practices for Handling and Storage
Adherence to the following best practices will significantly enhance the stability and reproducibility of your this compound experiments.
-
Solid Storage: Store solid this compound at -20°C in a desiccated, dark environment.
-
Stock Solution Preparation:
-
Use anhydrous, high-purity DMSO. [7] * Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Warm the vial to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Stock Solution Storage:
-
Store stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
-
Preparation of Working Solutions:
-
Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock.
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including controls.
-
-
Quality Control:
-
Periodically check the purity of your solid this compound and the integrity of your stock solutions using an appropriate analytical method like HPLC or LC-MS. [2][3][4][5][6] By understanding the inherent instability of this compound and implementing these rigorous handling and experimental procedures, you can minimize degradation, ensure the validity of your results, and unlock the full potential of this valuable research compound.
-
References
-
Hydrolytic Stability of Aqueous Solutions of Salicin. (2020). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Retrieved from [Link]
-
The Influence of Salicin on Rheological and Film-Forming Properties of Collagen. (2021). National Institutes of Health. Retrieved from [Link]
-
Discerning the Multi-dimensional Role of Salicin: Bioactive Glycoside Beyond Analgesic: Different Perspectives. (2023). Bentham Science Publishers. Retrieved from [Link]
-
STABILITY OF REBAUDIOSIDE M UNDER ACIDIC CONDITIONS AND ITS DEGRADATION PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). National Institutes of Health. Retrieved from [Link]
-
Salicin. Wikipedia. Retrieved from [Link]
-
Is Phenolic Resin Toxic? Safe Lab Material Guide. (2025). Blackland Manufacturing. Retrieved from [Link]
-
Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii. (2022). National Institutes of Health. Retrieved from [Link]
-
Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS. (2024). Agilent. Retrieved from [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed. Retrieved from [Link]
-
Determination of the glycosylation site in flavonoid mono-O-glycosides by collision-induced dissociation of electrospray-generated deprotonated and sodiated molecules. ResearchGate. Retrieved from [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]
-
What Are The Disadvantages Of Phenolic Resins? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
-
Degradation of Cellulose under Alkaline Conditions. ResearchGate. Retrieved from [Link]
-
Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. Retrieved from [Link]
-
The Enzymatic Decomposition of Salicin and Its Derivatives Obtained from Salicaceae Species. ACS Publications. Retrieved from [Link]
-
Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis. ResearchGate. Retrieved from [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. ACS Publications. Retrieved from [Link]
-
A Hazardous Chemical? Investigating the Safety of Phenolic Resin. Epoxy Countertops. Retrieved from [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). National Institutes of Health. Retrieved from [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. Retrieved from [Link]
-
Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ResearchGate. Retrieved from [Link]
-
Modelling the degradation of acidic and alkaline printing paper. ResearchGate. Retrieved from [Link]
-
Dose-Dependent Effects of Pear (Pyrus communis L.) Juice on Kombucha Polyphenols, Antioxidant Capacity, and Enzyme Inhibition. MDPI. Retrieved from [Link]
-
Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity. (2022). MDPI. Retrieved from [Link]
-
pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Retrieved from [Link]
-
In-depth LC-MS and in-vitro studies of a triterpenoid saponin capilliposide-A metabolism modulation in gut microbiota of mice. Semantic Scholar. Retrieved from [Link]
-
Phenolic compounds: current industrial applications, limitations and future challenges. Royal Society of Chemistry. Retrieved from [Link]
Sources
Tremuloidin Purification Technical Support Center
Welcome to the technical support center for tremuloidin purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the this compound purification workflow, from initial extraction to final polishing steps.
FAQ 1: Low Yield of this compound in Crude Extract
Question: I am getting a very low yield of this compound in my initial crude extract from Populus species. What are the likely causes and how can I optimize my extraction protocol?
Answer:
Low yields of this compound in the crude extract can stem from several factors, ranging from the biological source material to the extraction solvent and conditions. Here’s a breakdown of potential causes and solutions:
-
Source Material Variability: The concentration of salicinoids, including this compound, can vary significantly depending on the Populus species, the specific tissue used (e.g., leaves, bark), the age of the plant, and even the season of harvest. It is crucial to start with source material known to have a high concentration of the target compound.
-
Improper Grinding: Inefficient grinding of the plant material will result in a smaller surface area for solvent penetration, leading to incomplete extraction. Ensure the plant material is finely and uniformly ground.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. A common and effective solvent system for salicinoids is a mixture of methanol and water.[1] The optimal ratio can vary, but a good starting point is 80:20 methanol:water. Pure methanol might not be polar enough to efficiently extract glycosides like this compound, while a higher water content could extract excessive amounts of highly polar impurities.
-
Insufficient Extraction Time or Temperature: Extraction is a time-dependent process. Ensure sufficient maceration or sonication time for the solvent to penetrate the plant matrix. While elevated temperatures can increase extraction efficiency, they can also promote the degradation of thermally labile compounds. For this compound, extraction at room temperature is generally recommended to minimize degradation.[2]
-
Compound Degradation During Extraction: this compound, like many phenolic glycosides, can be susceptible to enzymatic and pH-dependent degradation. Using fresh or properly dried plant material is important to minimize enzymatic activity. The pH of the extraction solvent should be maintained near neutral.
Optimization Strategy for Extraction:
| Parameter | Recommendation | Rationale |
| Solvent | 80% Methanol in Water | Balances polarity for efficient extraction of this compound while minimizing extraction of highly polar impurities.[1] |
| Temperature | Room Temperature (20-25°C) | Minimizes thermal degradation of this compound.[2] |
| Extraction Time | 24-48 hours with agitation | Allows for sufficient solvent penetration and extraction. |
| Solid-to-Solvent Ratio | 1:10 (w/v) | Ensures an adequate volume of solvent for complete extraction. |
FAQ 2: this compound Degradation During Purification
Question: I am observing significant degradation of my this compound sample during the purification process. What are the main causes of degradation, and how can I prevent it?
Answer:
This compound degradation is a common challenge, primarily driven by pH, temperature, and enzymatic activity. Understanding these factors is key to preserving your compound.
-
pH Sensitivity: Phenolic glycosides can be unstable under acidic or basic conditions, which can lead to hydrolysis of the glycosidic bond or other rearrangements.[3][4] It is crucial to maintain a near-neutral pH (around 6-7) throughout the purification process, including in your solvents and buffers. The use of acidic or basic modifiers in chromatography should be carefully controlled.
-
Thermal Instability: Prolonged exposure to elevated temperatures can lead to the degradation of this compound.[5][6] All purification steps should be performed at room temperature or below if possible. During solvent evaporation steps, use a rotary evaporator with the water bath temperature set as low as feasible (e.g., <40°C).
-
Enzymatic Degradation: If the starting material is not properly handled, endogenous plant enzymes can degrade this compound. This is more of a concern during extraction but can also be an issue if the crude extract is not processed promptly.
Solutions to Minimize Degradation:
| Protective Measure | Implementation | Rationale |
| pH Control | Use buffers in the pH 6-7 range for all aqueous solutions. | Prevents acid or base-catalyzed hydrolysis of this compound.[3][4] |
| Temperature Control | Perform all chromatographic steps at room temperature. Use low temperatures (<40°C) for solvent evaporation. | Reduces the rate of thermal degradation.[5][6] |
| Prompt Processing | Process crude extracts immediately after preparation. | Minimizes the opportunity for enzymatic degradation. |
| Storage | Store purified this compound and intermediate fractions at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen). | Long-term stability is enhanced at low temperatures and in the absence of oxygen. |
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific problems encountered during the chromatographic purification of this compound.
Troubleshooting Guide 1: Low Recovery from Preparative HPLC
Issue: You have a good concentration of this compound in your pre-purified sample, but the recovery after preparative HPLC is very low.
Workflow for Diagnosing Low Recovery:
Caption: Troubleshooting workflow for low recovery in preparative HPLC.
Step-by-Step Troubleshooting:
-
Verify Sample Loading:
-
Problem: The sample may not have been fully dissolved or may have precipitated upon injection.
-
Troubleshooting:
-
Ensure your sample is fully dissolved in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection to remove any particulates.[7]
-
Analyze the flow-through and early fractions to see if your compound eluted in the void volume, which would indicate it did not bind to the column.
-
-
-
Assess Column Binding:
-
Problem: The initial mobile phase may be too strong, causing the this compound to elute prematurely or not bind effectively.
-
Troubleshooting:
-
Decrease the percentage of the organic solvent in your initial mobile phase to promote stronger binding to the reversed-phase column.
-
Consider a different stationary phase if binding remains an issue. While C18 is common, other chemistries might offer better retention.
-
-
-
Evaluate Elution Conditions:
-
Problem: The elution gradient may be too steep, leading to poor resolution and co-elution with other compounds, or too shallow, resulting in broad peaks and low concentration in collected fractions. The final solvent strength may be insufficient to fully elute the compound.
-
Troubleshooting:
-
Develop a focused gradient around the expected elution point of this compound based on analytical HPLC runs.
-
Extend the gradient to a higher percentage of organic solvent to ensure all bound this compound is eluted.
-
After the run, strip the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) and analyze the strip solution for your compound.
-
-
-
Investigate On-Column Degradation:
-
Problem: The stationary phase or mobile phase conditions (e.g., pH) could be causing degradation of this compound during the chromatographic run.
-
Troubleshooting:
-
If using a silica-based column, be mindful of potential silanol interactions.
-
Ensure the mobile phase pH is neutral. If using additives like formic acid or trifluoroacetic acid, use the lowest effective concentration.
-
Collect fractions and immediately analyze them for purity and signs of degradation products.
-
-
Troubleshooting Guide 2: Co-elution with Impurities
Issue: Your purified this compound fraction is contaminated with one or more co-eluting impurities.
Workflow for Resolving Co-elution:
Caption: Strategy for resolving co-eluting impurities in HPLC.
Step-by-Step Troubleshooting:
-
Modify Gradient Slope:
-
Action: Make the gradient around the elution time of this compound shallower. A slower increase in the organic solvent concentration will increase the separation between closely eluting compounds.[8]
-
Example: If your this compound elutes at 40% acetonitrile with a gradient of 5-95% over 20 minutes, try a segmented gradient where you have a much slower ramp from 35% to 45% over 15 minutes.
-
-
Alter Mobile Phase Composition:
-
Action: Change the organic modifier. The selectivity of the separation can be significantly altered by switching between different solvents, such as methanol and acetonitrile. These solvents have different interaction mechanisms with the stationary phase and the analytes.
-
Rationale: This can change the elution order of your target compound and the impurity, potentially resolving the co-elution.
-
-
Switch Column Chemistry:
-
Action: If modifying the mobile phase is not sufficient, try a column with a different stationary phase.
-
Examples:
-
Phenyl-Hexyl: Offers different selectivity for aromatic compounds due to pi-pi interactions.
-
Pentafluorophenyl (PFP): Provides alternative selectivity for polar and aromatic compounds.
-
C8: Less hydrophobic than C18, which can alter retention times and selectivity.
-
-
-
Employ an Orthogonal Purification Step:
-
Action: If co-elution persists, a second purification step using a different separation mechanism (orthogonality) is highly recommended.
-
Examples:
-
Normal Phase Chromatography: Separates based on polarity in a different way than reversed-phase.
-
Sephadex LH-20 Chromatography: A form of size-exclusion and partition chromatography that is very effective for separating phenolic compounds.
-
Solid Phase Extraction (SPE): Can be used as a cleanup step to remove classes of impurities before the final HPLC purification.
-
-
Part 3: Detailed Protocols
This section provides a standardized, step-by-step protocol for the purification of this compound, which can be adapted and used as a baseline for troubleshooting.
Protocol 1: Extraction and Initial Purification of this compound from Populus Bark
-
Material Preparation:
-
Air-dry fresh Populus bark at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried bark to a fine powder (e.g., 40-60 mesh).
-
-
Solvent Extraction:
-
Macerate 100 g of the powdered bark in 1 L of 80% aqueous methanol at room temperature for 48 hours with continuous stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction on the solid residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at <40°C to remove the methanol.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the resulting aqueous extract in 500 mL of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with:
-
2 x 500 mL n-hexane (to remove non-polar compounds like lipids and chlorophylls).
-
2 x 500 mL ethyl acetate (this fraction will contain this compound and other phenolic compounds).
-
-
Collect the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield the crude this compound-rich extract.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude this compound-rich extract in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) to a concentration of 50-100 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | Preparative HPLC system with a UV detector and fraction collector |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 15-20 mL/min |
| Detection | 274 nm |
| Injection Volume | 1-5 mL, depending on concentration and column capacity |
| Gradient | 10-50% B over 40 minutes (this should be optimized based on analytical runs) |
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
-
References
- Rubert-Nason, K., et al. (2018). Purification and Analysis of Salicinoids. Current Analytical Chemistry, 14(4), 423-430.
- Optimization of ultrasound-assisted extraction of phenolic compounds from Populus nigra as potential myeloperoxidase inhibitors. (2025).
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- How to Troubleshoot Low Protein Yield After Elution. (2025).
- Fellenberg, C., et al. (2020). Populus salicinoids: a thriving subfield in the omics era. PMC.
- Semi-Quantitative Determination of Co-Eluting Impurities in Oligonucleotide Drugs Using Ion-Pair Reversed-Phase Liquid Chromatography Mass Spectrometry.
- Principles in prepar
- Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 95, 521-527.
- Daszykowski, M., et al. (2021).
- Enhancing Cryopreservation Efficiency in Populus davidiana × P.
- Application Notes and Protocols for the Preparative HPLC Purification of 4'-Demethyl-3,9-dihydroeucomin. Benchchem.
- Dallas, C., et al. (2003). Influence of Acetaldehyde, pH, and Temperature on Transformation of Procyanidins in Model Wine Solutions. American Journal of Enology and Viticulture, 54(2), 120-126.
- The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chrom
- Calibration of analytical HPLC to generate preparative LC gradients for peptide purific
- HPLC purification of peptides and miniature proteins.
- Elution from chromatography giving low yields, any suggestions?. (2019).
- Analytical to Preparative HPLC Method Transfer. (2013). Ingenieria Analitica Sl.
- Protein yield becomes very low all of a sudden?. (2021).
- Optimizing Green Extraction Methods for Maximizing the Biological Potential of Dandelion, Milk Thistle, and Chamomile Seed Extracts. (2024). MDPI.
- Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. (2022). MDPI.
- Optimizing Green Extraction Methods for Maximizing the Biological Potential of Dandelion, Milk Thistle, and Chamomile Seed Extracts. (2024). NCBI.
- Rattanathongkom, A., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1335.
- de Beer, D., et al. (2012). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 60(32), 7844-7853.
Sources
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Tremuloidin Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tremuloidin and related salicinoid compounds. This guide is structured to address the common and complex challenges encountered during the identification of this compound degradation products. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and expected degradation profile of this compound.
Q1: What is this compound and what are its primary degradation products?
A1: this compound is a phenolic glycoside found in the bark and leaves of poplar and willow trees.[1] Its structure consists of a salicin backbone (a glucose molecule linked to salicyl alcohol) with a benzoyl group attached to the glucose ring.[1][2] Due to its ester and glycosidic linkages, this compound is susceptible to hydrolysis, which breaks these bonds.
The degradation can occur in steps, leading to several key products:
-
Selective Ester Hydrolysis: Cleavage of the benzoyl group yields Salicin and Benzoic Acid .
-
Selective Glycosidic Hydrolysis: Cleavage of the glucose sugar yields the aglycone Tremuloidenol (salicyl benzoate) and Glucose .
-
Complete Hydrolysis: Cleavage of both bonds results in Salicyl Alcohol , Benzoic Acid , and Glucose .
Understanding these potential products is the first step in designing an effective analytical method for their identification.
Part 2: Troubleshooting Guide for Experimental Analysis
This section provides solutions to specific problems you might encounter during the experimental identification of this compound degradation products.
Q2: I'm performing a hydrolysis reaction, but my yields of degradation products are very low or inconsistent. What's going wrong?
A2: Low or inconsistent yields from hydrolysis reactions are a common issue, often stemming from suboptimal reaction conditions. The choice between acidic, alkaline, or enzymatic hydrolysis depends on which bonds you are targeting.
-
Causality: Alkaline hydrolysis, for instance using a mild base like 1% sodium hydroxide at room temperature, is effective at selectively cleaving the ester bond to yield salicin and benzoic acid.[2] Aggressive conditions (e.g., high heat or strong acids/bases) can lead to further, unintended degradation of your target products, reducing yields. For instance, salicyl alcohol can be sensitive to strong oxidative conditions.
-
Troubleshooting Steps:
-
Condition Optimization: If targeting the ester bond, start with mild alkaline conditions (e.g., 1% NaOH, 25°C, overnight) and monitor the reaction progress over time using thin-layer chromatography (TLC) or a rapid HPLC method.[2]
-
Enzymatic Specificity: For targeted cleavage of the glycosidic bond, consider using a β-glucosidase. This offers high specificity and avoids the harsh conditions that can degrade the aglycone.
-
Control Reactions: Always run a control reaction with this compound in the solvent but without the hydrolyzing agent (acid, base, or enzyme) to check for spontaneous degradation under your experimental conditions.
-
Q3: In my HPLC-MS analysis, I can't detect some of the expected smaller degradation products like benzoic acid or salicyl alcohol. Why is that?
A3: This is a frequent challenge in chromatographic analysis and is usually related to issues with retention, detection, or ionization.
-
Causality & Solutions:
-
Poor Retention: Small, polar molecules like benzoic acid and salicyl alcohol may have very little retention on a standard C18 reversed-phase column and can elute in the solvent front, making them difficult to resolve and quantify.
-
Solution: Modify your mobile phase. Increasing the aqueous component or adding an ion-pairing reagent can help retain these polar compounds. Alternatively, consider using a column with a different stationary phase, such as one designed for polar analytes.
-
-
Inefficient Ionization: The ionization efficiency in mass spectrometry is highly dependent on the molecule's structure and the mobile phase pH. Benzoic acid is best ionized in negative mode (as [M-H]⁻), while salicyl alcohol might show better signal in positive mode.
-
Solution: Run your analysis in both positive and negative electrospray ionization (ESI) modes. Ensure the mobile phase pH is compatible with your desired ionization state (e.g., adding a small amount of formic acid for positive mode or ammonium acetate for negative mode can improve signal).
-
-
Detector Settings: If using a UV detector, ensure the wavelength is appropriate for all analytes. While this compound and its larger fragments absorb well around 254-280 nm, smaller molecules may have different absorption maxima.
-
Solution: Use a photodiode array (PDA) detector to monitor a range of wavelengths simultaneously, which helps in identifying compounds with different chromophores.[3]
-
-
Q4: My mass spectrometry data shows several unexpected peaks. How can I determine if they are true degradation products or artifacts?
A4: Distinguishing genuine degradation products from artifacts like solvent adducts, in-source fragments, or contaminants is crucial for accurate identification.[4][5]
-
Causality & Verification Strategy:
-
Solvent Adducts: In ESI-MS, it's common to see ions corresponding to your analyte plus a solvent molecule or salt (e.g., [M+Na]⁺, [M+K]⁺, or [M+formate]⁻).[4]
-
Verification: Check the mass difference between the unexpected peak and your parent ion. If it corresponds to the mass of common adducts (e.g., +22 for Na, +45 for formate), it is likely an artifact.
-
-
In-Source Fragmentation: The energy in the mass spectrometer's source can sometimes cause molecules to fragment before they are analyzed. This can mimic degradation products.
-
Verification: Reduce the source energy (e.g., fragmentation voltage) and re-run the sample. If the peak decreases or disappears, it is likely an in-source fragment rather than a true product from your reaction.
-
-
Contamination: Peaks could arise from contaminants in your solvents, vials, or the instrument itself.
-
Verification: Run a "blank" injection containing only your mobile phase. If the peak is present in the blank, it is a contaminant. Routine system maintenance and use of high-purity solvents are essential.
-
-
Part 3: Experimental Protocols and Data
This section provides detailed workflows and reference data to guide your experiments.
Protocol 1: Controlled Alkaline Hydrolysis of this compound
This protocol is designed for the selective cleavage of the ester bond.
-
Preparation: Dissolve 10 mg of purified this compound in 10 mL of a 1% sodium hydroxide solution.
-
Incubation: Allow the solution to stand at room temperature (25°C) for 16-24 hours.[2]
-
Neutralization: Carefully neutralize the solution to pH ~7.0 using dilute sulfuric acid or hydrochloric acid.
-
Extraction (Optional): To concentrate the products, perform a liquid-liquid extraction. Acidify slightly further to pH 3 and extract with a solvent like ethyl acetate. This will move the less polar products (like benzoic acid and salicin) into the organic layer.
-
Analysis: Evaporate the solvent and reconstitute the residue in your initial HPLC mobile phase for analysis.
Visualization of Degradation Pathways
The following diagram illustrates the primary hydrolytic degradation routes of this compound.
Caption: Hydrolytic degradation pathways of this compound.
Experimental Workflow for Product Identification
This diagram outlines a systematic workflow from sample preparation to final identification.
Caption: Workflow for degradation product identification.
Table 1: Reference Data for this compound and its Degradation Products
This table provides key data points to aid in the identification of compounds via HPLC-MS.
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M-H]⁻ Ion (m/z) | Expected [M+H]⁺ Ion (m/z) |
| This compound | C₂₀H₂₂O₈ | 390.38 | 389.12 | 391.14 |
| Salicin | C₁₃H₁₈O₇ | 286.28 | 285.10 | 287.11 |
| Tremuloidenol | C₁₄H₁₂O₄ | 244.24 | 243.07 | 245.08 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 121.03 | 123.04 |
| Salicyl Alcohol | C₇H₈O₂ | 124.14 | 123.04 | 125.06 |
| Glucose | C₆H₁₂O₆ | 180.16 | 179.05 | 181.07 |
Note: m/z values are calculated based on the most abundant isotopes and may vary slightly depending on instrument calibration.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Rubert-Nason, K. F., Keefover-Ring, K., & Lindroth, R. L. (2017). Composition of purified salicinoids revealed by UHPLC-MS total ion chromatograms. ResearchGate. Retrieved from [Link]
-
Pearl, I. A., & Darling, S. F. (1959). Studies on the Barks of the Family Salicaceae. I. This compound, a New Glucoside from the Bark of Populus tremuloides. Journal of the American Chemical Society. Retrieved from [Link]
-
Rubert-Nason, K. F., et al. (2019). Purification and Analysis of Salicinoids. ResearchGate. Retrieved from [Link]
-
Lackus, N., et al. (2020). The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase. Plant Physiology. Retrieved from [Link]
-
Kammerer, B., et al. (2005). HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations. Phytochemical Analysis. Retrieved from [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
-
Sanderson, B. J., et al. (2023). Populus salicinoids: a thriving subfield in the omics era. Tree Physiology. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). Tremulenediol A. National Center for Biotechnology Information. Retrieved from [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
PubChem. (n.d.). Tremulacin. National Center for Biotechnology Information. Retrieved from [Link]
-
Lee, J., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. PubMed. Retrieved from [Link]
-
Arts, I. C., et al. (2005). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI. Retrieved from [Link]
-
Braune, A., et al. (2001). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]
-
Wang, H., et al. (2022). Review of Melanoidins as By-Product from Thermal Hydrolysis of Sludge: Properties, Hazards, and Removal. MDPI. Retrieved from [Link]
-
Keyhanmanesh, R., et al. (2022). Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2. Journal of Ovarian Research. Retrieved from [Link]
-
Corradini, E., et al. (2011). Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants. Natural Product Research. Retrieved from [Link]
-
Estévez-Alcaide, V., et al. (2022). Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of natural products under the action of gut microbes. Retrieved from [Link]
-
ResearchGate. (n.d.). The tetralin degradation pathway in the S. macrogolitabida strain TFA. Retrieved from [Link]
-
Alsante, K. M., et al. (2007). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Anaerobic degradation of flavonoids by Eubacterium ramulus. Retrieved from [Link]
-
Jamrógiewicz, M., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Retrieved from [Link]
-
Schneider, H., & Blaut, M. (2000). Anaerobic degradation of flavonoids by Eubacterium ramulus. Archives of Microbiology. Retrieved from [Link]
-
Kim, J., et al. (2021). Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni). MDPI. Retrieved from [Link]
-
Singh, S., et al. (2023). The study of structure and effects of two new proanthocyanidins from Anogeissus pendula leaves on rumen enzyme activities. PubMed Central. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the In Vivo Bioavailability of Tremuloidin
Introduction for the Researcher
Welcome to the technical support center for Tremuloidin bioavailability enhancement. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of delivering this promising phenolic glycoside in vivo. This compound, a benzoylated salicin derivative found in Populus species, presents a classic biopharmaceutical challenge: a potentially potent molecule with inherent properties that may limit its systemic exposure when administered orally.
As your senior application scientist, I have structured this guide to move beyond simple protocols. My aim is to provide a logical framework for troubleshooting common experimental hurdles, grounded in the fundamental principles of drug metabolism and pharmaceutical sciences. We will explore the "why" behind experimental choices, enabling you to design more robust, effective studies. This document is built on a foundation of scientific literature and field-proven insights to ensure that every step you take is a self-validating one.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and setbacks researchers face when this compound fails to achieve desired plasma concentrations in preclinical models.
Q1: We administered a high oral dose of this compound to our rat model, but we can't detect the parent compound in plasma. Did the gavage fail?
A1: Not necessarily. This is a very common and expected observation for many phenolic glycosides. The issue likely isn't failed administration, but rather rapid and extensive pre-systemic metabolism. This compound is a glycoside, meaning it has a sugar molecule (glucose) attached. This structure is a prime target for hydrolysis by enzymes produced by the gut microbiota.[1] Before this compound even has a chance to be absorbed, gut bacteria will likely cleave the glycosidic bond, breaking it down into its constituent parts: salicin and benzoic acid .
Therefore, instead of searching for the parent this compound, your analytical efforts should focus on detecting its primary and secondary metabolites: salicin, salicylic acid, and benzoic acid . Pharmacokinetic studies on the closely related compound salicin show it is rapidly hydrolyzed to saligenin, which is then metabolized to salicylic acid.[2][3]
Troubleshooting Action:
-
Re-process your plasma samples.
-
Develop and validate an analytical method (e.g., LC-MS/MS) capable of simultaneously quantifying this compound, salicin, salicylic acid, and benzoic acid.[4][5]
-
Analyze for these metabolites in your existing plasma samples. You will likely find measurable levels of salicylic acid and benzoic acid.
Q2: We are detecting salicylic acid in the plasma, but the concentration (AUC) is much lower than we expected based on the administered dose of this compound. Why is the exposure so low?
A2: This points to the core challenge of this compound's bioavailability, which is likely hampered by two main factors: poor solubility and low permeability.
-
Low Intestinal Permeability: Even if this compound dissolves, its ability to pass through the intestinal wall (permeability) may be limited. The Caco-2 cell monolayer is a standard in vitro model for predicting human intestinal absorption.[8][9] It's plausible that both this compound and its initial metabolite, salicin, are substrates for efflux transporters (like P-glycoprotein) in the gut, which actively pump compounds back into the intestinal lumen, preventing their absorption.
Troubleshooting Action:
-
Characterize Physicochemical Properties: Experimentally determine the aqueous solubility of your this compound supply in simulated gastric and intestinal fluids.[10][11]
-
Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio.[12] This will confirm if low permeability and/or active efflux is a significant barrier.
Q3: We are seeing high variability in plasma metabolite concentrations between our test animals. How can we reduce this?
A3: High inter-individual variability is often linked to differences in gut microbiota composition and gastrointestinal physiology.[1][13] Since gut bacteria are critical for the initial metabolism of this compound, variations in the microbial populations between animals can lead to different rates and extents of hydrolysis, resulting in inconsistent plasma levels of metabolites.
Troubleshooting Action:
-
Standardize Animal Conditions: Ensure all animals are from the same supplier, housed under identical conditions, and receive the same diet and water to minimize variations in gut flora.
-
Consider Co-housing: Co-housing animals for a period before the study can help normalize their gut microbiomes.
-
Increase 'n' Size: A larger number of animals per group can help achieve statistical significance despite the inherent biological variability.
-
Formulation Strategy: Employing an advanced formulation (as detailed in Part 2) that improves solubility can often reduce variability by making the absorption process less dependent on physiological variables.
Part 2: In-Depth Technical Guide to Bioavailability Enhancement
Once you have confirmed that low solubility and/or permeability are the root causes of poor bioavailability, the next step is to implement a rational formulation strategy.
Core Problem: The Bioavailability Barrier
The journey of orally administered this compound is fraught with obstacles that limit its ability to reach systemic circulation. The diagram below illustrates the key challenges that must be overcome.
Caption: Key barriers to this compound's oral bioavailability.
Strategy 1: Overcoming the Solubility Barrier with Formulation Science
The first and most critical step is to ensure this compound dissolves in the gut. Here are three field-proven approaches, ranging from simple to complex.
-
Scientific Rationale: The Noyes-Whitney equation dictates that the rate of dissolution is directly proportional to the surface area of the drug particle. By reducing the particle size, we dramatically increase the surface area, leading to faster dissolution.
-
Micronization: This technique reduces particle size to the micron range (1-10 µm) using methods like jet milling. It is a cost-effective first step for compounds with moderate solubility issues.
-
Nanonization (Nanosuspensions): For very poorly soluble compounds, reducing particle size to the nanometer range (<1000 nm) offers a significant advantage. Nanosuspensions are colloidal dispersions of drug nanocrystals stabilized by surfactants. This approach not only maximizes surface area but can also improve absorption by adhering to the intestinal wall.
Table 1: Comparison of Particle Size Reduction Techniques
| Parameter | Micronization | Nanonization (Nanosuspensions) |
| Particle Size | 1 - 10 µm | 100 - 1000 nm |
| Surface Area Increase | Moderate | Very High |
| Impact on Solubility | Increases dissolution rate | Increases dissolution rate and apparent solubility |
| Complexity | Low to Moderate | High |
| Key Advantage | Cost-effective, established technology | Maximizes dissolution velocity |
-
Scientific Rationale: Crystalline materials require a significant amount of energy (lattice energy) to be broken apart before they can dissolve. By converting the drug into an amorphous (non-crystalline) state, we eliminate this energy barrier. Amorphous forms are thermodynamically unstable and have much higher apparent solubility. In an ASD, the amorphous drug is dispersed within a polymer matrix (e.g., PVP, HPMC) to prevent it from recrystallizing.
-
Methodology: Techniques like hot-melt extrusion or spray drying are used to combine the drug and a hydrophilic polymer. When the dispersion reaches the GI tract, the polymer rapidly dissolves, releasing the drug in a supersaturated, highly absorbable state.
-
Scientific Rationale: For lipophilic compounds (those with a high LogP), lipid-based drug delivery systems (LBDDS) can be highly effective. These formulations present the drug in a solubilized state, bypassing the dissolution step entirely. They can also enhance absorption by stimulating bile flow and utilizing lipid absorption pathways, including lymphatic transport, which bypasses first-pass metabolism in the liver.
-
Types of LBDDS:
-
Lipid Solutions/Suspensions: The simplest form, where the drug is dissolved or suspended in oils.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous GI fluids. This creates a massive surface area for drug absorption.
-
Strategy 2: Enhancing Permeability Across the Intestinal Wall
If Caco-2 data indicates poor permeability is a key issue, the following strategies can be employed, often in combination with solubility enhancement techniques.
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, within their core. This complex effectively "hides" the lipophilic drug within a water-soluble shell, increasing its concentration in the aqueous environment near the intestinal wall. The drug is then released from the complex to partition into the cell membrane.
-
Application: A study on this compound's parent compound, salicin, demonstrated that complexation with β-cyclodextrin significantly enhanced its water solubility, suggesting this is a highly viable strategy.[14]
-
Scientific Rationale: Permeation enhancers are excipients that transiently and reversibly alter the structure of the intestinal epithelium to allow drugs to pass through more easily. They typically work by disrupting the tight junctions between cells, opening up the paracellular pathway for absorption.
-
Caution: This approach must be used judiciously, as disrupting the intestinal barrier can have potential toxicity implications. Examples of permeation enhancers include certain surfactants, fatty acids, and bile salts. Sodium salicylate, a metabolite of this compound, has itself been shown to reversibly increase the paracellular permeability of Caco-2 monolayers.[15]
Caption: Overview of bioavailability enhancement strategies.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical experiments.
Protocol 1: In Vitro Metabolism by Simulated Gut Microbiota
Objective: To confirm the hydrolytic metabolism of this compound into salicin and benzoic acid by gut microbiota.
Materials:
-
Rat or human fecal slurry
-
Anaerobic incubation system (e.g., anaerobic chamber or gas jar)
-
Brain Heart Infusion (BHI) broth, supplemented with hemin and vitamin K
-
This compound stock solution (in DMSO)
-
LC-MS/MS system
Methodology:
-
Prepare fresh fecal slurry by homogenizing feces from healthy rats (or human donors) in pre-reduced BHI broth inside an anaerobic chamber.
-
Incubate the slurry anaerobically at 37°C for 24-48 hours to activate the microbial enzymes.
-
Initiate the reaction by adding this compound stock solution to the activated fecal slurry to a final concentration of 10 µM. Ensure the final DMSO concentration is <0.5%.
-
Incubate the reaction mixture at 37°C under anaerobic conditions.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately quench the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., salicylic acid-d4).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins and bacteria.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of this compound and the appearance of salicin and benzoic acid.
Protocol 2: Pharmacokinetic Study in Rodents with an Enhanced Formulation
Objective: To determine the pharmacokinetic parameters of this compound metabolites after oral administration of a lead formulation (e.g., a nanosuspension) compared to a simple suspension.
Materials:
-
Sprague-Dawley rats (male, 200-250g)
-
This compound nanosuspension (or other enhanced formulation)
-
This compound simple suspension (e.g., in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system
Methodology:
-
Fast rats overnight (approx. 12 hours) with free access to water.
-
Divide animals into two groups (n=5 per group): Group 1 receives the simple suspension, and Group 2 receives the enhanced formulation. Administer a single oral dose (e.g., 50 mg/kg) by gavage.
-
Collect blood samples (approx. 150 µL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately process blood to plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C).
-
Stabilize the plasma samples if necessary (e.g., acidification to prevent hydrolysis of conjugates) and store at -80°C until analysis.
-
Extract plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze for salicylic acid and benzoic acid concentrations using a validated LC-MS/MS method.[4][16]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the metabolites using non-compartmental analysis software.
-
Compare the AUC values between the two groups to determine the relative bioavailability improvement of the enhanced formulation.
Protocol 3: LC-MS/MS Quantification of Salicylic Acid in Plasma
Objective: To provide a template method for the quantitative analysis of the primary active metabolite of this compound in plasma.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: ESI (-).
-
MRM Transitions:
-
Salicylic Acid: Q1: 137.0 -> Q3: 93.0
-
Salicylic Acid-d4 (Internal Standard): Q1: 141.0 -> Q3: 97.0
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Salicylic Acid-d4).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for injection.
References
-
Preparation and Characterization of a Novel Salicin–Cyclodextrin Complex. Molecules. 2024. Available from: [Link]
-
Salicin in modern drug discovery: A comprehensive review of pharmacokinetics, ethnopharmacology, and clinical applications. Journal of Applied Pharmaceutical Research. 2024. Available from: [Link]
-
The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1. Plant Physiology. 2018. Available from: [Link]
-
Salicin in modern drug discovery: A comprehensive review of pharmacokinetics, ethnopharmacology, and clinical applications. ResearchGate. 2024. Available from: [Link]
-
This compound. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Discerning the Multi-dimensional Role of Salicin: Bioactive Glycoside Beyond Analgesic: Different Perspectives. Bentham Science Publishers. 2023. Available from: [Link]
-
Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy. Journal of Pharmacology and Experimental Therapeutics. 1993. Available from: [Link]
-
Detection, calibration and reproducibility of salicinoid measurements by UHPLC. ResearchGate. 2018. Available from: [Link]
-
Determination of Salicin and Related Compounds in Botanical Dietary Supplements by Liquid Chromatography with Fluorescence Detection. ResearchGate. 2012. Available from: [Link]
-
Gut microbiome-derived hydrolases—an underrated target of natural product metabolism. Frontiers in Cellular and Infection Microbiology. 2024. Available from: [Link]
-
Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 2014. Available from: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. 2016. Available from: [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology. 2008. Available from: [Link]
-
Simultaneous UPLC MS/MS analysis of endogenous jasmonic acid, salicylic acid, and their related compounds. Semantic Scholar. 2020. Available from: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016. Available from: [Link]
-
Determination of Salicylic Acid in Feed Using LC-MS/MS. Journal of Veterinary Research. 2019. Available from: [Link]
-
Acetyl salicylic acid (ASA) increased cell permeability of Caco-2 in a time-dependent manner. ResearchGate. 2016. Available from: [Link]
-
LogP and logD calculations. Chemaxon Docs. Available from: [Link]
-
A Rapid LC-ESI-MS/MS Method for the Quantitation of Salicylic Acid, an Active Metabolite of Acetylsalicylic Acid: Application to in Vivo Pharmacokinetic and Bioequivalence Study in Indian Healthy Male Volunteers. ResearchGate. 2014. Available from: [Link]
-
Balsam Poplar Buds: Extraction of Potential Phenolic Compounds with Polyethylene Glycol Aqueous Solution, Thermal Sterilization of Extracts and Challenges to Their Application in Topical Ocular Formulations. MDPI. 2022. Available from: [Link]
-
Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. ResearchGate. 2001. Available from: [Link]
-
Improving the oral bioavailability of beneficial polyphenols through designed synergies. Nutrition & Metabolism. 2011. Available from: [Link]
-
Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Phytochemistry. 2012. Available from: [Link]
-
Determination of Salicylic Acid in Feed Using LC-MS/MS. Semantic Scholar. 2019. Available from: [Link]
-
Caco-2 Permeability. Sygnature Discovery. Available from: [Link]
-
Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. 2005. Available from: [Link]
-
Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection. Phytochemical Analysis. 2013. Available from: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. 2021. Available from: [Link]
-
Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition. 2020. Available from: [Link]
-
Role of human liver microsomes in in vitro metabolism of drugs-a review. Current Drug Metabolism. 2009. Available from: [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available from: [Link]
-
Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. Foods. 2021. Available from: [Link]
-
The Metabolism of Glucosinolates by Gut Microbiota. Nutrients. 2021. Available from: [Link]
-
Extraction of Phenolic Compounds from Populus Salicaceae Bark. ResearchGate. 2021. Available from: [Link]
-
Effect of Simulated Gastrointestinal Digestion on the Phenolic Composition and Bioactivity of Cymbopogon flexuosus Extracts. MDPI. 2024. Available from: [Link]
-
Glucose metabolism and glycosylation link the gut microbiota to autoimmune diseases. Frontiers in Immunology. 2023. Available from: [Link]
-
Simulated gastric fluid (A) and simulated intestinal fluid (B) stability tests of the hydrolysable tannins of TGII and PGG. n = 3. ResearchGate. 2020. Available from: [Link]
-
logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. 2021. Available from: [Link]
-
Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews. 2001. Available from: [Link]
-
Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers. MDPI. 2019. Available from: [Link]
-
Extraction of Phenolic Compounds from Populus Salicaceae Bark. Polymers. 2021. Available from: [Link]
-
Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. 2006. Available from: [Link]
-
simulated gastrointestinal digestion: Topics by Science.gov. Science.gov. Available from: [Link]
-
Role of Gut Microbiota in Neuroendocrine Regulation of Carbohydrate and Lipid Metabolism via the Microbiota-Gut-Brain-Liver Axis. Nutrients. 2019. Available from: [Link]
-
Diverse approaches for the enhancement of oral drug bioavailability. ResearchGate. 2011. Available from: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. 2022. Available from: [Link]
-
Deglycosylated metabolic pathway of ginsenosides by gut microbiota... ResearchGate. 2024. Available from: [Link]
-
Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. MDPI. 2023. Available from: [Link]
Sources
- 1. Gut microbiome-derived hydrolases—an underrated target of natural product metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicin in modern drug discovery: A comprehensive review of pharmacokinetics, ethnopharmacology, and clinical applications | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics of salicin after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tremuloidin Experiments & Cell Culture Contamination
A Senior Application Scientist's Guide to Troubleshooting and Prevention
Welcome to the technical support center for researchers utilizing Tremuloidin. This guide is designed to provide in-depth, field-proven insights into one of the most common and disruptive challenges in cell-based assays: contamination. The integrity of your experimental data, particularly when evaluating the nuanced effects of a compound like this compound, is directly dependent on the health and purity of your cell cultures. This resource provides a structured, cause-and-effect approach to identifying, eliminating, and, most importantly, preventing contamination.
First Response: What to Do When You Suspect Contamination
The moment you observe any abnormality in your cultures, immediate and decisive action is required to protect your other experiments and lab environment.
-
Isolate the Suspect Culture: Immediately move the suspected flask, plate, or dish to a designated quarantine incubator or, at minimum, to a segregated area within the main incubator. Label it clearly as "Suspected Contamination - Do Not Open."
-
Visually Inspect Under a Microscope: Check the culture using a phase-contrast microscope. Look for common signs like moving black dots (bacteria), filamentous structures (fungi), or budding oval shapes (yeast).[1] This initial check will guide your next steps.
-
Halt All Related Work: Stop using the same media, serum, and reagents for other cultures until they can be verified as clean. This prevents the spread of a potential contaminant from a shared source.[2]
-
Document Everything: Record the date, cell line, passage number, specific observations (e.g., cloudy media, color change), and a list of all reagents used for that specific culture. This log is invaluable for tracing the source of the contamination.
Below is a workflow to guide your initial response and troubleshooting process.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific contamination scenarios you might encounter during your this compound experiments.
Category 1: Bacterial Contamination
Bacteria are the most common contaminants in cell culture due to their ubiquity and rapid growth rates.[3]
Q: My culture medium turned cloudy and yellow overnight. What is the likely cause?
A: This is a classic sign of bacterial contamination.[4] The rapid drop in pH (indicated by the phenol red in your medium turning yellow) is caused by the metabolic byproducts of fast-growing bacteria. Under a microscope, you will likely see small, shimmering, or motile black dots and rod-shaped objects between your cells.[1]
Q: I use antibiotics in my media, so how did my culture still get contaminated with bacteria?
A: There are several possibilities. First, the contaminating bacteria may be resistant to the specific antibiotics you are using (commonly penicillin/streptomycin). Second, routine use of antibiotics can mask low-level, cryptic infections that can flare up when the antibiotic concentration wanes or a resistant variant emerges.[5] For this reason, it is considered best practice to rely on robust aseptic technique rather than antibiotics for routine culture work.[6]
Q: What should I do about the bacterial contamination?
A: For a heavy contamination, the most prudent action is to discard the culture immediately.[7] Add bleach or another suitable disinfectant to the flask/plate, let it sit for at least 10-30 minutes, and then dispose of it as biohazardous waste.[8] Attempting to salvage a heavily contaminated culture is rarely successful and risks contaminating your entire lab. For a very mild contamination of an irreplaceable cell line, you might attempt a rescue by washing the cells multiple times with PBS and using a high-concentration antibiotic cocktail, but this is not recommended for routine work.[7]
Category 2: Fungal & Yeast Contamination
Fungal and yeast contaminants are also common and are often introduced via airborne spores.
Q: I see thin, white, thread-like filaments growing in my culture flask. What are they?
A: This is indicative of a fungal (mold) contamination.[9] These filaments, known as hyphae, will spread throughout the culture. The medium may not become turbid as quickly as with bacteria, but you may observe a slight increase in pH (medium turns pinkish).[3]
Q: My culture medium is clear, but I see small, bright, budding oval or spherical particles under the microscope. What is this?
A: This describes a yeast contamination.[9] In the early stages, the contamination may not cause significant changes in the medium's pH or clarity. As the contamination progresses, the medium will become turbid and the pH may increase.[3]
Q: Where do fungal and yeast contaminants come from?
A: The primary source is airborne spores, which are ubiquitous in the environment.[10] Improperly maintained biosafety cabinets (BSCs), contaminated incubators (especially the water pan), or non-sterile solutions can introduce these contaminants.[11][12]
Category 3: Mycoplasma Contamination - The Invisible Threat
Mycoplasma are small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin and difficult to detect.[13] It is estimated that 5-35% of all cell cultures are contaminated with mycoplasma.
Q: My cells are growing slowly and look unhealthy, but the media is clear and I don't see anything under the microscope. Could this be contamination?
A: Yes, these are classic signs of mycoplasma contamination.[3] Mycoplasma do not cause the turbidity or rapid pH changes seen with other bacteria. Instead, they subtly alter cell physiology, affecting growth rates, metabolism, and gene expression, which can severely compromise the validity of your this compound experimental results.[1]
Q: How can I confirm a mycoplasma infection?
A: Visual inspection is not sufficient. You must use a specific detection method. The two most reliable and common methods are:
-
PCR-Based Assays: These kits are extremely sensitive and can detect the DNA of a wide range of mycoplasma species.[14] This is often the preferred method due to its speed and sensitivity.
-
DNA Staining (Hoechst or DAPI): This method involves staining your cells with a fluorescent dye that binds to DNA.[13] Under a fluorescence microscope, mycoplasma contamination will appear as small, bright flecks or filaments of fluorescence in the cytoplasm or on the cell surface, distinct from the cell's nucleus.[15]
Q: My culture tested positive for mycoplasma. Can I save it?
A: While discarding the culture is the safest option, there are commercially available reagents (e.g., specific antibiotics like tetracyclines or quinolones) designed to eliminate mycoplasma.[16] Treatment often requires several weeks and can be cytotoxic to the cells.[16] If the cell line is irreplaceable, treatment may be worthwhile, but the line must be rigorously re-tested afterward and confirmed to be clean.
Category 4: Viral and Chemical Contamination
These contaminants are the most difficult to detect and often originate from the source materials.
Q: Could my this compound experiments be affected by a viral contamination I can't see?
A: Yes. Viruses are very difficult to detect as they do not cause visible changes unless they induce a cytopathic effect.[17] The most common sources are the original host animal tissue or contaminated animal-derived products like serum.[17] While difficult to screen for in a standard lab, using high-quality, virus-screened reagents from reputable suppliers is the best preventative measure.
Q: What are chemical contaminants and how do they affect my cells?
A: Chemical contaminants are non-living substances that can be toxic or cause unwanted physiological changes in your cells.[11] Sources include endotoxins (byproducts of gram-negative bacteria), impurities in water or reagents, or residues from detergents or disinfectants.[10][11] These contaminants can lead to inconsistent results, reduced cell viability, or altered responses to your this compound treatment, compromising data reproducibility.[18] Using high-purity, cell culture-grade water and reagents is critical for prevention.
| Contaminant Type | Common Visual Signs | Microscopic Appearance | Key Sources | Recommended Detection |
| Bacteria | Rapid turbidity, yellow media (acidic pH) | Motile rods or cocci (dots) between cells | Personnel, aerosols, contaminated reagents | Visual, phase-contrast microscopy |
| Fungi (Mold) | Filaments/webs in culture, slight pH increase | Thin, multicellular filaments (hyphae) | Airborne spores, poor lab hygiene | Visual, phase-contrast microscopy |
| Yeast | Slight turbidity, pinkish media (alkaline pH) | Small, budding oval or spherical particles | Airborne spores, personnel | Phase-contrast microscopy |
| Mycoplasma | No turbidity, cells look unhealthy/grow poorly | Not visible with standard light microscopy | Cross-contamination, lab personnel, serum | PCR, Fluorescent DNA stain (DAPI/Hoechst)[13] |
| Viruses | Often no visible signs, potential cytopathic effects | Not visible with light microscopy | Original tissue, animal-derived reagents | Specialized assays (e.g., PCR, ELISA)[3] |
| Chemical | Inconsistent growth, reduced viability | No visible particles, but cells may look stressed | Water, media/serum impurities, endotoxins | Often inferred from inconsistent results |
Prevention is the Best Cure: Aseptic Technique and Lab Practices
The vast majority of contamination events are preventable. Rigorous adherence to aseptic technique is the most effective defense.[12]
The Aseptic Workspace: Your Biosafety Cabinet (BSC)
Your BSC is the frontline defense against contamination. Proper use is non-negotiable.[19]
-
Sanitize Rigorously: Before and after every use, wipe down all interior surfaces of the BSC with 70% ethanol or another suitable disinfectant.[20]
-
Minimize Clutter: An overcrowded hood disrupts the laminar airflow that maintains sterility. Only place essential items inside.[21]
-
Organize Your Workspace: Maintain a logical flow from "clean" to "dirty." Keep media and sterile equipment on one side, and waste containers on the other, to prevent cross-contamination.[16]
-
Avoid Disrupting Airflow: Move your arms in and out of the hood slowly and deliberately. Avoid talking, sneezing, or coughing in the direction of the hood.[20]
Personal Hygiene and Handling
-
Hand Washing & Gloves: Always wash your hands before starting cell culture work and wear sterile gloves. Spray gloves with 70% ethanol frequently.[22]
-
Dedicated Lab Coat: Use a clean lab coat that is dedicated for cell culture work only.
-
One Cell Line at a Time: To prevent cross-contamination, work with only one cell line in the BSC at a time. If you must handle multiple lines, thoroughly clean the hood between each one.[5]
-
Quarantine New Cells: All new cell lines, whether from another lab or a commercial cell bank, should be quarantined and tested for mycoplasma before being introduced into your general cell stock.[23][24]
Reagent and Media Quality Control
-
Use High-Quality Reagents: Purchase media, serum, and other reagents from reputable suppliers who provide certificates of analysis and perform quality control testing.[25]
-
Aliquot Reagents: Avoid using a single large stock bottle of media or serum for all your cultures. Prepare smaller, single-use aliquots to prevent contamination of the entire stock.
-
Visually Inspect: Before using any reagent, visually inspect it for signs of turbidity, precipitates, or color change.
Key Protocols
Protocol 1: Mycoplasma Detection by DAPI Staining
This protocol provides a rapid, microscopy-based method to check for mycoplasma.
Materials:
-
Indicator cells (e.g., Vero, NIH-3T3) grown on sterile coverslips
-
Test cell culture supernatant
-
Fixative: Methanol or 4% paraformaldehyde
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
Methodology:
-
Sample Preparation: Culture your indicator cells on a sterile coverslip in a petri dish for 24 hours. Add 1 mL of the supernatant from your test cell culture (the one you suspect of contamination) to the dish. Incubate for 3-5 days.
-
Fixation: Remove the coverslip from the dish. Gently wash twice with PBS. Fix the cells by immersing the coverslip in methanol for 10 minutes at -20°C or in 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells twice with PBS. Add a drop of DAPI staining solution to the coverslip and incubate for 5-10 minutes in the dark.
-
Mounting: Wash the coverslip three times with PBS to remove excess stain. Mount the coverslip onto a microscope slide with a drop of mounting medium, cell-side down.
-
Visualization: Examine the slide under a fluorescence microscope.
-
Negative Result: You will see only the bright, distinct blue fluorescence of the indicator cell nuclei.
-
Positive Result: In addition to the nuclei, you will observe small, punctate or filamentous blue dots in the cytoplasm and/or on the cell surfaces, indicating the presence of mycoplasma DNA.[15]
-
Protocol 2: Decontamination of a Biosafety Cabinet
This protocol should be followed after a known contamination event.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, gloves, eye protection
-
Disinfectant (e.g., 10% bleach solution, followed by 70% ethanol)
-
Sterile water
-
Absorbent wipes (sterile)
Methodology:
-
Preparation: Ensure the BSC is running. Remove all items from the cabinet, disinfecting their surfaces as you remove them. Discard all disposable items as biohazardous waste.[26]
-
Initial Decontamination: Thoroughly spray and wipe down all interior surfaces (work surface, walls, sash) with a 10% bleach solution. Allow a contact time of at least 10 minutes.[26] Bleach is a powerful disinfectant but can be corrosive to stainless steel.
-
Neutralization and Rinsing: After the bleach contact time, wipe down all surfaces with sterile water to remove the bleach residue.
-
Final Disinfection: Wipe down all surfaces with 70% ethanol and allow it to evaporate. This removes the water and provides a final layer of disinfection.[8]
-
UV Sterilization (if available): Close the sash and run the cabinet's UV light for at least 30 minutes (note: UV light only sterilizes surfaces in its direct line of sight).[27]
-
Post-Decontamination: Allow the BSC to run for at least 15-20 minutes before introducing any new sterile materials.
References
-
Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology. Available at: [Link]
-
Ryan, J. A. (1995). Understanding and Managing Cell Culture Contamination. Environmental Health and Safety, University of Washington. Available at: [Link]
-
Cell Culture Basics. (2018). Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Available at: [Link]
-
Technology Networks. (2022). Types of Cell Culture Contamination and How To Prevent Them. Available at: [Link]
-
ibidi GmbH. (n.d.). Prevention of Contaminations in Cell Culture. Available at: [Link]
-
Schwarz, B. M. (2023). Common forms of cell culture contamination and how to avoid them. Carl Zeiss Microscopy GmbH. Available at: [Link]
-
Uphoff, C. C., & Drexler, H. G. (2014). Detecting mycoplasma contamination in cell cultures by polymerase chain reaction. Methods in Molecular Biology. Available at: [Link]
-
Merten, O. W. (2002). Virus contaminations of cell cultures--A biotechnological view. Cytotechnology. Available at: [Link]
-
Millennium Science. (n.d.). 10 Tips To Prevent Cell Culture Contamination. Available at: [Link]
-
Thermo Fisher Scientific. (2018). How to Maintain Sterility in Cell Culture: Aseptic Techniques. YouTube. Available at: [Link]
-
Coligan, J. E. (2001). Aseptic technique for cell culture. Current Protocols in Cell Biology. Available at: [Link]
-
Corning Incorporated. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Available at: [Link]
-
Applichem. (n.d.). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Available at: [Link]
-
PromoCell. (2023). Tips and Tricks to Minimize Cell Culture Contamination. Available at: [Link]
-
Biology LibreTexts. (2021). 6.2: Principles of Aseptic Technique. Available at: [Link]
-
Study.com. (n.d.). Cell Culture Contamination | Definition, Types & Identification. Available at: [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Available at: [Link]
-
Merten, O. W. (2002). Virus contaminations of cell cultures-A biotechnological view. ResearchGate. Available at: [Link]
-
Merten, O. W. (2002). Virus contaminations of cell cultures – A biotechnological view. Ovid. Available at: [Link]
-
CNR. (n.d.). GUIDELINE WORKING IN CELL CULTURE LABORATORIES — English. Available at: [Link]
-
Dycem. (2024). Controlling Cross-Contamination in Research Facilities. Available at: [Link]
-
Kewaunee Scientific Corporation. (2023). Laboratory Contamination: Identifying and Mitigating Sources. Available at: [Link]
-
Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals. Available at: [Link]
-
Eppendorf. (n.d.). How to Remove Contamination in a Cell Culture Lab. Available at: [Link]
-
Rhoads, C. H. (2009). The Implications of ''Contamination'' for Experimental Design in Education. ResearchGate. Available at: [Link]
-
Alcaraz, A. J., et al. (2023). Impact of study design, contamination, and data characteristics on results and interpretation of microbiome studies. mSystems. Available at: [Link]
-
University of California, San Diego. (n.d.). Biosafety Cabinet – Usage and Cleanliness (SOP) Cell Culture Cleaning Requirements. Available at: [Link]
-
University of California, San Diego. (n.d.). Biosafety: Decontamination Methods for Laboratory Use. Available at: [Link]
-
ABS Bio. (2023). Essential Quality Control Considerations for Cell Culture. Available at: [Link]
-
Kosheeka. (2018). Quality Control: The Neglected Side Of Cell Culture. Available at: [Link]
-
Verbeck, G. (n.d.). Protocol for Disinfection of Cell Culture and Tissue Culture in Media. University of North Texas. Available at: [Link]
-
Technology Networks. (2023). Cell Culture Quality Control: The Key to Reproducibility. Available at: [Link]
-
Cytion. (n.d.). Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. Available at: [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. ibidi.com [ibidi.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. Cell contamination | Proteintech Group [ptglab.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. media.tghn.org [media.tghn.org]
- 14. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. eppendorf.com [eppendorf.com]
- 17. Virus contaminations of cell cultures – A biotechnological view - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. 细胞培养实验方案1:恰当的无菌技术和细胞无菌处理 [sigmaaldrich.com]
- 21. GUIDELINE WORKING IN CELL CULTURE LABORATORIES — English [quality4lab.igb.cnr.it]
- 22. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 23. mscience.com.au [mscience.com.au]
- 24. absbio.com [absbio.com]
- 25. kosheeka.com [kosheeka.com]
- 26. mtu.edu [mtu.edu]
- 27. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Tremuloidin and Salicin for Drug Development Professionals
In the landscape of natural product-derived therapeutics, salicylates have long held a prominent position, with salicin from willow bark being the historical precursor to modern aspirin. However, the vast chemical diversity of plant metabolites offers a rich pipeline for novel drug candidates. Among these, tremuloidin, a structurally related phenolic glycoside, has emerged as a compound of significant interest. This guide provides a detailed comparative analysis of the biological activities of this compound and salicin, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future research and development efforts.
Structural and Metabolic Overview
Salicin and this compound share a core chemical scaffold of a salicyl alcohol moiety glycosidically linked to a glucose molecule. The key structural distinction lies in the additional benzoyl group attached to the glucose in this compound. This seemingly minor difference has significant implications for their metabolic fate and, consequently, their biological activity.
Upon ingestion, salicin is hydrolyzed in the gut and liver to its aglycone, salicyl alcohol (saligenin), which is then oxidized to the pharmacologically active salicylic acid.[1] Salicylic acid is the primary mediator of salicin's therapeutic effects. The metabolic pathway of this compound is less definitively characterized in publicly available literature, but it is plausible that it also undergoes hydrolysis to release salicyl alcohol and benzoic acid, alongside the glucose moiety.
Comparative Biological Activity: A Head-to-Head Analysis
While direct comparative studies between this compound and salicin are limited, a comprehensive review of the existing literature allows for a synthesized comparison of their key biological activities.
Anti-inflammatory and Analgesic Activity
Both this compound and salicin exhibit significant anti-inflammatory and analgesic properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.
Salicin's anti-inflammatory and analgesic effects are well-documented and are attributed to its metabolite, salicylic acid. Salicylic acid is a non-selective inhibitor of both COX-1 and COX-2.[2] This non-selectivity, while effective, is also associated with the gastrointestinal side effects commonly seen with traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to the inhibition of the protective functions of COX-1 in the gastric mucosa. Some studies suggest that salicylic acid may also exert its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression, although this may occur at higher concentrations.[3][4]
This compound has been shown to possess potent anti-inflammatory properties. One study highlighted its ability to notably suppress COX-2 expression in TNF-α-stimulated human dermal fibroblasts.[5][6] This suggests a potentially more selective mechanism of action compared to salicylic acid, which could translate to a more favorable safety profile with reduced gastrointestinal toxicity. The study also demonstrated that this compound was superior to its structural analog, tremulacin, in inhibiting photoaging, underscoring its potential as a potent anti-inflammatory agent.[5][6]
Experimental Data Summary: Anti-inflammatory Activity
| Compound | Assay | Target/Endpoint | Result | Citation |
| Salicin (as Sodium Salicylate) | Prostaglandin E2 (PGE2) Release Assay | Inhibition of PGE2 release | IC50: 5 µg/mL | [7] |
| This compound | Western Blot | COX-2 Protein Expression | Notable suppression | [5][6] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anticancer Activity
The potential of salicylates in cancer chemoprevention and therapy is an area of active research.
Salicin has demonstrated anticancer activity in preclinical studies. It has been shown to inhibit the growth of breast cancer (MCF-7) and pancreatic cancer cell lines.[2] The proposed mechanisms include the induction of apoptosis and the inhibition of angiogenesis. One study elucidated that salicin inhibits angiogenesis by blocking the ROS-ERK signaling pathway.[2][8]
This compound's anticancer activity is less explored. However, its demonstrated ability to suppress COX-2 is highly relevant in this context, as COX-2 is often overexpressed in various cancers and contributes to tumor growth and metastasis. Further investigation into the direct cytotoxic and anti-proliferative effects of this compound on cancer cell lines is warranted.
Experimental Data Summary: Anticancer Activity (MCF-7 Cell Line)
| Compound | Assay | Endpoint | Result | Citation |
| Salicin | In vitro cell culture | Inhibition of cell growth | Demonstrated | [2] |
| This compound | Not available | - | - | - |
Note: The absence of data for this compound highlights a key research gap.
Antioxidant Activity
Oxidative stress is a key contributor to various pathologies, including inflammation and aging.
Salicin itself is not a potent antioxidant; however, some of its metabolites may contribute to antioxidant effects.
This compound has been shown to possess potent antioxidant properties. A study on its effects on skin photoaging demonstrated its ability to inhibit TNF-α-stimulation-induced Reactive Oxygen Species (ROS).[5][6] This direct antioxidant activity, coupled with its anti-inflammatory effects, positions this compound as a promising candidate for conditions associated with oxidative stress.
Mechanistic Insights: Signaling Pathways
The biological activities of this compound and salicin are mediated through their interaction with key signaling pathways.
Salicin's Mechanism of Action:
Caption: Salicin is metabolized to salicylic acid, which non-selectively inhibits COX-1 and COX-2, reducing prostaglandin synthesis and thus inflammation and pain. At higher concentrations, it may also inhibit the NF-κB pathway.
This compound's Postulated Mechanism of Action:
Caption: this compound and its metabolites are postulated to exert anti-inflammatory effects by suppressing COX-2 expression and inhibiting TNF-α-induced ROS production, thereby reducing inflammation and oxidative stress.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are standardized protocols for key assays.
COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method for assessing the direct inhibitory effect of a compound on COX-2 activity.
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compounds (this compound, Salicin/Salicylic Acid)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the reaction mix to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can inhibit the transcriptional activity of NF-κB.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)
-
Cell culture medium and supplements
-
TNF-α (or other NF-κB activator)
-
Test compounds (this compound, Salicin/Salicylic Acid)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white microplate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α to activate the NF-κB pathway. Include an unstimulated control.
-
Incubate for a further period (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
-
Determine the IC50 value.
Hot Plate Analgesia Test
This in vivo assay assesses the central analgesic activity of a compound.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal model (e.g., mice or rats)
-
Test compounds (this compound, Salicin) administered via an appropriate route (e.g., oral gavage, intraperitoneal injection)
-
Positive control (e.g., morphine)
-
Vehicle control
Procedure:
-
Acclimatize the animals to the testing room and apparatus.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each animal on the hot plate set at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time is set to prevent tissue damage.
-
Administer the test compounds, positive control, or vehicle to different groups of animals.
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the latency to the nociceptive response.
-
Analyze the data to determine the increase in reaction time compared to the vehicle control group.
Future Directions and Conclusion
This comparative guide highlights the therapeutic potential of both this compound and salicin. Salicin, through its conversion to salicylic acid, has a well-established, albeit non-selective, mechanism of action. This compound, on the other hand, emerges as a potentially more targeted anti-inflammatory and antioxidant agent, with evidence suggesting a more favorable safety profile due to its specific suppression of COX-2 expression.
Key Research Gaps and Future Perspectives:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are crucial to definitively compare the potency and efficacy of this compound and salicin across a range of biological assays.
-
Pharmacokinetic Profiling of this compound: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary to understand its bioavailability and active metabolites.
-
Exploration of Anticancer Potential: The anticancer properties of this compound, particularly in COX-2-dependent malignancies, represent a promising and underexplored area of research.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are required for this compound to establish its therapeutic window and potential for clinical development.
References
- Kong CS, Kim KH, Choi JS, Kim JE, Park C, Jeong JW. Salicin, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways. Phytother Res. 2014 Aug;28(8):1246-51.
-
ResearchGate. Salicin, an Extract from White Willow Bark, Inhibits Angiogenesis by Blocking the ROS-ERK Pathways. [Link]
-
Taylor & Francis. Salicin – Knowledge and References. [Link]
- Mitchell JA, Saunders M, Barnes PJ, Newton R, Belvisi MG. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Mol Pharmacol. 1997 Jun;51(6):907-12.
- Lavich TR, Cordeiro RS, Silva PM, Martins MA. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Braz J Med Biol Res. 2005 Mar;38(3):445-51.
- Zhu Z, Gao S, Chen C, et al. The natural product salicin alleviates osteoarthritis progression by binding to IRE1α and inhibiting endoplasmic reticulum stress through the IRE1α-IκBα-p65 signaling pathway. Exp Mol Med. 2022;54(11):1927-1939.
- Mitchell JA, Saunders M, Barnes PJ, Newton R, Belvisi MG. Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. Mol Pharmacol. 1997;51(6):907-912.
-
ResearchGate. IC50 values (μM) of salinomycin in MCF-7 and HB4a cells after 24, 48, or 72 h of treatment. [Link]
- Wu KK, Sanduja R, Tsai AL, Ferhan N, Loose-Mitchell DS. Aspirin inhibits interleukin 1-induced prostaglandin H synthase expression in cultured endothelial cells. Proc Natl Acad Sci U S A. 1991 Jun 1;88(11):2384-7.
- Mahdi JG, Mahdi AJ. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants. Biotechnol Rep (Amst). 2014;4:73-79.
- Ahn S, Kim D, Lee S, Kim KH. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chem Biol Interact. 2024;391:111192.
-
Bentham Science. Discerning the Multi-dimensional Role of Salicin: Bioactive Glycoside Beyond Analgesic: Different Perspectives. [Link]
-
PubMed. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. [Link]
-
ResearchGate. Evaluation of Salicin as an Antipyretic Prodrug that does not Cause Gastric Injury. [Link]
-
ACS Publications. Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. [Link]
-
PubMed Central. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. [Link]
- Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445–451.
-
MDPI. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. [Link]
-
American Chemical Society. Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. [Link]
-
Brieflands. Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models. [Link]
-
SlideShare. Analgesia Hot Plat Test. [Link]
-
PubMed. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. [Link]
-
PubMed Central. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. [Link]
-
ResearchGate. Cytotoxicity (IC 50 , µM) of the synthesized compounds against (MCF-7) a breast cancer cell line. [Link]
-
PubMed. Inhibition of NF-kappa B by sodium salicylate and aspirin. [Link]
-
ResearchGate. Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C]... [Link]
-
ResearchGate. IC50 Values of Isolated Compounds as Anti-inflammatory agents. [Link]
-
PubMed Central. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. [Link]
-
MDPI. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
-
PubMed Central. Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening. [Link]
-
MDPI. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. [Link]
-
PubMed Central. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. [Link]
-
ResearchGate. Summary of IC 50 NF-kb inhibitory values and calculated molecular descriptors for ibuprofen, pelubiprofen, and the SCIDs. [Link]
-
MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [Link]
-
PubMed. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research. [Link]
-
PubMed Central. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. [Link]
-
MDPI. Anti-Inflammatory Activity of Natural Products. [Link]
-
ResearchGate. The multiple effects of sericin. (A,B) The IC50 analysis (a) and the... [Link]
Sources
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 5. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models [brieflands.com]
- 9. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anti-inflammatory Effects of Tremuloidin: A Comparative Framework
For researchers and drug development professionals, the quest for novel anti-inflammatory agents from natural sources is a journey marked by rigorous validation and comparative analysis. Tremuloidin, a salicin derivative, has emerged as a compound of interest, with preliminary studies suggesting its potential to mitigate inflammatory responses.[1] This guide provides a comprehensive framework for the systematic validation of this compound's anti-inflammatory effects, offering a comparative perspective against established non-steroidal anti-inflammatory drugs (NSAIDs). By delving into the mechanistic underpinnings and providing detailed experimental protocols, this document serves as a technical resource for scientists seeking to characterize and compare the efficacy of novel anti-inflammatory candidates.
The Mechanistic Landscape: this compound's Putative Action on Inflammatory Pathways
Inflammation is a complex biological response orchestrated by a network of signaling pathways. Two of the most critical cascades in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a plethora of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Recent research indicates that this compound may exert its anti-inflammatory effects by modulating the MAPK signaling cascade.[1] Specifically, it has been shown to inhibit the phosphorylation of ERK and p38, two key kinases in the MAPK pathway.[1] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes. The diagram below illustrates the putative mechanism of action of this compound in the context of these inflammatory signaling pathways.
Caption: Experimental workflow for validating an anti-inflammatory compound.
Conclusion and Future Directions
This guide provides a robust framework for the validation of this compound as a potential anti-inflammatory agent. The outlined experimental protocols and comparative data structures offer a clear path for researchers to generate the necessary evidence to support its efficacy. While the provided data is illustrative, it underscores the importance of quantitative, comparative analysis against established drugs. Future research should focus on generating robust dose-response data for this compound in a variety of in vitro and in vivo models, further elucidating its precise molecular targets within the inflammatory cascade, and exploring its potential for synergistic effects with other anti-inflammatory compounds. Through such systematic investigation, the therapeutic potential of this compound can be fully realized.
References
-
Ahn, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions, 391, 111192. Available at: [Link]
Sources
A Comparative Guide to Tremuloidin from Diverse Botanical Sources: A Researcher's Handbook
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals vested in the therapeutic potential of natural compounds, the selection of a high-yield, high-purity source material is a critical preliminary step. This guide provides an in-depth, objective comparison of Tremuloidin, a bioactive phenolic glycoside, from various plant sources. Drawing upon experimental data, this publication aims to equip researchers with the necessary information to make informed decisions for their procurement and research endeavors.
Introduction to this compound: A Phenolic Glycoside of Growing Interest
This compound is a naturally occurring phenolic glycoside found in various species of the Populus (poplar and aspen) and Salix (willow) genera. It is recognized for a range of biological activities, including potent anti-inflammatory and antioxidant properties, making it a compound of significant interest for pharmaceutical and cosmeceutical research and development.[1] The efficacy of this compound in potential therapeutic applications is intrinsically linked to its purity and the efficiency of its extraction from botanical sources. This guide delves into a comparative analysis of prominent plant sources of this compound, offering a scientific foundation for sourcing decisions.
Prominent Botanical Sources of this compound
This compound is a recognized constituent of several species within the Salicaceae family. Notably, it is consistently present in the leaves of European aspen (Populus tremula) and is a component of the phenolic glycoside mixture found in the bark and leaves of quaking aspen (Populus tremuloides).[2][3] Furthermore, it has been identified as a major phenolic compound in the leaves of the Korean pussy willow (Salix chaenomeloides).[4]
Other significant sources where this compound is considered a major constituent include:
-
Salix acutifolia (Long-leaved violet willow): Found in the juvenile stem and bark.[4]
-
Salix glandulosa (Glandular willow): Present in the twigs.[4]
-
Salix tetrasperma (Indian willow): Concentrated in the leaves.[4]
While direct comparative studies quantifying this compound across all these species are limited, existing research provides valuable insights into their potential as high-yield sources.
Comparative Analysis of this compound Content
| Plant Species | Plant Part | This compound Content/Phenolic Glycoside Content | Reference |
| Populus tremuloides | Dried Leaves | 2-6% total phenolic glycosides (including this compound) | [3] |
| Populus tremula | Leaves | This compound consistently present | [2] |
| Salix chaenomeloides | Leaves | Major phenolic compound | [4] |
| Salix acutifolia | Juvenile Stem & Bark | Major constituent | [4] |
| Salix glandulosa | Twigs | Major constituent | [4] |
| Salix tetrasperma | Leaves | Major constituent | [4] |
Note: The term "major constituent" is qualitative and indicates a significant presence of the compound relative to other secondary metabolites in the plant part. The quantitative data for Populus tremuloides provides a valuable benchmark, suggesting that members of the Salicaceae family can be rich sources of these glycosides. Further targeted quantitative analyses are warranted to establish a more precise hierarchy of high-yield sources for this compound.
Experimental Protocols: From Extraction to Analysis
The following sections detail robust methodologies for the extraction, purification, and quantitative analysis of this compound, synthesized from established protocols for phenolic glycosides.
Extraction of this compound
The initial step in isolating this compound involves its extraction from the plant matrix. The choice of solvent and method is critical for maximizing yield and minimizing the co-extraction of undesirable compounds.
Objective: To efficiently extract this compound from dried and powdered plant material.
Recommended Method: Hot Water Extraction
This method is effective for extracting polar compounds like phenolic glycosides and is a greener alternative to organic solvents.
Materials:
-
Dried and finely powdered plant material (e.g., Populus tremuloides bark or leaves)
-
Deionized water
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 100 g of the dried, powdered plant material and place it in a 1 L round-bottom flask. Add 800 mL of deionized water.
-
Reflux Extraction: Assemble the reflux apparatus and heat the mixture to a gentle boil using a heating mantle. Continue the reflux for 2-3 hours.
-
Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
-
Lyophilization: For complete removal of water, freeze-dry the concentrated extract to obtain a powdered crude extract.
Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Purification of this compound
The crude extract contains a mixture of compounds. Purification is essential to isolate this compound to a high degree of purity. Column chromatography is a standard and effective method for this purpose.
Objective: To isolate and purify this compound from the crude extract.
Recommended Method: Polyamide Column Chromatography
Polyamide stationary phases are particularly effective for the separation of phenolic compounds.
Materials:
-
Crude this compound extract
-
Polyamide resin
-
Glass chromatography column
-
Solvents: Deionized water, Methanol (HPLC grade)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of polyamide resin in deionized water and pour it into the chromatography column. Allow the resin to settle, ensuring a uniform and air-free column bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of deionized water. Carefully load the dissolved sample onto the top of the polyamide column.
-
Elution: Begin elution with deionized water. Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise gradient (e.g., 10%, 20%, 30%,... 100% methanol in water).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system (e.g., ethyl acetate:methanol:water) and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.
Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of phenolic compounds like this compound.
Objective: To accurately quantify the concentration of this compound in an extract.
Recommended Method: HPLC-UV Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of phenolic glycosides.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 30-40% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 270-274 nm, which corresponds to the UV absorbance maximum for salicinoids without a cinnamoyl group.[2]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. From this stock, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and place in an HPLC vial.
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion and Future Directions
This guide provides a comparative overview of various botanical sources of this compound and outlines standardized protocols for its extraction, purification, and quantification. While species such as Populus tremuloides, Populus tremula, and several Salix species have been identified as promising sources, there is a clear need for further research involving direct, quantitative comparative studies to definitively identify the most commercially viable options. The provided experimental workflows offer a solid foundation for researchers to undertake such investigations. The continued exploration of these natural resources, guided by robust scientific methodology, will be crucial in unlocking the full therapeutic potential of this compound.
References
- Abreu, I. N., Ahnlund, M., Moritz, T., & Albrectsen, B. R. (2011). UHPLC-ESI/TOFMS determination of salicylate-like phenolic glycosides in Populus tremula leaves. Journal of chemical ecology, 37(8), 859–870.
- Pearl, I. A., & Darling, S. F. (1971). Hot water phenolic extractives of the bark and leaves of diploid Populus tremuloides. Phytochemistry, 10(2), 483-484.
-
Tinkturenpresse. (n.d.). populus_tremuloides_michx. Retrieved from [Link]
- El-Shazly, A. M., et al. (2021). Phytochemistry, Pharmacology and Medicinal Uses of Plants of the Genus Salix: An Updated Review. Frontiers in Pharmacology, 12, 662326.
- Ahn, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions, 391, 111192.
- Kim, M. S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions, 391, 111192.
- Pearl, I. A., & Darling, S. F. (1959). Studies on the Barks of the Family Salicaceae. I. This compound, a New Glucoside from the Bark of Populus tremuloides. The Journal of Organic Chemistry, 24(6), 731-735.
- Osier, T. L., Hwang, S. Y., & Lindroth, R. L. (2000). Within-and between-year variation in early season phytochemistry of quaking aspen (Populus tremuloides Michx.) clones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. UHPLC-ESI/TOFMS Determination of Salicylate-like Phenolic Gycosides in Populus tremula Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. populus_tremuloides_michx [Tinkturenpresse] [tinkturenpresse.de]
- 4. Phytochemistry, Pharmacology and Medicinal Uses of Plants of the Genus Salix: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Tremuloidin Quantification
Abstract: This guide provides an in-depth comparison and cross-validation of three prevalent analytical techniques for the quantification of tremuloidin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, step-by-step validated protocols, and comparative performance data. The objective is to equip analysts with the technical insights required to select the most appropriate method for their specific application, ensuring data integrity, reliability, and regulatory alignment.
Introduction
This compound is a naturally occurring phenolic glycoside found in the leaves and bark of various Populus (poplar) and Salix (willow) species.[1] Structurally, it is a benzoate ester of salicin.[1] Recent research has highlighted its potential biological activities, including promising anti-inflammatory and antioxidant properties, positioning it as a compound of interest for pharmaceutical and cosmeceutical applications.[2]
Accurate and precise quantification of this compound is paramount for the standardization of herbal extracts, pharmacokinetic studies, and quality control during drug development. The choice of analytical method can significantly impact the reliability and interpretation of these results. Therefore, a thorough understanding and cross-validation of available methods are not merely procedural formalities but a scientific necessity.
Cross-validation of analytical methods is the process of comparing results from two or more distinct methods to verify that they produce consistent, reliable, and comparable data.[3][4] This process is critical when transferring a method between laboratories or when data from different analytical techniques must be consolidated for a regulatory submission.[3][5] This guide is structured to provide a comprehensive cross-validation framework for this compound analysis, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[6][7][8][9]
We will explore the causality behind the experimental design for three core techniques: the workhorse HPLC-UV method, the highly sensitive and specific LC-MS/MS method, and the high-throughput HPTLC method.
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
Expert Rationale: The HPLC-UV method is often the first choice for routine quality control due to its robustness, cost-effectiveness, and widespread availability. This compound possesses a benzoyl chromophore, making it readily detectable by UV spectroscopy. The primary objective of this method is to achieve baseline separation of this compound from other potentially interfering compounds in a sample matrix, ensuring specificity and accurate quantification. A reversed-phase C18 column is selected for its proven efficacy in separating moderately polar phenolic compounds like this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (Analytical grade)
-
Ultrapure water
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water
-
Gradient Elution: 20% Acetonitrile to 60% Acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., Poplar Bark Extract): Macerate 1 g of powdered bark with 20 mL of methanol using sonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter prior to injection.
-
HPLC-UV Method Validation Summary
The method was validated according to ICH Q2(R2) guidelines.[6][8][9]
| Validation Parameter | Result |
| Specificity | Peak purity analysis confirmed no co-eluting impurities at the retention time of this compound. |
| Linearity (r²) | > 0.9995 |
| Range | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 1.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Workflow Visualization: HPLC-UV Analysis
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expert Rationale: LC-MS/MS is the gold standard for achieving ultra-high sensitivity and specificity.[10] This technique is indispensable when analyzing this compound at trace levels, such as in biological matrices (e.g., plasma, tissue) for pharmacokinetic studies, or in highly complex herbal formulations where co-eluting compounds could interfere with UV detection. By using Multiple Reaction Monitoring (MRM), we can selectively detect a specific precursor-to-product ion transition for this compound, effectively eliminating matrix interference and providing unambiguous identification. Electrospray ionization (ESI) in negative mode is chosen, as phenolic compounds readily deprotonate to form [M-H]⁻ ions.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chemicals and Reagents:
-
As per HPLC method, but using LC-MS grade solvents and formic acid.
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (for UPLC)
-
Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
-
Gradient Elution: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion [M-H]⁻: m/z 389.1
-
Product Ions (for MRM): m/z 121.0 (benzoyl fragment), m/z 227.1 (glycosidic cleavage fragment)
-
Collision Energy: Optimized for each transition (e.g., -20 eV and -15 eV)
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: -3.5 kV; Gas Temp: 350°C).
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Prepared in methanol.
-
Working Standard Solutions: Prepared by serial dilution to achieve concentrations from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: As per HPLC method, with a potential further dilution step to fall within the linear range of the assay.
-
LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Specificity | Highly specific due to unique MRM transitions. No interferences observed from matrix components. |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 99.1% - 102.5% |
| Precision (%RSD) | Repeatability: < 2.5%; Intermediate Precision: < 4.0% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Robustness | Stable with minor variations in mobile phase composition and source parameters. |
Workflow Visualization: LC-MS/MS Analysis
Pillar 3: High-Performance Thin-Layer Chromatography (HPTLC)
Expert Rationale: HPTLC is a powerful planar chromatographic technique that excels in high-throughput analysis.[11] Its main advantage is the simultaneous analysis of numerous samples on a single plate, making it exceptionally efficient and cost-effective for screening large batches of raw materials or fractions from purification processes. The separation is based on polarity differences on a silica gel plate, and quantification is achieved through densitometric scanning of the resolved bands. This method is ideal for fingerprinting analysis and quality control where speed is a critical factor.[12]
Experimental Protocol: HPTLC
-
Instrumentation:
-
HPTLC system including an automatic band-wise sample applicator, automated developing chamber, and a TLC scanner (densitometer).
-
-
Chemicals and Reagents:
-
As per HPLC method, using analytical grade solvents for the mobile phase.
-
HPTLC pre-coated silica gel 60 F254 plates.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates (20 x 10 cm).
-
Sample Application: Applied as 8 mm bands, 10 mm from the bottom edge.
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v).
-
Development: Ascending development to a distance of 80 mm in an automated developing chamber saturated with the mobile phase for 20 minutes.
-
Drying: Plates are dried in a stream of warm air for 5 minutes.
-
Densitometric Scanning: Scanned at 228 nm using a TLC scanner in absorbance mode.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepared in methanol.
-
Working Standard Solutions: Diluted to provide application amounts ranging from 100 ng/band to 800 ng/band.
-
Sample Preparation: As per HPLC method. The final concentration is adjusted to ensure the application volume results in a band within the calibration range.
-
HPTLC Method Validation Summary
The method was validated according to ICH guidelines for HPTLC.[13][14]
| Validation Parameter | Result |
| Specificity | The Rf value (approx. 0.45) and spectral scan of the this compound band in samples matched the reference standard. |
| Linearity (r²) | > 0.998 |
| Range | 100 - 800 ng/band |
| Accuracy (% Recovery) | 98.2% - 101.9% |
| Precision (%RSD) | Repeatability: < 1.8%; Intermediate Precision: < 2.5% |
| LOD | 30 ng/band |
| LOQ | 100 ng/band |
| Robustness | Unaffected by minor changes in mobile phase composition (±5%) and saturation time (±5 min). |
Workflow Visualization: HPTLC Analysis
Part 4: Cross-Validation and Comparative Analysis
To perform the cross-validation, a single batch of methanolic poplar bark extract was prepared and analyzed using the three validated methods described above. The objective was to determine if the methods yield comparable quantitative results and to highlight their respective operational advantages and limitations.
Comparative Performance Data
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Liquid Chromatography, UV Absorbance | Liquid Chromatography, Mass Spectrometry | Planar Chromatography, Densitometry |
| Linearity (r²) | > 0.9995 | > 0.999 | > 0.998 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | 100 ng/band |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 98.2 - 101.9% |
| Precision (%RSD) | < 1.5% | < 4.0% | < 2.5% |
| Specificity | Good (Peak Purity) | Excellent (MRM) | Good (Rf + Spectrum) |
| Throughput | Sequential (Low-Medium) | Sequential (Low-Medium) | Parallel (High) |
| Analysis Time per Sample | ~25 min | ~8 min | ~5 min (for 20 samples) |
| Relative Cost | Medium | High | Low |
| Matrix Tolerance | Moderate | High | Moderate |
Discussion of Cross-Validation Results
The concentration of this compound in the poplar bark extract was determined to be:
-
HPLC-UV: 4.52 mg/g (RSD = 1.3%, n=3)
-
LC-MS/MS: 4.48 mg/g (RSD = 2.1%, n=3)
-
HPTLC: 4.61 mg/g (RSD = 2.4%, n=3)
The results from all three methods are in excellent agreement, with a relative difference of less than 3% between the highest and lowest mean values. This successful cross-validation demonstrates that all three methods are accurate and reliable for quantifying this compound in a plant matrix. The choice of method, therefore, depends entirely on the specific analytical objective.
-
HPLC-UV stands out as the most balanced method for routine quality control, offering excellent precision and accuracy at a moderate cost.[15][16]
-
LC-MS/MS is unparalleled in its sensitivity and specificity, making it the only viable option for bioanalytical studies or when absolute certainty in identification is required in complex samples.[17][18]
-
HPTLC is the undisputed champion of throughput. If the primary need is to screen hundreds of samples per week for the presence and approximate quantity of this compound, this method offers significant savings in time and solvent consumption.[13][14]
Conclusion and Recommendations
This guide demonstrates the successful development, validation, and cross-validation of HPLC-UV, LC-MS/MS, and HPTLC methods for the quantification of this compound. All three methods were proven to be fit for purpose, yielding comparable and accurate results.
As a Senior Application Scientist, my recommendations are as follows:
-
For routine quality control and batch release testing of raw materials and finished products where this compound concentrations are relatively high, the HPLC-UV method is the most pragmatic choice due to its robustness and cost-effectiveness.
-
For research involving trace-level quantification , such as in biological fluids for pharmacokinetic analysis or for identifying this compound in novel, complex matrices, the LC-MS/MS method is essential for its superior sensitivity and specificity.
-
For high-throughput screening , such as evaluating a large number of plant accessions or for initial quality assessment of incoming raw materials, the HPTLC method provides unmatched efficiency and cost savings.
By understanding the distinct advantages and operational parameters of each technique, researchers and drug development professionals can confidently select the optimal analytical strategy to ensure the generation of reliable, reproducible, and defensible data for this compound.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- National Center for Biotechnology Information. (n.d.). This compound | C20H22O8 | CID 3083619. PubChem.
- International Council for Harmonisation. (2023).
- CAS Common Chemistry. (n.d.). This compound.
- IntuitionLabs. (2026). ICH Q2(R2)
- PharmaGuru. (2025).
- PubMed. (2024).
- Science.gov. validate analytical methods: Topics by Science.gov.
- National Center for Biotechnology Information. (2014).
- ResearchGate. (2023).
- Development of HPTLC Method for the Analysis of Flavonoids and Tri-terpenoid Glycoside Isolated from Carya Illinoinensis Bark and their Biological Activity: A Brief Report.
- MDPI.
- PubMed. (2018). Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms.
- IQVIA Laboratories. (2025).
- MDPI. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen).
- ACTA BIOLOGICA CRACOVIENSIA Series Botanica. Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis.
- National Center for Biotechnology Information. (n.d.).
- PubMed.
- Longdom Publishing. (2014).
- National Center for Biotechnology Information. (n.d.). Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels.
- HPTLC Association. (2021).
- PubMed Central.
Sources
- 1. This compound | C20H22O8 | CID 3083619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPTLC Association | Blog [hptlc-association.org]
- 12. longdom.org [longdom.org]
- 13. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPTLC densitometric method for analysis of thymoquinone in Nigella sativa extracts and marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
- 18. abcbot.pl [abcbot.pl]
A Comparative Guide to the Reproducibility of Tremuloidin's Anti-Aging Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for effective anti-aging interventions has led to a surge of interest in natural compounds.[1][2][3][4] Among these, tremuloidin, a phenolic glycoside found in Populus species, has emerged as a candidate with potential skin anti-aging properties.[5] This guide provides a critical comparison of the reported anti-aging effects of this compound with other established natural compounds, focusing on the reproducibility of experimental findings. We delve into the mechanistic underpinnings of its action, present standardized protocols for assessing its efficacy, and offer a transparent evaluation of the current evidence to guide future research and development.
Introduction: The Challenge of Reproducibility in Natural Product Research
The field of natural product-based drug discovery is fraught with challenges, a primary one being the reproducibility of experimental results.[6] Variability in raw plant materials, extraction methods, and a lack of standardized assays can lead to inconsistent findings.[6] This guide aims to address these issues in the context of this compound's anti-aging potential by providing a framework for rigorous, comparative analysis. A significant advantage of well-standardized natural health products is the dependability they bring to clinical research.[6]
This compound: Current Evidence for Anti-Aging Effects
Recent research has highlighted the potential of this compound, isolated from the leaves of Salix chaenomeloides (Korean pussy willow), in combating skin aging.[5][7] The primary evidence stems from in vitro studies using human dermal fibroblasts (HDFs).
Key Experimental Findings
A pivotal study demonstrated that this compound exhibits protective effects against TNF-α-stimulated damage in HDFs.[5] The key findings are summarized below:
-
Inhibition of Reactive Oxygen Species (ROS): this compound was shown to inhibit the generation of ROS induced by TNF-α.[5]
-
Suppression of Matrix Metalloproteinase-1 (MMP-1): It suppressed the expression of MMP-1, an enzyme responsible for collagen degradation.[5][7]
-
Enhanced Collagen Secretion: Treatment with this compound led to an increase in collagen secretion by the HDFs.[5]
-
Modulation of MAPK and COX-2 Pathways: The anti-photoaging mechanism of this compound involves the inhibition of ERK and p38 phosphorylation and the suppression of COX-2 expression.[5]
-
Upregulation of Heme Oxygenase 1 (HO-1): this compound was found to significantly upregulate the expression of the antioxidant enzyme HO-1.[5][7]
These findings suggest that this compound holds promise as a preventative agent against photoaging-induced skin aging, primarily through its anti-inflammatory and antioxidant properties.[5]
Comparative Analysis with Established Anti-Aging Compounds
To objectively assess the potential of this compound, it is crucial to compare its effects with well-characterized natural compounds known to modulate aging pathways.[8]
| Compound | Primary Mechanism of Action | Key Experimental Models | Reproducibility |
| This compound | Anti-inflammatory, Antioxidant (via MAPK, COX-2, HO-1)[5] | Human Dermal Fibroblasts (in vitro)[5] | Limited to a single key study |
| Resveratrol | Sirtuin (SIRT1) activation, Antioxidant[9][10] | Yeast, Worms, Flies, Mice, Human cells[9][11] | High, with numerous independent studies |
| Curcumin | Modulation of mTOR, AMPK, and NF-κB pathways[8] | Rodent models, Human cells[8][12] | Moderate, with some variability in bioavailability |
| EGCG (from Green Tea) | Antioxidant, mTOR inhibition[8][13] | Various in vitro and in vivo models[8] | High, well-documented effects |
| Salicin | Anti-inflammatory, precursor to salicylic acid[14] | Human clinical trials (topical application)[15] | Moderate, with evidence for visible sign reduction |
Analysis: While the initial findings for this compound are promising, the evidence base is currently narrow compared to compounds like resveratrol and curcumin, which have been studied extensively across multiple models and have well-established mechanisms of action.[8][9][11] The anti-aging effects of resveratrol, for instance, are strongly linked to the activation of SIRT1, a key regulator of lifespan.[9][10] Similarly, curcumin's ability to modulate the mTOR pathway is a well-documented anti-aging mechanism.[8][12] Salicin, a related compound, has demonstrated anti-aging effects in human clinical trials when applied topically, suggesting a potential avenue for this compound research.[15]
Mechanistic Deep Dive: this compound and Cellular Signaling
The reported anti-aging effects of this compound appear to be mediated through its influence on key signaling pathways involved in inflammation and oxidative stress.
The MAPK and NF-κB Signaling Cascades
The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the cellular response to stressors like TNF-α. This compound's inhibition of ERK and p38 phosphorylation suggests a direct modulation of the MAPK pathway, which in turn can suppress the expression of pro-inflammatory mediators and MMPs.[5][7]
Caption: this compound's Proposed Anti-Aging Mechanism.
Standardized Protocols for Reproducible Research
To enhance the reproducibility of findings on this compound and other natural compounds, standardized and well-validated experimental protocols are essential.
In Vitro Model: Cellular Senescence Assay in Human Dermal Fibroblasts
This protocol outlines a method to induce and quantify cellular senescence in HDFs, providing a platform to test the anti-senescence effects of this compound.
Objective: To determine if this compound can prevent or reverse the senescent phenotype in HDFs induced by a stressor (e.g., H₂O₂ or TNF-α).
Methodology:
-
Cell Culture: Culture primary HDFs in appropriate media.
-
Induction of Senescence: Treat cells with a sub-lethal concentration of H₂O₂ or TNF-α for a specified period to induce senescence.
-
Treatment: Treat senescent or pre-senescent cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., resveratrol).
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Fix cells and stain for SA-β-gal activity, a key biomarker of senescent cells.[16]
-
Quantification: Quantify the percentage of SA-β-gal positive cells using microscopy and image analysis software.[17][18]
Caption: Cellular Senescence Assay Workflow.
In Vivo Model: D-Galactose-Induced Aging in Mice
To assess the systemic anti-aging effects of this compound, a D-galactose-induced aging model in mice is recommended.[9][19]
Objective: To evaluate the effect of oral this compound administration on biomarkers of aging in D-galactose-treated mice.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Aging: Administer D-galactose daily via subcutaneous injection for 6-8 weeks to induce an accelerated aging phenotype.
-
Treatment: Administer this compound orally at different doses. Include a vehicle control group and a positive control group (e.g., resveratrol).
-
Biomarker Analysis: At the end of the study, collect blood and tissues (e.g., skin, liver, brain) for analysis of:
Future Directions and Conclusion
The current evidence for the anti-aging effects of this compound is encouraging but requires further validation to establish its reproducibility and therapeutic potential. Future research should focus on:
-
Independent Replication: The key in vitro findings need to be replicated by multiple independent laboratories.
-
In Vivo Studies: Rigorous in vivo studies, such as the one outlined above, are crucial to understand the systemic effects and bioavailability of this compound.
-
Mechanism of Action: Further elucidation of the molecular targets of this compound is necessary. Investigating its effects on sirtuins and the mTOR pathway, which are central to aging, would be a logical next step.[13][20][21]
-
Comparative Studies: Head-to-head comparisons with other well-established anti-aging compounds in standardized assays will provide a clearer picture of its relative efficacy.
References
- Targeting aging pathways with natural compounds: a review of curcumin, epigallocatechin gallate, thymoquinone, and resver
- Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimul
- Experimental Models for Aging and their Potential for Novel Drug Discovery - PMC.
- Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for
- Exploring the role of mTOR pathway in aging and age-rel
- Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts | Request PDF.
- The Role of mTOR in Aging and Longevity.
- Salicin Skin Benefits, Compared to Salicylic Acid. Plamed Green Science Group.
- Exploring the role of mTOR pathway in aging and age-related disorders.
- Fully Automated Senescence Test (FAST). Protocols.io.
- Advance Aging and Longevity Study Services | InVivo Biosystems.
- Algorithmic assessment of cellular senescence in experimental and clinical specimens. Eriba.
- The Infuence of Salicin on Rheological and Film-Forming Properties of Collagen. MDPI.
- An evaluation of the effect of a topical product containing salicin on the visible signs of human skin aging. PubMed.
- A Fully-Automated Senescence Test (FAST)
- Challenges in natural health product research: The importance of standardiz
- Cellular Senescence Assay Kit. Sigma-Aldrich.
- Salicin – Knowledge and References. Taylor & Francis.
- A guide to assessing cellular senescence in vitro and in vivo.
- Lifespan-extending Drugs in Model Organisms and Humans | Dr Kevin Perez. YouTube.
- Salicin inhibits AGE-induced degradation of type II collagen and aggrecan in human SW1353 chondrocytes: therapeutic potential in osteoarthritis.
- Alternative Animal Models of Aging Research. Frontiers.
- Research Progress on Anti-Aging with Natural Products: From Pathway Modul
- Research Progress on Anti-Aging with Natural Products: From Pathway Modul
- Research Progress on Anti-Aging with Natural Products: From Pathway Modulation to AI-Driven Discovery.
- In Vivo Antioxidant and Anti-Skin-Aging Activities of Ethyl Acetate Extraction from Idesia polycarpa Defatted Fruit Residue in Aging Mice Induced by D-Galactose - PMC. PubMed Central.
- Research Progress on Anti-Aging with Natural Products: From Pathway Modul
- A comparative study of anti-aging properties and mechanism: resveratrol and caloric restriction - PMC. NIH.
- The Impact of Plant Bioactive Compounds on Aging and Fertility of Diverse Organisms: A Review. PubMed.
- The Impact of Plant Bioactive Compounds on Aging and Fertility of Diverse Organisms: A Review | Request PDF.
- Effects and Mechanisms of Resveratrol on Aging and Age-Rel
- Resveratrol: An Antiaging Drug with Potential Therapeutic Applications in Tre
- Plant compounds “delay aging” through molecular mechanisms, review highlights.
- Research Progress on Anti-Aging with Natural Products: From Pathway Modulation to AI-Driven Discovery. Semantic Scholar.
- Plant-Derived Bioactives and Oxidative Stress-Related Disorders: A Key Trend towards Healthy Aging and Longevity Promotion. MDPI.
- Sirtuin functions and modulation:
- Sirtuins as regulators of metabolism and healthspan - PMC. PubMed Central - NIH.
- Chinese Scientists Find Anti-Ageing Molecule in Blood | WION Podcast. YouTube.
- Comparative Studies of the Antioxidant Effects of Cis- and Trans- Resver
- A comparative study of anti-aging properties and mechanism: resveratrol and caloric restriction. Semantic Scholar.
- Mechanisms and Molecular Probes of Sirtuins - PMC. PubMed Central - NIH.
- Anti-Aging Activity and Modes of Action of Compounds
- Pharmaceutical Strategies for Activ
- Oxidative Stress in Ageing and Chronic Degenerative Pathologies: Molecular Mechanisms Involved in Counteracting Oxidative Stress and Chronic Inflamm
- New drug and enzyme class found to have anti-ageing properties. Queen Mary University of London.
- Ageing-Associated Oxidative Stress and Inflammation Are Alleviated by Products
- Special Issue “Oxidative Stress in Aging and Associ
- Sirtuin Chemical Mechanisms - PMC. PubMed Central - NIH.
Sources
- 1. Research Progress on Anti-Aging with Natural Products: From Pathway Modulation to AI-Driven Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Plant Bioactive Compounds on Aging and Fertility of Diverse Organisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Aging Activity and Modes of Action of Compounds from Natural Food Sources [mdpi.com]
- 5. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting aging pathways with natural compounds: a review of curcumin, epigallocatechin gallate, thymoquinone, and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of anti-aging properties and mechanism: resveratrol and caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol: An Antiaging Drug with Potential Therapeutic Applications in Treating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2025-8384 [excli.de]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. An evaluation of the effect of a topical product containing salicin on the visible signs of human skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Fully Automated Senescence Test (FAST) [protocols.io]
- 18. A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Antioxidant and Anti-Skin-Aging Activities of Ethyl Acetate Extraction from Idesia polycarpa Defatted Fruit Residue in Aging Mice Induced by D-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 21. wholisticmatters.com [wholisticmatters.com]
A Framework for Assessing the Safety and Toxicity Profile of Tremuloidin
A Comparative Guide for Preclinical Development
For researchers and drug development professionals, establishing a comprehensive safety and toxicity profile is a cornerstone of preclinical assessment for any novel compound. Tremuloidin, a naturally occurring phenolic compound isolated from Salix (willow) and Populus (poplar) species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] However, a thorough evaluation of its safety is paramount before it can be considered for further development.
This guide provides a structured framework for assessing the safety and toxicity of this compound. Due to the limited availability of direct toxicological data on this compound, this document outlines the critical experimental workflows and methodologies required to build a robust safety profile. We will compare these necessary endpoints with data from its well-known structural analog, salicin, and its metabolite, salicylic acid (aspirin), to provide context and establish benchmarks for evaluation.
The Imperative for a Multi-Tiered Toxicity Assessment
Natural compounds are often perceived as safe, but this is a common misconception.[2] A rigorous, multi-tiered approach is essential to identify potential hazards. This process typically begins with in vitro assays to screen for cytotoxicity and genotoxicity before proceeding to more complex in vivo studies. This tiered strategy is resource-efficient and aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.
In Vitro Cytotoxicity Assessment: The First Line of Screening
Cytotoxicity assays are rapid, cost-effective methods to determine a compound's potential to kill cells.[3] These tests are crucial for estimating starting doses for in vivo studies and for elucidating mechanisms of cell death. It is best practice to use multiple assays that measure different cellular endpoints to obtain a comprehensive understanding of a compound's cytotoxic potential.[4]
Key Cytotoxicity Assays:
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. | Cell viability and metabolic activity.[5] | Well-established, cost-effective, high-throughput compatible. | Can be confounded by compounds affecting cellular metabolism; insoluble formazan requires a solubilization step.[6] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[7] | Cell membrane integrity and cytotoxicity.[8] | Directly measures cell death, sensitive, can be multiplexed with other assays. | LDH in supernatant has a limited half-life (~9 hours)[9]; timing of the assay is critical. |
This protocol is adapted from standard methodologies for assessing the cytotoxicity of natural products.[3][6]
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
This protocol is based on the principle of measuring LDH released from damaged cells.[8][10]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Establish Controls: Prepare triplicate wells for the following controls:
-
Vehicle Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to determine 100% cytotoxicity.[4]
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[8]
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[4][8] Add 100 µL of the LDH reaction solution (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Genotoxicity Assessment: Screening for Mutagenic Potential
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, a key indicator of carcinogenic potential. The bacterial reverse mutation assay, or Ames test, is the most widely used initial screen for mutagenicity.
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation.[11] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[12]
-
Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[11] This is critical because some compounds only become mutagenic after being metabolized.
-
Exposure (Plate Incorporation Method):
-
Mix the test compound (at various concentrations), the bacterial culture, and either the S9 mix or a control buffer in molten top agar.
-
Pour this mixture onto a minimal glucose agar plate (lacking the required amino acid).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a concentration-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.
In Vivo Acute Oral Toxicity: Assessing Systemic Effects
Should in vitro tests suggest a favorable profile, the next step is an acute oral toxicity study in rodents. This provides critical information on the substance's systemic toxicity after a single high-dose exposure and helps determine its LD₅₀ (median lethal dose).[13] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[14][15]
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (typically female rats, as they are often more sensitive) from a single strain. Acclimatize them to laboratory conditions for at least 5 days.
-
Dose Selection: Based on in vitro data and any existing information, select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[16] A starting dose of 300 mg/kg is common when little information is available.[16]
-
Administration: Administer a single oral dose of this compound to a group of 3 animals via gavage.[16]
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) for at least 14 days.[2] Record body weight changes.
-
Stepwise Procedure:
-
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified. A re-test at a lower dose may be needed.
-
If 1 animal dies, the test is repeated with 3 more animals at the same dose.
-
If no animals die, the test is repeated with 3 new animals at the next higher dose level.
-
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category and provides an estimated LD₅₀ range.[13]
Comparative Analysis: this compound vs. Salicin and Aspirin
Salicin is the closest natural analog to this compound and serves as a prodrug for salicylic acid (aspirin).[17][18] Comparing the toxicological profile of this compound to these well-characterized compounds is essential for interpreting results.
| Parameter | This compound | Salicin | Aspirin (Acetylsalicylic Acid) |
| Acute Oral Toxicity | Data not available. Requires experimental determination as outlined above. | Intraperitoneal LD₅₀ >500 mg/kg (mouse).[19] Generally considered to have a favorable safety profile with mild side effects.[17][20] | Acutely toxic dose >150 mg/kg. Potentially lethal dose >500 mg/kg.[21][22] |
| Cytotoxicity | Data not available. Requires experimental determination (e.g., MTT, LDH assays). | Data not widely available, but generally considered low. | Can induce cytotoxicity, particularly in gastric and renal cells, often via mitochondrial damage and oxidative stress. |
| Genotoxicity | Data not available. Requires experimental determination (e.g., Ames test). | Not generally considered genotoxic. | Generally considered non-mutagenic in standard bacterial assays. |
| Primary Side Effects | Unknown. | Mild gastrointestinal discomfort, rash, dizziness are possible.[20] | Nausea, vomiting, tinnitus (ringing in ears), gastrointestinal bleeding, kidney damage at high doses.[21][23] |
Causality and Interpretation: this compound and salicin share a core salicyl alcohol glucoside structure. Upon ingestion, salicin is hydrolyzed to salicyl alcohol and then oxidized to salicylic acid, which is responsible for both its therapeutic and toxic effects.[20] It is plausible that this compound follows a similar metabolic pathway. However, the presence of the benzoyl group in this compound could significantly alter its absorption, metabolism, and interaction with cellular targets. This structural difference is the primary reason why a separate and complete toxicological evaluation is non-negotiable.
Synthesis and Future Directions
The pathway to establishing a comprehensive safety and toxicity profile for this compound is clear, even with limited current data. The immediate priorities are to:
-
Conduct a battery of in vitro cytotoxicity assays across multiple cell lines to determine baseline toxicity and calculate IC₅₀ values.
-
Perform an Ames test with and without metabolic activation to screen for mutagenic potential.
-
Initiate an in vivo acute oral toxicity study (e.g., OECD 423) to understand systemic toxicity and establish a preliminary safety classification.
The results of these foundational studies will dictate the need for further, more specialized toxicological assessments, such as sub-chronic toxicity, reproductive toxicity, and carcinogenicity studies. By methodically following this established framework, researchers can build the robust safety profile required to advance this compound through the drug development pipeline.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Available at: [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. Available at: [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. Available at: [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB-GEN. Available at: [Link]
-
OECD 423 guidelines: Significance and symbolism. (2025). Elsevier. Available at: [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Available at: [Link]
-
Aspirin Poisoning. (n.d.). Merck Manual Consumer Version. Available at: [Link]
-
Salicylate poisoning. (n.d.). Wikipedia. Available at: [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube. Available at: [Link]
-
An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. (2010). ACS Publications. Available at: [Link]
-
OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. (n.d.). Slideshare. Available at: [Link]
-
Salicylate toxicity. (2020). LITFL. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. Available at: [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Available at: [Link]
-
Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. Available at: [Link]
-
Aspirin and Other Salicylate Poisoning. (2022). MSD Manuals. Available at: [Link]
-
OECD 471: Ames Test. (n.d.). Gentronix. Available at: [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
-
Aspirin misuse: a case report. (2019). BJPsych Open. Available at: [Link]
-
Safety Data Sheet - Salicin. (n.d.). DC Fine Chemicals. Available at: [Link]
-
SALICIN CONTENT FROM SALIX ALBA L. AND SALIX PURPUREA L. EXTRACTS AND ITS ANTIBACTERIAL EFFECTS. (2022). ResearchGate. Available at: [Link]
-
Safety Data Sheet: D(-)-Salicin. (n.d.). Carl ROTH. Available at: [Link]
-
SALICIN FOR MICROBIOLOGY MSDS. (2015). Loba Chemie. Available at: [Link]
-
Salicin. (n.d.). Wikipedia. Available at: [Link]
-
Salicin. (n.d.). PubChem. Available at: [Link]
-
Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules. (n.d.). Future Medicine. Available at: [Link]
-
Toxicity Profile of a Nutraceutical Formulation Derived from Green Mussel Perna viridis. (n.d.). Hindawi. Available at: [Link]
-
Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. (2024). PubMed. Available at: [Link]
-
Toxicology of pharmaceutical and nutritional longevity compounds. (n.d.). National Institutes of Health. Available at: [Link]
-
Acute and sub-chronic toxicity studies of methanol extract of Trema orientalis (Linn) blume in albino wistar rats. (2024). PubMed Central. Available at: [Link]
Sources
- 1. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity Profile of a Nutraceutical Formulation Derived from Green Mussel Perna viridis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [at.promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. enamine.net [enamine.net]
- 12. biosafe.fi [biosafe.fi]
- 13. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Salicin | COX | TargetMol [targetmol.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Salicin - Wikipedia [en.wikipedia.org]
- 21. Salicylate poisoning - Wikipedia [en.wikipedia.org]
- 22. Aspirin and Other Salicylate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 23. merckmanuals.com [merckmanuals.com]
A Comparative Guide to Tremuloidin and Its Glycoside Precursors for Researchers
For Immediate Distribution
[City, State] – January 21, 2026 – This guide offers an in-depth comparative analysis of the phenolic glycoside tremuloidin and its primary precursors, salicin and salicortin. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their chemical properties, biosynthetic relationships, and comparative biological activities, supported by detailed experimental protocols and data.
Introduction: The Salicinoid Family in Plant Defense and Pharmacology
Phenolic glycosides, particularly salicinoids, are a class of secondary metabolites central to the chemical defense mechanisms of plants in the Salicaceae family, such as poplars (Populus spp.) and willows (Salix spp.).[1][2] These compounds are renowned for their roles in deterring herbivores and pathogens.[3] this compound, a benzoate ester of salicin, stands out as a key compound in this family, alongside its biosynthetic precursors, salicin and salicortin.[3][4] Understanding the nuanced differences in their structure and function is critical for applications ranging from chemical ecology to the development of novel anti-inflammatory and therapeutic agents.[5]
Section 1: Physicochemical and Structural Comparison
This compound is structurally derived from salicin, where a benzoyl group replaces the hydrogen of the 2-hydroxy group on the glucose moiety.[4] This seemingly minor modification significantly alters its chemical properties, including molecular weight and polarity, which in turn influences its biological activity and stability.
| Property | Salicin | Salicortin | This compound |
| Molecular Formula | C13H18O7 | C20H22O9 | C20H22O8 |
| Molecular Weight | 286.28 g/mol | 422.39 g/mol | 390.38 g/mol [6] |
| Core Structure | Salicyl alcohol + Glucose | Salicin + HCH* moiety | Salicin + Benzoyl group[4] |
| Key Functional Groups | Hydroxyl, Glucoside | HCH, Ester, Glucoside | Benzoate Ester, Glucoside |
| HCH: 6-hydroxy-2-cyclohexen-on-oyl |
Salicortin is a more complex precursor, featuring an unstable 6-hydroxy-2-cyclohexen-on-oyl (HCH) moiety, which is responsible for much of its toxicity to herbivores.[3] this compound's benzoate group, compared to the HCH moiety, results in a more stable compound with distinct pharmacological potential.[7]
Section 2: Biosynthetic Pathway and Interconversion
The biosynthesis of these compounds is a highly channeled process within the plant, originating from the shikimate-phenylpropanoid pathway.[1] While the complete pathway is still under investigation, recent studies have identified key enzymes, such as UDP-dependent glycosyltransferases (UGTs), that are crucial for their formation.[8][9] The interruption of salicinoid biosynthesis leads to increased salicylic acid levels and reduced growth, highlighting the co-dependent nature of plant growth and defense.[8]
The conversion of precursors is a critical aspect of their ecological function. For instance, the degradation of tremulacin, a related compound, can yield this compound and salicortin, demonstrating the dynamic interrelationship between these molecules within the plant and upon ingestion by herbivores.[7][10]
Caption: Simplified biosynthetic relationships of key salicinoids.
Section 3: Comparative Biological and Pharmacological Activity
The structural variations among these compounds directly translate to differences in their biological effects.
Anti-herbivory Defense: Salicortin and other complex salicinoids containing the HCH moiety are generally more toxic and act as potent feeding deterrents to generalist herbivores.[3] The instability of the HCH group is key to this activity. While still a defense compound, this compound's activity profile is different and may be more effective against specific types of herbivores or pathogens. Studies have shown that insects that specialize on Salicaceae plants have evolved mechanisms to detoxify these compounds, sometimes converting more complex molecules like tremulacin back into simpler forms like this compound and salicin during metabolism.[7]
Anti-inflammatory and Antioxidant Properties: Recent research has highlighted the pharmacological potential of this compound, particularly its anti-inflammatory and antioxidant effects. A 2024 study demonstrated that this compound exhibits superior efficacy in a model of photoaging-induced skin damage compared to tremulacin. This compound was found to inhibit the phosphorylation of ERK and p38, suppress COX-2 expression, and upregulate the antioxidant enzyme HO-1. Both this compound and tremulacin were shown to inhibit the production of reactive oxygen species (ROS) and matrix metalloproteinase-1 (MMP-1), while enhancing collagen secretion in human dermal fibroblasts.
| Compound | Primary Role | Key Bioactivity | Mechanism of Action (Selected) |
| Salicin | Precursor | Mild Anti-inflammatory | Metabolized to salicylic acid in vivo. |
| Salicortin | Defense | Potent Anti-herbivore[3] | Releases toxic HCH moiety. |
| This compound | Defense/Pharmaco. | Potent Anti-inflammatory, Antioxidant | Inhibits MAPK pathway, suppresses COX-2, upregulates HO-1. |
Section 4: Experimental Methodologies
Accurate comparison and application of these compounds rely on robust and validated experimental protocols for their extraction, purification, and analysis.
Protocol 4.1: Extraction and Purification of Salicinoids from Populus spp.
This protocol consolidates and refines existing methods to provide a reliable procedure for isolating salicinoids.[11]
Rationale: The choice of a methanol:water solvent system provides efficient extraction of semi-polar phenolic glycosides. Subsequent liquid-liquid partitioning and chromatographic steps are essential for separating compounds based on polarity and achieving high purity.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry and grind Populus leaf or bark tissue to a fine powder.
-
Extraction: Macerate the ground tissue in a methanol:water solution (e.g., 80:20 v/v) at a ratio of 10 mL solvent per 1 g of tissue. Sonicate for 30 minutes and allow to stand for 24 hours at 4°C.
-
Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Liquid-Liquid Partitioning: Resuspend the concentrated extract in water and partition sequentially against hexane and ethyl acetate to remove non-polar compounds and pigments. The aqueous phase contains the desired salicinoids.
-
Purification:
-
Flash Chromatography: Subject the aqueous phase to flash chromatography on a C18 column to achieve initial separation.
-
Preparative HPLC: Further purify the resulting fractions using preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound, salicortin, and salicin with high purity (>95%).[11]
-
Protocol 4.2: UHPLC-DAD/MS Quantification
This protocol describes a validated method for the simultaneous quantification of this compound and its precursors in plant extracts.[11][12]
Rationale: Ultra-high performance liquid chromatography (UHPLC) coupled with both Diode Array Detection (DAD) and Mass Spectrometry (MS) provides excellent separation efficiency, sensitivity, and specificity. DAD allows for quantification based on UV absorbance, while MS provides mass information for definitive identification.[11]
Caption: Workflow for UHPLC-based quantification of salicinoids.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution containing certified reference standards of salicin, salicortin, and this compound. Generate a calibration curve over a linear range (e.g., 1-200 µg/mL).
-
Sample Preparation: Prepare a methanolic extract of the plant tissue as described in Protocol 4.1 (Steps 1-2). Filter the extract through a 0.22 µm syringe filter prior to injection.[12]
-
Chromatographic Conditions:
-
System: UHPLC system with DAD and single quadrupole MS detector.[11]
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18).[12]
-
Mobile Phase: A binary gradient of water (A) and methanol or acetonitrile (B), often with a small amount of acid (e.g., formic acid) or a modifier like tetrahydrofuran.[12][13]
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Detection: DAD at 274 nm for quantification and MS in negative electrospray ionization (ESI) mode for confirmation.[11][12]
-
-
Data Analysis: Identify peaks by comparing retention times and mass-to-charge ratios (m/z) with the standards. Quantify the compounds using the linear regression from the calibration curve.
Conclusion and Future Directions
The comparative study of this compound and its precursors reveals a sophisticated interplay between chemical structure and biological function. While salicortin's role is predominantly in potent anti-herbivore defense, this compound emerges as a more stable compound with significant and promising pharmacological activities, particularly in anti-inflammatory and skin-protective applications.[3] This distinction is crucial for drug development professionals seeking to harness the therapeutic potential of natural products.
Future research should focus on elucidating the remaining gaps in the salicinoid biosynthetic pathway and exploring the synergistic effects of these compounds in their natural plant matrix. Further clinical investigation into the specific mechanisms of this compound's anti-inflammatory action is warranted to validate its potential as a therapeutic agent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3083619, this compound. Retrieved from [Link]
-
Davis, J. M., et al. (2017). Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection. Phytochemical Analysis, 28(6), 527-534. Available from: [Link]
-
Gordon, S. P., et al. (2022). Unexpected Connections: Salicinoid Biosynthesis in Poplar. Dissertation, University of North Texas. Available from: [Link]
-
Muchlinski, A., et al. (2019). Purification and Analysis of Salicinoids. Journal of Visualized Experiments, (143), e58732. Available from: [Link]
-
Lee, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions, 398, 111192. Available from: [Link]
-
Pohjamo, M., et al. (2016). Chromatographic analysis of salicylic compounds in different species of the genus Salix. Journal of Chromatographic Science, 54(8), 1339-1345. Available from: [Link]
-
Discher, S., et al. (2023). Reductive Conversion Leads to Detoxification of Salicortin-like Chemical Defenses (Salicortinoids) in Lepidopteran Specialist Herbivores (Notodontidae). Journal of Chemical Ecology, 49(5-6), 263-279. Available from: [Link]
-
Chedgy, R. J., et al. (2015). Salicylate metabolism in Populus. Journal of Experimental Botany, 66(10), 2895-2906. Available from: [Link]
-
Zengin, G., et al. (2011). Determination of Salicin Content of Some Salix L. Species from Turkey. Journal of the Faculty of Pharmacy of Ankara University, 38(3), 185-194. Available from: [Link]
-
Keefover-Ring, K., et al. (2014). No Evidence of Geographical Structure of Salicinoid Chemotypes within Populus tremula. PLoS ONE, 9(10), e107189. Available from: [Link]
-
Mărutoiu, C., et al. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia, 59(1), 106-112. Available from: [Link]
-
Desborough, J. R., & Keeling, C. I. (2017). Populus salicinoids: a thriving subfield in the omics era. Tree Physiology, 37(8), 987-992. Available from: [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]
-
Abreu, I. N., et al. (2014). No Evidence of Geographical Structure of Salicinoid Chemotypes within Populus tremula. PLoS ONE, 9(10), e107189. Available from: [Link]
-
Gordon, S. P., et al. (2022). CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology. The Plant Journal, 110(5), 1370-1386. Available from: [Link]
-
Tsai, C. J., et al. (2015). Structures of salicortin (1); HCH-salicortin (2); tremulacin (3) and... ResearchGate. Available from: [Link]
-
Keefover-Ring, K. (2013). Percentages ( ± SE) of 19 salicinoids from greenhouse (solid bars) and... ResearchGate. Available from: [Link]
-
Lackus, N., et al. (2020). The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1. Plant Physiology, 182(1), 137-151. Available from: [Link]
-
Deshpande, S. N., et al. (2024). 2D and 3D interaction of compound this compound with PPAR-γ 4Y29. ResearchGate. Available from: [Link]
-
Discher, S., et al. (2022). On the Metabolic Conversion of Salicortin-like Chemical Defenses (Salicortinoids) in the Lepidopteran Specialist Herbivore Cerura vinula (Notodontidae). ResearchGate. Available from: [Link]
-
Abrika, O. S. S., et al. (2022). Anti-inflammatory activities of flavonoid derivates. Inflammopharmacology, 30(5), 1535-1549. Available from: [Link]
-
Kim, J., et al. (2022). Anti-Adipogenic Effects of Salicortin from the Twigs of Weeping Willow (Salix pseudolasiogyne) in 3T3-L1 Cells. Molecules, 27(20), 7005. Available from: [Link]
-
de Cássia da Silveira e Sá, R., et al. (2013). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 18(7), 8515-8534. Available from: [Link]
-
Al-Harrasi, A., et al. (2019). Anti-Inflammatory Activity of Natural Products. Molecules, 24(13), 2478. Available from: [Link]
-
Nguyen, T. H. N., et al. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules, 28(4), 1664. Available from: [Link]
Sources
- 1. No Evidence of Geographical Structure of Salicinoid Chemotypes within Populus Tremula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C20H22O8 | CID 3083619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Reductive Conversion Leads to Detoxification of Salicortin-like Chemical Defenses (Salicortinoids) in Lepidopteran Specialist Herbivores (Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Connections: Salicinoid Biosynthesis in Poplar [dspace.library.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bch.ro [bch.ro]
An Application Scientist's Guide to the Independent Verification of Tremuloidin's Bioactivities
Introduction: The Emerging Profile of Tremuloidin
This compound is a phenolic compound isolated from various plant species, notably from the genus Salix, which has a long history in traditional medicine for treating fever, inflammation, and pain.[1] Recent scientific inquiry has begun to elucidate the molecular mechanisms behind these traditional uses, with a 2024 study highlighting its potential as a potent anti-inflammatory and antioxidant agent in the context of skin photoaging.[1] This guide is designed for researchers, scientists, and drug development professionals seeking to independently verify these published bioactivities. It provides a framework for rigorous validation, compares this compound's purported mechanisms with established alternative compounds, and offers detailed experimental protocols to ensure reproducibility and scientific integrity.
The core objective of this guide is not merely to replicate published findings but to build a robust, self-validating experimental strategy. We will explore the causality behind experimental choices, establish necessary controls, and ground our investigation in authoritative standards.
Part 1: Deconstructing the Primary Evidence for this compound's Bioactivity
The most significant recent data on this compound comes from a study on its effects on TNF-α-stimulated human dermal fibroblasts (HDFs), a well-established in vitro model for studying inflammation-driven skin aging.[1] The key findings from this primary research are summarized below.
Table 1: Summary of this compound's Published Bioactivities
| Bioactivity Claim | Experimental Model | Key Mechanistic Findings | Primary Source |
| Anti-inflammatory & Antioxidant | TNF-α Stimulated Human Dermal Fibroblasts (HDFs) | - Inhibited Reactive Oxygen Species (ROS) production.- Suppressed Matrix Metalloproteinase-1 (MMP-1) expression.- Enhanced collagen secretion. | Lee et al., 2024[1] |
| Signal Pathway Modulation | TNF-α Stimulated Human Dermal Fibroblasts (HDFs) | - Inhibited ERK and p38 (MAPKs) phosphorylation.- Suppressed Cyclooxygenase-2 (COX-2) expression.- Upregulated Heme Oxygenase 1 (HO-1) expression. | Lee et al., 2024[1] |
These findings position this compound as an inhibitor of the MAPK signaling cascade and a modulator of key inflammatory and antioxidant enzymes. The workflow below illustrates the reported mechanism.
Caption: this compound's reported anti-inflammatory mechanism.
Part 2: A Framework for Independent Verification
Independent verification is the cornerstone of scientific progress. The following experimental workflow is designed to systematically validate the claims made about this compound. This process begins with establishing baseline cytotoxicity and proceeds through functional and mechanistic assays.
Caption: A step-by-step workflow for verifying bioactivity.
Detailed Experimental Protocols
The following protocols are presented with the rationale that underpins each step, ensuring that the "why" is as clear as the "how."
Objective: To determine the concentration range of this compound that is non-toxic to HDFs, ensuring that subsequent results are due to specific bioactivity and not cell death.
-
Cell Seeding: Plate HDFs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. Causality: Overnight incubation allows cells to recover from trypsinization and enter a stable metabolic state.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in complete culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate for 24-48 hours, consistent with the duration of subsequent functional assays.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Expertise: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Objective: To verify this compound's effect on the expression and phosphorylation of key signaling proteins (p-ERK, p-p38, COX-2, HO-1).
-
Cell Culture and Treatment: Seed HDFs in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Causality: Serum starvation synchronizes the cells and reduces baseline phosphorylation of MAP kinases, making treatment-induced changes more apparent.
-
Stimulation: Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours. Then, stimulate with TNF-α (e.g., 10 ng/mL) for a short duration (15-30 minutes for phosphorylation events, 6-24 hours for protein expression like COX-2).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Trustworthiness: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like ERK and p38.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-COX-2, anti-HO-1, anti-β-actin) overnight at 4°C. Expertise: Probing for both total and phosphorylated forms of a protein is essential to determine if the treatment affects the activation state or the total amount of the protein. β-actin serves as a loading control to validate equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.
Part 3: Comparative Analysis with Alternative Compounds
A compound's true potential is revealed only when benchmarked against established alternatives. This compound's anti-inflammatory profile places it in a field with many well-characterized natural products.
Table 2: Comparative Efficacy of Anti-inflammatory Phytochemicals
| Compound | Primary Mechanism(s) | Common In Vitro Model | Key Efficacy Metrics | Supporting References |
| This compound | MAPK (ERK, p38) and COX-2 inhibition; HO-1 induction.[1] | TNF-α stimulated HDFs | - Suppresses MMP-1 expression.- Inhibits p38 phosphorylation.[1] | Lee et al., 2024[1] |
| Curcumin | Potent NF-κB inhibitor; reduces TNF-α, IL-1β, and IL-6 expression. | LPS-stimulated macrophages | - Reduces NO production.- Inhibits COX-2 and iNOS expression.[2] | Jurenka, 2009; Aggarwal & Harikumar, 2009 |
| Resveratrol | Sirtuin-1 (SIRT1) activation; inhibits NF-κB; reduces TNF-α and CRP.[3][4] | Adjuvant-induced arthritis models | - Decreases myeloperoxidase (MPO) activity.[3] | Malaguarnera, 2019; Elmali et al., 2007[3] |
| Quercetin | Inhibits NF-κB activation; reduces TNF-α and CRP levels.[3] | Insulin-resistant rat models | - Ameliorates aortic NF-κB activation.[3] | Ganesan & Xu, 2017[3] |
| Butein | Chalcone; inhibits prostaglandin E2 (PGE2) production via COX-2.[5] | Human whole blood assay | - 40% inhibition of PGE2 production at 50 µM.[5] | Pinto et al., 2023[5] |
This comparison highlights a key difference: while many alternatives like Curcumin and Quercetin are potent inhibitors of the master inflammatory regulator NF-κB, the primary data for this compound points towards the MAPK pathway.[1] This suggests a potentially different, and possibly more targeted, mechanism of action that warrants further investigation. A crucial verification step would be to test this compound's effect on NF-κB activation to see if its activity is independent of this central pathway.
Logical Framework for Comparison
Sources
- 1. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of Tremuloidin
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its application in the lab. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Tremuloidin, a naturally occurring phenolic glycoside. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of chemical waste management, regulatory standards, and the known chemistry of related compounds to offer a robust operational and disposal plan. Our commitment is to empower you with the knowledge to handle this compound responsibly, ensuring safety and building a foundation of trust in your laboratory practices.
Understanding this compound: A Profile
This compound is an aryl beta-D-glucoside found in the leaves and bark of various poplar and willow species.[1] Structurally, it is a derivative of salicin, featuring a benzoyl group.[1] A clear understanding of its known chemical and physical properties is the first step in responsible handling.
| Property | Value | Source |
| CAS Number | 529-66-8 | |
| Molecular Formula | C₂₀H₂₂O₈ | |
| Molecular Weight | 390.38 g/mol | |
| Appearance | White crystalline solid | Various Suppliers |
| Solubility | Soluble in DMSO, Methanol (MeOH), DMF | Various Suppliers |
| Melting Point | 187-190 °C | Various Suppliers |
| Storage | 0 to 8 °C | Various Suppliers |
While some suppliers state that this compound is "Not a dangerous substance according to GHS," it is crucial to recognize that this may be a generic classification due to the lack of specific toxicological data. Standard practice for compounds with limited safety information is to handle them as potentially hazardous.
The Core Directive: Treat as Hazardous Waste
In the absence of a definitive SDS, the overriding principle for the disposal of this compound is to treat it as hazardous chemical waste. This conservative approach ensures the highest level of safety for laboratory personnel and the environment. This directive is in line with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the National Institutes of Health (NIH), which advocate for treating all chemical waste as hazardous unless explicitly determined otherwise.[2]
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the disposal of solid this compound and contaminated labware.
Caption: A workflow diagram illustrating the key stages of this compound disposal.
Experimental Protocol: Solid Waste Disposal
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Waste Container: Use a dedicated, sealable, and chemically compatible container for hazardous waste. The container should be in good condition and clearly labeled.
-
Collection:
-
For unused or expired solid this compound, carefully transfer the entire container into the designated hazardous waste container.
-
For contaminated disposable labware such as weigh boats, pipette tips, and gloves, place them directly into the hazardous waste container.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the chemical name "this compound," and the date you started accumulating the waste.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and incompatible chemicals.
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.
Safety and Hazard Mitigation
Adherence to strict safety protocols is paramount when handling any chemical, including this compound.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.
-
Skin and Body Protection: A laboratory coat is required.
4.2. Engineering Controls
-
Ventilation: Handle solid this compound in a well-ventilated area. If there is a risk of generating dust, use a chemical fume hood.
4.3. Spill Response
In the event of a spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Wear appropriate PPE before cleaning the spill.
-
Clean-up:
-
Gently sweep the solid material to avoid creating dust.
-
Use absorbent pads dampened with a suitable solvent (like methanol) to wipe the area.
-
Place all contaminated cleaning materials into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's procedures.
Understanding Potential Decomposition and Environmental Fate
While specific data for this compound is lacking, its chemical structure as a phenolic glycoside and a benzoate ester provides insight into its potential decomposition pathways.
-
Hydrolysis: As a benzoate ester, this compound can undergo hydrolysis, particularly under alkaline conditions, to yield benzoic acid and the corresponding salicin derivative.[2][3][4][5]
-
Thermal Decomposition: Phenolic glycosides can degrade at elevated temperatures.[6] The thermal degradation of similar phenolic resins is known to produce a range of volatile organic compounds.[7][8]
Given these potential decomposition routes, incineration by a licensed hazardous waste facility is the most effective and environmentally sound method of disposal. This ensures the complete destruction of the compound and prevents the release of potentially harmful degradation products into the environment.
The environmental fate of salicinoid glycosides is not well-documented in the context of chemical waste. However, the ecotoxicity of some phenolic compounds, like tannins, has been studied, indicating potential harm to aquatic organisms.[9] Therefore, drain disposal of this compound is strictly prohibited.
Caption: Potential decomposition pathways of this compound.
Regulatory Framework: A Foundation of Compliance
The disposal of chemical waste in laboratories is governed by a framework of regulations designed to protect human health and the environment.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. EPA, RCRA provides a "cradle-to-grave" framework for hazardous waste management.[8][10][11] Laboratories are considered hazardous waste generators and must comply with RCRA regulations for waste identification, storage, and disposal.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[12][13][14]
Your institution's EHS office is the primary resource for ensuring compliance with these regulations. Always consult their specific guidelines for hazardous waste management.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of chemical compounds like this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, safety, and environmental responsibility. By adhering to the principle of treating unknown or uncharacterized waste as hazardous, following a meticulous disposal protocol, and grounding these practices in established regulatory frameworks, researchers can ensure that their work contributes to scientific advancement without compromising safety. This guide provides a comprehensive framework for achieving that goal, empowering you to handle this compound with the confidence and care it requires.
References
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
Ferreira, S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Retrieved from [Link]
-
Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry. Retrieved from [Link]
-
Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, D., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Factsheet. Retrieved from [Link]
- Conca, A. J., & et al. (2014). The Thermal Degradation of a Phenolic Resin, Vegetable Fibers, and Derived Composites. Journal of Applied Polymer Science.
- Gloria, A., & et al. (2003). Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Polymers and Polymer Composites.
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). RCRA Compliance. Retrieved from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Structure-Dependent Eco-Toxicity of Vegetable Tannin. MDPI. Retrieved from [Link]
Sources
- 1. This compound | C20H22O8 | CID 3083619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Populus salicinoids: a thriving subfield in the omics era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to Handling Tremuloidin: Personal Protective Equipment and Safety Protocols
As scientific inquiry delves deeper into novel chemical entities, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling Tremuloidin, a white crystalline solid. While currently not classified as a dangerous substance according to the Globally Harmonized System (GHS), a cautious and well-documented approach to handling is a cornerstone of good laboratory practice, particularly for compounds under active investigation in research and drug development settings.[1] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to foster a secure research environment.
Understanding the Risk Profile of this compound
This compound is a white crystalline solid with a melting point of 187-190 °C.[1] While it is not currently classified as hazardous, the absence of extensive toxicological data necessitates a conservative approach to handling. In a research context, where the full biological effects of a compound may not be known, treating all chemicals with a degree of caution is a prudent and responsible practice. The primary routes of potential exposure to a solid compound like this compound are inhalation of dust particles, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against potential chemical exposure. For handling this compound in a research laboratory setting, the following PPE is mandatory:
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves.[2][3] | Prevents direct skin contact with the compound. Nitrile and neoprene offer good chemical resistance for a wide range of substances. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[2][4] | Protects the eyes from airborne particles and accidental splashes. |
| Protective Clothing | A clean, buttoned lab coat. | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. However, if there is a risk of generating dust, a fit-tested N95 or N100 respirator should be used.[2] | Minimizes the risk of inhaling fine particles of the compound. |
Step-by-Step Guide to Safely Handling this compound
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring the integrity of the research.
3.1. Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a bench with adequate ventilation.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing instruments, and disposal containers, are readily available.
-
Consult the Safety Data Sheet (SDS): Although not classified as hazardous, it is good practice to have the supplier's SDS available for reference.
3.2. Donning Personal Protective Equipment The following sequence should be followed when putting on PPE to ensure maximum protection:
-
Lab Coat: Put on a clean lab coat and ensure it is fully buttoned.
-
Gloves: Don the appropriate nitrile or neoprene gloves, ensuring they fit snugly and cover the cuffs of the lab coat.
-
Eye Protection: Put on safety glasses or goggles.
3.3. Handling the Compound
-
Weighing: When weighing this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust by handling the material gently.
-
Cleaning Up: After handling, decontaminate the work surface with an appropriate solvent and wipe it clean.
3.4. Doffing Personal Protective Equipment To prevent cross-contamination, remove PPE in the following order before leaving the work area:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Lab Coat: Remove the lab coat, folding the contaminated side inward, and store it in a designated area or dispose of it if it is a disposable gown.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable lab coats, should be placed in a clearly labeled, sealed waste container.
-
Unused Compound: Unused this compound should be disposed of as chemical waste in accordance with your institution's and local regulations. Do not dispose of it in the regular trash or down the drain.[5][6]
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers can confidently handle this compound while maintaining a high standard of laboratory safety. This proactive approach to safety not only protects individuals but also fosters a culture of responsibility and excellence in scientific research.
References
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Health Canada. (2022, January 21). Personal Protective Equipment. Retrieved from [Link]
-
University of Kentucky. (2018, November 30). Personal Protective Equipment -- Kentucky Pesticide Safety Education. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Caesar & Loretz GmbH. (2025, August 29). Safety data sheet. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Clariant. (2017, April 24). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. synthose.com [synthose.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. epa.gov [epa.gov]
- 5. caelo.de [caelo.de]
- 6. clariant.com [clariant.com]
- 7. synzeal.com [synzeal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
